(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736773 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256240-40-0 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a key building block in the development of potent autotaxin inhibitors.[1] The synthesis commences with the commercially available (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one and proceeds through a three-step sequence involving N-protection, stereoselective reduction, and final deprotection/salt formation. This guide delves into the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction: Strategic Importance of this compound
The bicyclic scaffold of octahydrocyclopenta[c]pyrrole is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The specific stereoisomer, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, has garnered significant attention as a crucial intermediate for the synthesis of novel autotaxin (ATX) inhibitors. ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in various pathological processes, including cancer progression and fibrosis. The precise three-dimensional arrangement of the substituents on the octahydrocyclopenta[c]pyrrole core is critical for effective binding to the target enzyme.
The primary synthetic challenge lies in the diastereoselective construction of the three contiguous stereocenters, particularly the introduction of the hydroxyl group at the C-5 position with the desired r configuration, cis to the bridgehead protons. This guide outlines a practical and scalable approach to address this challenge.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a pathway beginning with the corresponding ketone, (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one. The key transformation is the stereoselective reduction of the ketone to install the C-5 hydroxyl group. To facilitate this and subsequent handling, protection of the secondary amine is a prudent initial step. The final step involves deprotection and formation of the hydrochloride salt to improve stability and aqueous solubility.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthesis Pathway: A Step-by-Step Guide
This section details the recommended three-step synthesis from the commercially available (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one.
Step 1: N-Boc Protection of (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one
Rationale: The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it prevents undesired side reactions involving the amine during the subsequent reduction step. Secondly, the bulky Boc group can influence the stereochemical outcome of the reduction by enhancing the steric bias of the bicyclic system.
Experimental Protocol:
-
To a solution of (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one as a white solid.
| Parameter | Value |
| Starting Material | (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane |
| Typical Yield | 90-98% |
| Purity (by NMR) | >98% |
Step 2: Stereoselective Reduction to N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol
Rationale: The key to achieving the desired (5r) stereochemistry is the stereoselective reduction of the ketone. The concave, or endo, face of the bicyclo[3.3.0]octane system is sterically hindered. Therefore, a bulky reducing agent is expected to attack the carbonyl from the less hindered exo face, leading to the formation of the desired exo-alcohol. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this transformation due to its significant steric bulk.
Experimental Protocol:
-
Dissolve N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
| Parameter | Value |
| Starting Material | N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one |
| Reducing Agent | L-Selectride® |
| Solvent | Tetrahydrofuran |
| Diastereomeric Ratio (exo:endo) | Typically >95:5 |
| Typical Yield | 85-95% |
Step 3: Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Treatment with a strong acid, such as hydrochloric acid in an organic solvent, efficiently cleaves the Boc group. The resulting free amine is protonated in situ to form the stable and readily handled hydrochloride salt.
Experimental Protocol:
-
Dissolve N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in 1,4-dioxane (10 mL/g).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. The product will typically precipitate as a white solid.
-
Monitor the deprotection by TLC.
-
Upon completion, collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
| Parameter | Value |
| Starting Material | N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol |
| Reagent | 4 M HCl in 1,4-dioxane |
| Solvent | 1,4-dioxane |
| Typical Yield | >95% |
| Purity (by NMR) | >98% |
digraph "Synthesis_Pathway" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];start [label="(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one"]; step1 [label="N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one"]; step2 [label="N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol"]; end [label="this compound"];
start -> step1 [label="Boc₂O, Et₃N\nDCM, 0°C to rt"]; step1 -> step2 [label="L-Selectride®\nTHF, -78°C"]; step2 -> end [label="4M HCl in Dioxane\nrt"]; }
Caption: Primary synthesis pathway to the target compound.
Alternative Synthetic Approaches
While the presented pathway is robust, alternative strategies for the synthesis of the octahydrocyclopenta[c]pyrrole core exist. These often involve multi-step sequences starting from acyclic or monocyclic precursors.
Alternative Route: Reductive Amination from a Dicarbonyl Precursor
One plausible alternative involves the construction of the bicyclic core via a reductive amination cascade. This approach would start from a suitably substituted cyclopentane-1,2-dicarbaldehyde or a related precursor.
Conceptual Steps:
-
Synthesis of a 1,2-disubstituted cyclopentane: This could be achieved through various methods, such as the ozonolysis of cyclopentene followed by reduction.
-
Intramolecular Reductive Amination: Reaction of the dicarbonyl compound with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) in the presence of a reducing agent like sodium cyanoborohydride would lead to the formation of the N-substituted octahydrocyclopenta[c]pyrrole.
-
Functional Group Interconversion and Stereoselective Reduction: Further steps would be required to introduce the ketone at C-5, followed by the stereoselective reduction as described in the primary pathway.
Caption: Conceptual alternative synthesis pathway.
Comparison of Pathways:
| Feature | Primary Pathway | Alternative Pathway (Reductive Amination) |
| Starting Material | Commercially available ketone | Requires synthesis of a functionalized cyclopentane |
| Number of Steps | 3 | More than 3 |
| Stereocontrol | High, achieved in a single reduction step | Stereocontrol needs to be established and maintained |
| Scalability | High | Potentially lower due to more complex steps |
| Overall Efficiency | High | Likely lower |
Conclusion and Future Perspectives
The synthesis of this compound presented in this guide offers a reliable and stereocontrolled route to a valuable building block for medicinal chemistry. The key to the synthesis is the diastereoselective reduction of an N-protected octahydrocyclopenta[c]pyrrol-5-one using a sterically hindered reducing agent. This approach is amenable to scale-up and provides the target compound in high yield and purity.
Future research in this area may focus on developing asymmetric syntheses of the octahydrocyclopenta[c]pyrrol-5-one core to avoid the use of racemic starting materials and potentially streamline the synthesis of enantiomerically pure final products. Furthermore, the exploration of enzymatic reductions could offer a greener and highly selective alternative to chemical reducing agents.
References
-
ChemiMart. This compound. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Common Organic Chemistry. Boc Deprotection - Examples (HCl). [Link]
-
Snider, B. B., & Johnston, M. I. (1987). Aliphatic C-H to C-C Conversion: Synthesis of (−)-Cameroonan-7α-ol. Journal of Organic Chemistry, 52(23), 5370–5372. [Link]
Sources
An In-Depth Technical Guide to the Stereoselective Synthesis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
This guide provides a comprehensive overview and a detailed protocol for the stereoselective synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a valuable building block for drug development professionals. The bicyclic pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles that govern the stereochemical outcome of the synthesis, ensuring both reproducibility and a deeper understanding for the practicing researcher.
Introduction and Strategic Overview
The target molecule, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, features a cis-fused bicyclo[3.3.0]octane core, with three contiguous stereocenters. The synthesis of such conformationally constrained analogues of proline and related structures is of significant interest for modulating the potency and selectivity of drug candidates.[4][5] The specific stereochemistry of the title compound has been identified as a key fragment in the development of novel therapeutics, including autotaxin inhibitors.[6]
Our synthetic strategy hinges on a robust and stereocontrolled construction of the bicyclic core, followed by the precise introduction of the hydroxyl group. A retrosynthetic analysis reveals a logical pathway beginning with the target hydrochloride salt and proceeding backward to a key ketone intermediate, (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one. The stereochemistry of the final alcohol is established through a diastereoselective reduction of this ketone. The bicyclic ketone itself can be efficiently assembled via an intramolecular Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the formation of cyclopentenones.[4][7][8][9]
Visualizing the Synthetic Strategy
The overall synthetic workflow is outlined below, starting from a readily available protected amine.
Caption: Overall synthetic workflow for the target compound.
Synthesis of the Ketone Precursor: (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-one
The construction of the cis-fused bicyclic ketone is the cornerstone of this synthesis. The intramolecular Pauson-Khand reaction provides an elegant and efficient method to form the cyclopentenone ring system, which can subsequently be reduced to the saturated ketone.[7][8][9]
Part A: Preparation of the Enyne Precursor
The synthesis begins with the preparation of an N-protected enyne. The choice of the nitrogen protecting group is critical; a benzyl group (Bn) is ideal as it is stable under the conditions of the Pauson-Khand reaction and subsequent hydrogenation, and can be readily removed in a later step.
Step-by-step Protocol:
-
To a solution of allylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add benzyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-allylbenzylamine.
-
To a solution of N-allylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF), add 4-bromobut-1-yne (1.1 eq). Heat the mixture to reflux for 16 hours.
-
After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-allyl-N-benzylbut-3-yn-1-amine.
Part B: Intramolecular Pauson-Khand Reaction and Hydrogenation
This key step forms the bicyclic core. The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈.[9] The initially formed cyclopentenone is then saturated in the same pot or in a subsequent step.
Step-by-step Protocol:
-
In a flask purged with carbon monoxide (CO), dissolve the enyne precursor (1.0 eq) in toluene.
-
Add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. Stir the mixture under a CO atmosphere for 4 hours.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and formation of the enone.
-
Cool the reaction vessel, flush with nitrogen, and then introduce a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Add Palladium on carbon (10 wt. %, 5 mol %) to the mixture.
-
Stir vigorously under a hydrogen atmosphere for 12-16 hours until the enone is fully reduced to the saturated ketone.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and cobalt residues. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-benzyl-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one.
Stereoselective Reduction to (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
The stereochemical outcome of the final alcohol is determined in this crucial reduction step. The cis-fusion of the bicyclo[3.3.0]octane skeleton creates a convex and a concave face. Hydride reagents, such as sodium borohydride (NaBH₄), will preferentially attack the carbonyl group from the less sterically hindered convex face.[10][11] This directs the resulting hydroxyl group to the concave (endo) position, yielding the desired 'r' stereochemistry at the C5 position.
Mechanism of Stereoselective Hydride Reduction
Caption: Hydride attacks from the less hindered convex face.
Step-by-step Protocol:
-
Dissolve the N-benzyl-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC for the disappearance of the ketone.
-
Quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol. This product is often of sufficient purity for the next step.
Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the benzyl protecting group and the formation of the stable hydrochloride salt. Catalytic hydrogenation is an effective method for debenzylation.
Step-by-step Protocol:
-
Dissolve the N-benzyl protected alcohol (1.0 eq) in methanol.
-
Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate. Dissolve the resulting free base in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Data Summary
The following table summarizes the expected outcomes for this synthetic sequence.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| N-benzyl-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one | C₁₅H₁₉NO | 229.32 | 60-70 | >95% |
| N-benzyl-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol | C₁₅H₂₁NO | 231.33 | >90 | >95% |
| This compound | C₇H₁₄ClNO | 163.64 | >95 | >98% |
Conclusion
This guide outlines a reliable and stereoselective synthesis of this compound. The strategy leverages a powerful Pauson-Khand reaction for the construction of the key bicyclic ketone intermediate and a diastereoselective, sterically-controlled hydride reduction to establish the final alcohol stereocenter. The described protocols are robust and scalable, providing researchers and drug development professionals with a practical pathway to this valuable synthetic building block.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469. Available at: [Link]
- Sweeney, J. B. (2009). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.
-
O'Brien, P. (1999). Asymmetric Synthesis of Nitrogen Heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1284. Available at: [Link]
-
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. Available at: [Link]
-
Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. Available at: [Link]
-
Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Available at: [Link]
-
Um, S., & Yoon, C. H. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction of ketones. The Journal of Organic Chemistry, 74(8), 3121-3128. Available at: [Link]
-
J & K Scientific LLC. (2021). Pauson-Khand Reaction. Available at: [Link]
-
OpenOChem Learn. (n.d.). Luche Reaction (Reduction). Available at: [Link]
-
Ballmer, S. G. (2008). Catalytic Asymmetric Intramolecular Pauson-Khand and Pauson-Khand-Type Reactions. University of Illinois Urbana-Champaign. Available at: [Link]
- Padwa, A., & Krumpe, K. E. (1992). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. Tetrahedron, 48(26), 5385-5427.
-
Al-awar, R. S., et al. (2020). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 63(17), 9247–9263. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Available at: [Link]
-
Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society, 88(12), 2811–2818. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Available at: [Link]
- Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
-
ChemiMart. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2004). Diastereoselective reduction of cyclic bioactive Mannich ketones. Available at: [Link]
-
Oriental Journal of Chemistry. (2016). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Available at: [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Chemsrc. (n.d.). (3aR,6aS)-Octahydrocyclopenta[c]pyrrole. CAS 1037834-39-1. Available at: [Link]
-
WIPO Patentscope. (2013). WO/2013/102634 METHOD FOR PREPARATION OF OCTAHYDROCYCLOPENTA[C]PYRROLE. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Pauson-Khand Reaction [organic-chemistry.org]
- 5. cis-Octahydro-cyclopenta[C]pyrrole hydrochloride | 926276-10-0 | FO146353 [biosynth.com]
- 6. This compound - ChemiMartChemiMart [chemimart.de]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] The Stereochemistry of Hydride Reductions | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: A Key Building Block for Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS Number: 1256240-40-0) is a pivotal bicyclic pyrrolidine derivative that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of highly selective and potent therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its chemical properties and synthesis to its critical role as a building block in the development of autotaxin inhibitors. We will delve into the biological significance of targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis in various pathologies, including idiopathic pulmonary fibrosis and cancer, and explore the structure-activity relationships of inhibitors incorporating this unique chemical entity.
Introduction: The Emergence of Bicyclic Scaffolds in Drug Discovery
The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures towards more complex, three-dimensional molecular architectures. Bicyclic scaffolds, such as the octahydrocyclopenta[c]pyrrole core, offer a pre-organized and conformationally constrained framework. This rigidity can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The pyrrolidine ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties, including aqueous solubility and metabolic stability. The specific stereochemistry of this compound provides a defined spatial arrangement of its functional groups, allowing for precise interactions within a target's binding site.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental for its application in drug synthesis and for predicting the characteristics of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| CAS Number | 1256240-40-0 | N/A |
| Molecular Formula | C₇H₁₄ClNO | N/A |
| Molecular Weight | 163.65 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol Scaffold
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible stereoselective synthetic strategy can be devised based on established methodologies for constructing bicyclic pyrrolidine derivatives. A common approach involves a key cycloaddition reaction to form the fused ring system, followed by functional group manipulations to introduce the hydroxyl group with the desired stereochemistry.
A representative, albeit generalized, synthetic workflow is outlined below. The causality behind the choice of reagents and conditions is critical for achieving the desired stereoisomer.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Methodological Considerations:
-
[3+2] Cycloaddition: The synthesis would likely commence with a diastereoselective [3+2] cycloaddition reaction between a suitable cyclopentene derivative and an azomethine ylide precursor. The choice of chiral auxiliaries or catalysts is paramount in establishing the relative stereochemistry of the fused ring system.
-
Formation of the Pyrrolidine Ring: The resulting cycloadduct, a tricyclic intermediate, would then undergo further transformations to yield the desired octahydrocyclopenta[c]pyrrole core. This may involve reductive cleavage of auxiliary groups.
-
Introduction of the Hydroxyl Group: A ketone intermediate, (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one, could be a key precursor.[1] The stereoselective reduction of the carbonyl group is a critical step. The use of sterically hindered reducing agents, such as L-Selectride®, would favor hydride attack from the less hindered face, leading to the desired (5r)-hydroxyl configuration.
-
Protection/Deprotection Strategy: Throughout the synthesis, appropriate protecting groups for the nitrogen atom of the pyrrolidine (e.g., Boc or Cbz) would be necessary to prevent unwanted side reactions. The final step would involve the deprotection of the nitrogen and subsequent salt formation with hydrochloric acid to yield the stable hydrochloride salt.
The Biological Target: Autotaxin (ATX)
This compound is a crucial building block for the synthesis of potent and selective inhibitors of autotaxin (ATX).[2] ATX is a secreted lysophospholipase D that plays a central role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3]
The ATX-LPA Signaling Pathway
The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes.
Caption: The Autotaxin-LPA signaling pathway.
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[3] LPA then binds to a family of at least six G-protein coupled receptors (LPAR1-6), triggering a cascade of intracellular signaling events.[4] This signaling is crucial for normal physiological processes such as wound healing and development. However, dysregulation of the ATX-LPA axis is a key driver in several diseases.
Therapeutic Relevance of ATX Inhibition
-
Idiopathic Pulmonary Fibrosis (IPF): In IPF, a progressive and fatal lung disease, elevated levels of ATX and LPA contribute to the proliferation and differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix and scarring of the lung tissue.[2][5] Inhibition of ATX is a promising therapeutic strategy to halt or reverse the fibrotic process.
-
Oncology: The ATX-LPA pathway is implicated in various aspects of cancer, including tumor growth, invasion, metastasis, and angiogenesis.[6] ATX inhibitors can disrupt the tumor microenvironment and enhance the efficacy of other anti-cancer therapies.
-
Inflammation and Autoimmune Diseases: LPA is a pro-inflammatory mediator, and inhibition of its production via ATX blockade has therapeutic potential in inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
Application in the Design of Autotaxin Inhibitors
The this compound scaffold serves as a key component in the "head" group of many ATX inhibitors, which typically interact with the polar regions of the ATX active site.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for inhibitors containing this exact building block is proprietary or not widely published, we can infer key interactions based on the known structure of the ATX active site and the properties of the scaffold.
Caption: General binding model of an ATX inhibitor.
-
The Role of the Hydroxyl Group: The (5r)-hydroxyl group is strategically positioned to form hydrogen bonds with key amino acid residues or coordinated water molecules within the polar region of the ATX active site, which contains two zinc ions essential for catalysis. This interaction can significantly contribute to the inhibitor's potency.
-
The Pyrrolidine Nitrogen: The basic nitrogen of the pyrrolidine ring can form ionic interactions or hydrogen bonds, further anchoring the inhibitor in the active site. Its protonated state at physiological pH can be crucial for this interaction.
-
Stereochemistry and Selectivity: The rigid, defined stereochemistry of the scaffold ensures an optimal orientation of these interacting groups, leading to high affinity and selectivity for ATX over other related enzymes.
Example of a Bicyclic ATX Inhibitor Scaffold
While not directly using the title compound, the clinical candidate Ziritaxestat (GLPG1690) for IPF showcases the successful application of a bicyclic amine scaffold in a potent ATX inhibitor.[7] The principles of its interaction with the ATX active site are likely analogous to those of inhibitors derived from this compound. The development of such compounds underscores the value of rigid, three-dimensional building blocks in modern drug discovery.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound.
Proposed Analytical Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment, including the number of protons, their chemical shifts, and coupling constants, which provide information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and confirm the bicyclic structure and relative stereochemistry.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the free base and confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric and diastereomeric purity of the compound, which is critical for its use in synthesizing a single-isomer drug substance.
-
-
Elemental Analysis:
-
To confirm the elemental composition of the hydrochloride salt.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of autotaxin inhibitors. Its inherent structural rigidity and defined stereochemistry provide a solid foundation for the design of potent and selective drug candidates. As our understanding of the pathological roles of the ATX-LPA signaling axis continues to expand, so too will the demand for innovative chemical scaffolds like this one. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related bicyclic pyrrolidines, as well as their incorporation into novel inhibitors targeting a range of diseases, from fibrosis and cancer to inflammation and beyond. The continued exploration of such three-dimensional structures will undoubtedly pave the way for the next generation of targeted therapies.
References
-
Autotaxin and lipid signaling pathways as anticancer targets. (2010). Current Opinion in Investigating Drugs. [Link]
-
Summary of novel targets of the ATX-LPA signaling axis currently in clinical trials. (n.d.). MDPI. [Link]
-
Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer. (2024). Cancers. [Link]
-
Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. (2024). Expert Opinion on Investigational Drugs. [Link]
-
Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications. (n.d.). MDPI. [Link]
-
Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. (n.d.). ACS Publications. [Link]
-
Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? (2021). Journal of Hematology & Oncology. [Link]
-
This compound. (n.d.). ChemiMart. [Link]
-
Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. (2020). International Journal of Molecular Sciences. [Link]
-
Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. (2020). PubMed. [Link]
-
Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. (2020). National Institutes of Health. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. (2015).
-
Design and Development of Autotaxin Inhibitors. (2021). Molecules. [Link]
-
Design and Development of Autotaxin Inhibitors. (2021). MDPI. [Link]
-
This compound. (n.d.). ChemUniverse. [Link]
-
Octahydrocyclopenta(c)pyrrole. (n.d.). PubChem. [Link]
-
Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial. (2018). The Lancet Respiratory Medicine. [Link]
-
(3AR, 5R, 6AS)-REL-OCTAHYDROCYCLOPENTA[C]PYRROL-5-OL HCL. (n.d.). APEX science. [Link]
-
Realising the potential of autotaxin therapy in cancer. (n.d.). iOnctura. [Link]
Sources
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 3. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Realising the potential of autotaxin therapy in cancer • iOnctura [ionctura.com]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
An In-depth Technical Guide to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes its core physicochemical properties, outlines a strategic approach to its synthesis and characterization, and discusses its application as a crucial intermediate.
Core Chemical Identity
This compound belongs to the class of fused heterocyclic compounds, specifically the 3-azabicyclo[3.3.0]octane family. Its rigid, bicyclic structure and defined stereochemistry make it a valuable scaffold for introducing three-dimensional complexity into drug candidates, which can significantly enhance target binding affinity and selectivity.
The hydrochloride salt form improves the compound's stability and handling characteristics, often rendering the typically amorphous freebase into a crystalline, weighable solid with enhanced aqueous solubility.
Physicochemical and Structural Data
Quantitative data for this compound is not extensively published in peer-reviewed literature, reflecting its status as a specialized research chemical. The following table summarizes key identifiers and properties compiled from reliable chemical supplier databases and predictive modeling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1256240-40-0 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO (or C₇H₁₃NO·HCl) | [2][4] |
| Molecular Weight | 163.65 g/mol | [2] |
| Appearance | White to off-white crystalline powder (predicted) | [1] |
| Melting Point | Not publicly available; requires experimental determination. | [1] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Solubility in aprotic organic solvents (e.g., DCM, THF) is likely limited but may be enhanced with additives. | [1] |
| Storage Conditions | 2-8°C under an inert atmosphere. | [4] |
Proposed Synthesis and Strategic Considerations
The synthesis of this compound is not explicitly detailed in public literature. However, a logical and efficient synthetic strategy can be devised based on established chemical principles, starting from the corresponding ketone precursor, (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one.
Expertise & Rationale: The key to this synthesis is the stereoselective reduction of the ketone. The desired (5r) configuration corresponds to the hydroxyl group being trans to the two bridgehead hydrogens. This is typically achieved by hydride attack from the less sterically hindered exo face of the bicyclic system. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are standard choices, with NaBH₄ in methanol being a milder and often effective option for this transformation. Subsequent protection of the secondary amine, if necessary, followed by salt formation with HCl, completes the sequence.
Caption: Proposed synthetic pathway to the target compound.
Step-by-Step Protocol (Illustrative):
-
Dissolution: The precursor ketone, (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one, is dissolved in anhydrous methanol and cooled to 0°C in an ice bath.
-
Reduction: Sodium borohydride is added portion-wise, maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: The reaction is carefully quenched with acetone, followed by water. The solvent is removed under reduced pressure, and the aqueous residue is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification (Free Base): The crude alcohol is purified via column chromatography on silica gel.
-
Salt Formation: The purified alcohol is dissolved in a minimal amount of anhydrous diethyl ether or isopropanol. A solution of HCl in the same solvent is added dropwise until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final hydrochloride salt.
Analytical Characterization Workflow
To ensure the identity, purity, and stereochemistry of the synthesized compound, a multi-technique analytical approach is mandatory. Each method provides a piece of the structural puzzle, creating a self-validating dataset.
Trustworthiness through Validation: This workflow ensures that the material's identity and quality are confirmed through orthogonal methods. For example, while MS confirms the mass, only NMR can definitively establish the stereochemical arrangement of the protons, which is critical for this molecule's function.
Sources
An In-Depth Technical Guide to the Mechanism of Action of Autotaxin Inhibitors Derived from the (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential and postulated mechanism of action of a novel class of autotaxin inhibitors synthesized from the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride building block. As a key player in a multitude of physio- and pathophysiological processes, autotaxin represents a high-value target for therapeutic intervention in a range of diseases, including fibrosis, cancer, and chronic inflammation.
Part 1: The Autotaxin-LPA Signaling Axis: A Critical Therapeutic Target
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] LPA, in turn, exerts its pleiotropic effects by activating a family of at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[2][3]
The ATX-LPA signaling axis is integral to normal physiological processes, including embryonic development and wound healing.[2][4] However, dysregulation of this pathway has been implicated in the pathogenesis of a wide array of diseases. Elevated levels of ATX and/or LPA are associated with chronic inflammatory diseases, various cancers, and fibrotic conditions.[2][5] Consequently, the inhibition of autotaxin presents a compelling therapeutic strategy to modulate LPA levels and mitigate the progression of these diseases.
The Autotaxin-LPA Signaling Pathway
The signaling cascade initiated by autotaxin is a multi-step process that offers several points for therapeutic intervention. The pathway can be visualized as follows:
Caption: The Autotaxin-LPA signaling pathway.
Part 2: The (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Scaffold: A Foundation for Novel Autotaxin Inhibitors
The compound this compound is a chiral, bicyclic amino alcohol. While not an active inhibitor itself, it serves as a versatile three-dimensional scaffold for the synthesis of potent autotaxin inhibitors. Its rigid cyclopentane-fused pyrrolidine core provides a well-defined spatial arrangement of its functional groups—a secondary amine and a hydroxyl group. These features are key for its utility in medicinal chemistry, allowing for the strategic introduction of various substituents to optimize binding affinity and selectivity for the autotaxin enzyme.
The rationale behind using this scaffold lies in its potential to form key interactions within the active site or allosteric sites of autotaxin. The development of inhibitors from this building block is a testament to the power of scaffold-based drug design, where a core structure is systematically elaborated to create a library of compounds for biological screening.
Part 3: Postulated Mechanism of Action for Octahydrocyclopenta[c]pyrrole-Based Autotaxin Inhibitors
Based on the known structure-activity relationships of existing autotaxin inhibitors and the architecture of the autotaxin active site, we can postulate a likely mechanism of action for inhibitors derived from the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold. These inhibitors are hypothesized to be competitive inhibitors, targeting the active site of autotaxin and preventing the binding and hydrolysis of its substrate, LPC.
The proposed binding mode involves the functionalization of the scaffold's amine and hydroxyl groups to interact with key residues in the autotaxin active site. A hypothetical pharmacophore model for this class of inhibitors is presented below:
Caption: Postulated pharmacophore model for autotaxin inhibitors.
In this model:
-
The (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold acts as a rigid core, orienting the appended functional groups for optimal interaction with the enzyme.
-
The R1 Group , likely a hydrophobic tail, is designed to occupy the hydrophobic pocket of the autotaxin active site, mimicking the acyl chain of the natural substrate, LPC. This interaction is crucial for anchoring the inhibitor within the active site.
-
The R2 Group , attached via the scaffold's amine or hydroxyl functionality, would likely consist of a linker and a zinc-binding group (e.g., a hydroxamic acid, carboxylic acid, or phosphonate). This group would chelate the catalytic zinc ions in the active site, thereby potently inhibiting the enzyme's hydrolytic activity.
Part 4: Experimental Protocols for Characterization
To validate the proposed mechanism of action and characterize the potency of novel inhibitors derived from the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold, a series of in vitro experiments are essential.
Protocol 1: Autotaxin Enzyme Activity Assay (Amplex Red)
This assay quantitatively measures the inhibition of autotaxin's lysophospholipase D activity.
Principle: The hydrolysis of LPC by autotaxin produces choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced and thus to the autotaxin activity.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% Triton X-100.
-
Serially dilute the test inhibitor compounds in DMSO to achieve a range of desired concentrations.
-
In a 96-well black microplate, add 50 µL of the reaction buffer.
-
Add 2 µL of the diluted inhibitor compounds or DMSO (for control wells) to the respective wells.
-
Add 25 µL of a solution containing recombinant human autotaxin to each well to a final concentration of 1 nM.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate/detection mix containing LPC (final concentration 10 µM), Amplex Red (final concentration 50 µM), HRP (final concentration 0.2 U/mL), and choline oxidase (final concentration 0.1 U/mL) in the reaction buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/detection mix to each well.
-
Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This assay assesses the functional consequence of autotaxin inhibition by measuring the reduction in LPA-induced cell migration.
Principle: Cancer cells or fibroblasts are placed in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane. The lower chamber contains LPC and autotaxin, which generates an LPA gradient, acting as a chemoattractant. The ability of an inhibitor to block cell migration towards this gradient is quantified.
Step-by-Step Methodology:
-
Culture a suitable cell line (e.g., A2058 melanoma cells) to 80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10⁶ cells/mL.
-
In the lower wells of a 24-well Boyden chamber, add serum-free media containing LPC (10 µM) and autotaxin (5 nM).
-
In separate wells, add the test inhibitor at various concentrations to the LPC and autotaxin solution. Include a positive control (LPC + ATX, no inhibitor) and a negative control (media alone).
-
Place the inserts with an 8 µm pore size polycarbonate membrane into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the membranes with water and allow them to air dry.
-
Elute the crystal violet stain from the cells with a 10% acetic acid solution.
-
Measure the absorbance of the eluted stain at 595 nm using a microplate reader.
-
Quantify the inhibition of cell migration relative to the positive control.
Experimental Workflow Diagram
Caption: Workflow for inhibitor characterization.
Quantitative Data Summary
While specific data for inhibitors derived from (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol are not publicly available, the following table presents IC₅₀ values for representative autotaxin inhibitors from different chemical classes to provide context for the potency of this target class.
| Inhibitor Class | Representative Compound | Autotaxin IC₅₀ (nM) |
| Thiazolidinedione | HA130 | 28 |
| Benzoxazolone | PF-8380 | 1.7 |
| Indole-based | PAT-494 | 20 |
| Piperidine-containing | GLPG1690 (Ziritaxestat) | 27 |
Conclusion and Future Directions
The (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold represents a promising starting point for the development of a new generation of autotaxin inhibitors. The postulated mechanism of action, centered on competitive inhibition of the enzyme's active site, provides a rational basis for the design and synthesis of potent and selective compounds. The experimental protocols outlined in this guide offer a robust framework for the characterization and optimization of these novel inhibitors.
Future research should focus on the synthesis and screening of a focused library of compounds derived from this scaffold to validate the proposed pharmacophore model and establish a clear structure-activity relationship. Further investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinically effective therapeutics for a range of debilitating diseases driven by the dysregulation of the autotaxin-LPA signaling axis.
References
-
van Meeteren, L. A., & Moolenaar, W. H. (2007). Autotaxin: structure-function and signaling. Progress in lipid research, 46(3-4), 145–160. [Link]
-
Kaffe, E., & Moustakas, A. (2023). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International journal of molecular sciences, 24(9), 8343. [Link]
-
Benesch, M. G., & Brindley, D. N. (2014). Autotaxin and LPA receptor signaling in cancer. Current opinion in lipidology, 25(2), 121–127. [Link]
-
Giganti, A., Rodriguez, M., Fould, B., & Côté, J. F. (2018). Overview of the autotaxin-lysophosphatidic acid signaling pathway. Methods in molecular biology (Clifton, N.J.), 1835, 1–13. [Link]
-
Gaudette, D. C., & Giembycz, M. A. (2016). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Molecular Cancer Research, 14(1), 93-104. [Link]
-
Katsifa, A., Kaffe, E., & Aidinis, V. (2020). Autotaxin and chronic inflammatory diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158789. [Link]
Sources
- 1. Pharmacophore development and application toward the identification of novel, small-molecule autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-based autotaxin pharmacophore models reflect structure-based docking results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Based Autotaxin Pharmacophore Models Reflect Structure-Based Docking Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Multifaceted Biological Landscape of Octahydrocyclopenta[c]pyrrole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The octahydrocyclopenta[c]pyrrole core, a bicyclic saturated pyrrolidine derivative, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide delves into the diverse biological activities of octahydrocyclopenta[c]pyrrole derivatives, offering a comprehensive resource for researchers and drug development professionals. We will explore their therapeutic potential across oncology, virology, and neurology, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols pivotal for their evaluation. The versatility of this scaffold underscores its importance as a building block in the design of novel therapeutics.[1][2]
I. Anticancer Potential: Targeting the Engines of Malignancy
While the broader class of pyrrole derivatives has well-established anticancer properties, the specific exploration of the octahydrocyclopenta[c]pyrrole scaffold in oncology is an emerging field.[3][4] The therapeutic strategy often revolves around the inhibition of key signaling molecules that drive cancer cell proliferation and survival, such as protein kinases.[3][5]
A. Mechanism of Action: Kinase Inhibition
Many pyrrole-containing compounds exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] By blocking the phosphorylation cascade initiated by these kinases, these derivatives can halt cell cycle progression and induce apoptosis.[7][8] For instance, the pyrrole indolin-2-one scaffold is a known kinase inhibitor used in anti-angiogenesis therapies.[5] Although specific data for octahydrocyclopenta[c]pyrrole derivatives as kinase inhibitors is still developing, their structural features make them promising candidates for targeting these enzymes. The rigid bicyclic structure can be strategically functionalized to achieve high affinity and selectivity for the kinase ATP-binding pocket.
Signaling Pathway: Kinase Inhibition by Octahydrocyclopenta[c]pyrrole Derivatives
Caption: Activation of the Nrf2 antioxidant pathway by an octahydrocyclopenta[c]pyrrole derivative.
B. Structure-Activity Relationships (SAR)
For neuroprotective pyrrole derivatives, the presence of electron-donating or electron-withdrawing groups can significantly impact their antioxidant capacity. The ability to scavenge free radicals or chelate metal ions is often a key determinant of their neuroprotective efficacy. Therefore, SAR studies for octahydrocyclopenta[c]pyrrole derivatives should focus on substituents that enhance these antioxidant properties while maintaining favorable pharmacokinetic profiles for central nervous system penetration.
C. Experimental Protocols
1. In Vitro Neuroprotection Assay (6-OHDA Model)
This protocol assesses the ability of compounds to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common model for Parkinson's disease.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-24 hours.
-
Neurotoxin Exposure: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) to the culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Compare the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Treat cells as described in the neuroprotection assay.
-
Probe Loading: After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to neurotoxin-only treated cells indicates a reduction in ROS levels.
IV. Synthesis of the Octahydrocyclopenta[c]pyrrole Scaffold
The synthesis of the octahydrocyclopenta[c]pyrrole core can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from readily available materials, often culminating in a key cyclization step. The specific functionalization of the scaffold can then be carried out to generate a library of derivatives for biological screening.
Experimental Workflow: General Synthesis of Octahydrocyclopenta[c]pyrrole Derivatives
Caption: A generalized workflow for the synthesis and screening of octahydrocyclopenta[c]pyrrole derivatives.
V. Quantitative Data Summary
The following table summarizes representative biological activity data for octahydrocyclopenta[c]pyrrole and related bicyclic pyrrolidine derivatives.
| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| Bicyclic Pyrrolidine | Anti-HCV | Huh7.5 | EC50 | Varies | [9] |
| Bicyclic Pyrrolidine | Anti-Toxoplasma gondii | T. gondii | IC50 | Varies | [1][10] |
| Pyrrole Derivative | Tubulin Polymerization | - | IC50 | 0.86 µM | [11] |
| Alkynylated Pyrrole | Anticancer | U251 cells | IC50 | 2.29 µM | [7][8] |
| Alkynylated Pyrrole | Anticancer | A549 cells | IC50 | 3.49 µM | [7][8] |
Conclusion and Future Directions
The octahydrocyclopenta[c]pyrrole scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its demonstrated and potential activities across oncology, virology, and neurology warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for derivatives exhibiting potent biological effects. The synthesis of diverse libraries of these compounds, coupled with high-throughput screening and detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this privileged scaffold. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for advancing the discovery and development of next-generation drugs based on the octahydrocyclopenta[c]pyrrole core.
References
-
Ji, Y., et al. (2023). Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent. Virology. [Link]
-
Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Uddin, T., et al. (2025). Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. Washington University School of Medicine Research Profiles. [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]
-
Uddin, T., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. Journal of Medicinal Chemistry. [Link]
-
La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. [Link]
-
Sahu, B., et al. (2024). Octahydrocyclopenta[c]pyrrole derivatives. [Diagram]. In: Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. [Link]
-
Unknown Author. (n.d.). Reported IC50 values of the selected inhibitors in nM. [Table]. ResearchGate. [Link]
-
Leri, M., et al. (2025). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. International Journal of Molecular Sciences. [Link]
-
Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]
-
Fernandes, C., et al. (2024). Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. Scientific Reports. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
-
González-Burgos, E., & Gómez-Serranillos, M. P. (2013). Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes. PubMed. [Link]
-
Yagami, T., et al. (2023). Role of NRF2 in Pathogenesis of Alzheimer's Disease. MDPI. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]
-
Adejare, A., & Adejare, A. (2022). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Antioxidants. [Link]
-
Fatahala, S., et al. (2017). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Letters in Drug Design & Discovery. [Link]
-
Mateev, E., et al. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Cilibrizzi, A., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. [Link]
-
Sargsyan, A., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Preprints.org. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride Core: A Technical Guide to Structural Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride scaffold represents a pivotal starting point in modern medicinal chemistry, offering a rigid bicyclic framework amenable to diverse functionalization. This technical guide provides an in-depth exploration of the structural analogues derived from this core, with a particular focus on their design, synthesis, and structure-activity relationships (SAR). We will delve into the causal reasoning behind experimental choices, present detailed synthetic protocols, and analyze the biological implications of structural modifications, primarily in the context of Retinol Binding Protein 4 (RBP4) antagonism, a promising therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the octahydrocyclopenta[c]pyrrole framework.
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Core
The octahydrocyclopenta[c]pyrrole core is a saturated bicyclic amine that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure. This rigid scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The parent compound, this compound, and its ketone precursor, (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one, serve as versatile building blocks for creating libraries of novel compounds.[1] Notably, this core is a key intermediate in the synthesis of various pharmaceuticals, highlighting its industrial relevance.[2]
Recent research has propelled analogues of this core to the forefront of drug discovery, particularly as non-retinoid antagonists of Retinol Binding Protein 4 (RBP4).[3][4] By modulating the activity of RBP4, these compounds offer a potential therapeutic avenue for treating conditions like atrophic age-related macular degeneration and Stargardt disease.[3] Furthermore, derivatives have been investigated for a range of other biological activities, including the inhibition of autotaxin and potential applications in anti-inflammatory, anti-tumor, and neuroprotective contexts.[5][6]
This guide will systematically deconstruct the process of developing structural analogues of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, from conceptual design to biological evaluation, providing a robust framework for researchers in the field.
Principles of Structural Analogue Design
The design of structural analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The octahydrocyclopenta[c]pyrrole core offers several key positions for chemical modification:
-
The Secondary Amine: This nitrogen atom is a primary site for functionalization, allowing for the introduction of a wide array of substituents through N-acylation, N-alkylation, and reductive amination. These modifications can profoundly influence the compound's interaction with its biological target and its overall physicochemical properties.
-
The Hydroxyl Group: The hydroxyl group at the 5-position can be modified through esterification, etherification, or inversion of stereochemistry. It can also be replaced with other functional groups to probe for additional binding interactions.
-
The Bicyclic Core: While less commonly modified, the cyclopentane ring can be substituted to alter the compound's steric profile and conformational preferences.
The overarching goal is to establish a clear Structure-Activity Relationship (SAR), where specific structural changes can be directly correlated with observed changes in biological activity.[1] This iterative process of design, synthesis, and testing is fundamental to lead optimization.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogues typically involves a multi-step sequence. A generalized workflow is presented below, followed by a detailed experimental protocol for a key synthetic route.
Caption: Generalized workflow for the synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol analogues.
Detailed Experimental Protocol: Synthesis of a Bicyclic {3.3.0}-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist[7]
This protocol outlines the synthesis of a potent RBP4 antagonist, providing a practical example of the methodologies employed.
Step 1: Reduction of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
To a cooled (0 °C) solution of LiAlH4 in THF (1.0 M), carefully add the starting dione in THF.
-
Allow the reaction to proceed to completion (monitoring by TLC).
-
Work up the reaction by sequential addition of water, aqueous NaOH, and water.
-
Filter the resulting mixture and concentrate the filtrate to obtain the crude bicyclic amine.
Step 2: N-Boc Protection
-
Dissolve the crude amine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to yield the N-Boc protected intermediate.
Step 3: Oxidative Cleavage
-
Dissolve the N-Boc protected intermediate in a solvent mixture (e.g., CCl4/CH3CN/H2O).
-
Add NaIO4 and a catalytic amount of RuO2·H2O.
-
Stir vigorously at room temperature.
-
After completion, quench the reaction and extract the diacid product.
Step 4: Dieckman Condensation and Decarboxylation
-
Heat the diacid in acetic anhydride at 120 °C.
-
This one-pot reaction facilitates both the Dieckman condensation and subsequent decarboxylation to yield the ketone intermediate.
-
Purify the ketone by column chromatography.
Step 5: N-Arylation and Final Product Formation
-
The ketone can then be further functionalized. For instance, a palladium-catalyzed amination reaction can be used to couple the bicyclic core with an appropriate aryl halide.[4]
-
Subsequent functional group manipulations, such as ester saponification, yield the final active compound.[4]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol core has led to the identification of potent RBP4 antagonists. The following table summarizes the SAR for a series of analogues, with IC50 values obtained from Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF) assays.[3][4]
| Analogue ID | Core Structure | R1 Substituent (at Nitrogen) | R2 Substituent (at Aryl Group) | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) |
| 1 | Piperidine | 6-methylpyrimidine-4-carboxylic acid | 2-(trifluoromethyl)phenyl | >1000 | >1000 |
| 2 | Piperazine | 6-methylpyrimidine-4-carboxylic acid | 2-(trifluoromethyl)phenyl | 345 | 1200 |
| 3 | Octahydropyrrolo[3,4-c]pyrrole | 6-methylpyrimidine-4-carboxylic acid | 2-(trifluoromethyl)phenyl | 110 | 350 |
| 4 | Octahydrocyclopenta[c]pyrrole | 6-methylpyrimidine-4-carboxylic acid | 2-(trifluoromethyl)phenyl | 12.8 | 43.6 |
| 5 | Octahydrocyclopenta[c]pyrrole | 5-methylpyridine-3-carboxylic acid | 2-(trifluoromethyl)phenyl | 72.7 | 294 |
| 6 | Octahydrocyclopenta[c]pyrrole | Pyridazine-4-carboxylic acid | 2-(trifluoromethyl)phenyl | 24.0 | 121 |
Key SAR Insights:
-
Core Scaffold is Critical: The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core (Analogue 4) demonstrates significantly higher potency compared to other core structures like piperidine, piperazine, and octahydropyrrolo[3,4-c]pyrrole.[3][4] This suggests that the specific shape and rigidity of this scaffold are optimal for binding to the RBP4 protein.
-
N-Substituent Influences Potency: The nature of the substituent on the nitrogen atom plays a crucial role in determining the antagonist activity. The 6-methylpyrimidine-4-carboxylic acid moiety in Analogue 4 provides a standout potency.[4] Modifications to this group, such as replacing it with a pyridazine ring (Analogue 6), can still yield potent compounds, indicating some flexibility in this region of the molecule.[3]
-
Aryl Group is Important for Interaction: The 2-(trifluoromethyl)phenyl group is a common feature among the most potent analogues, suggesting it is involved in a key interaction within the RBP4 binding pocket.
Caption: Key structure-activity relationships for RBP4 antagonism.
Biological Evaluation: Bioassay Protocols
The biological activity of the synthesized analogues is primarily assessed through in vitro binding and functional assays.
Scintillation Proximity Assay (SPA)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-retinol) from the RBP4 binding pocket.
-
Incubate recombinant RBP4 with [3H]-retinol and SPA beads.
-
Add the test compound at various concentrations.
-
If the test compound binds to RBP4, it will displace [3H]-retinol, leading to a decrease in the scintillation signal.
-
The IC50 value is calculated from the dose-response curve.[3]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the disruption of the retinol-induced interaction between RBP4 and transthyretin (TTR).
-
Use bacterially expressed maltose-binding protein (MBP)-tagged RBP4 and Eu3+-cryptate-labeled human TTR.
-
A d2-conjugated anti-MBP monoclonal antibody is also included.
-
Retinol stimulates the formation of the RBP4-TTR complex, bringing the europium and d2 dye in close proximity, resulting in a FRET signal.
-
An antagonist will prevent this complex formation, leading to a decrease in the FRET signal.
-
IC50 values are determined from the concentration-response data.[2]
Conclusion and Future Perspectives
The this compound core has proven to be a highly valuable scaffold in the development of potent and selective RBP4 antagonists. The rigid bicyclic structure provides an excellent platform for the spatial arrangement of functional groups, leading to high-affinity interactions with the target protein. The SAR studies have clearly demonstrated the importance of the core structure and the nature of the N- and aryl-substituents for achieving high potency.
Future research in this area could focus on:
-
Exploring Novel N-Substituents: While the pyrimidine-4-carboxylic acid moiety is highly effective, further exploration of bioisosteric replacements could lead to compounds with improved pharmacokinetic profiles.
-
Investigating Other Biological Targets: The broader biological activity profile of this scaffold, including its potential as an autotaxin inhibitor and its applications in oncology and neurology, warrants further investigation.
-
In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety in a physiological context.
References
-
Cioffi, C. L., et al. (2013). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 56(21), 8476–8490. [Link]
-
Cioffi, C. L., et al. (2013). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 56(21), 8491–8509. [Link]
-
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ACS Medicinal Chemistry Letters, 6(8), 888–893. [Link]
-
Cioffi, C. L., et al. (2016). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry, 59(15), 7034–7051. [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved from [Link]
-
ChemiMart. (n.d.). This compound. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - ChemiMartChemiMart [chemimart.de]
Spectroscopic and Structural Elucidation of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Versatile Bicyclic Scaffold
The octahydrocyclopenta[c]pyrrole core represents a class of saturated bicyclic systems that offer a rigid, three-dimensional framework. This structural rigidity is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets. The specific stereoisomer, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, incorporates a hydroxyl group and a secondary amine, providing key functional handles for further chemical modification. Its hydrochloride salt form enhances stability and aqueous solubility, making it a convenient starting material for multi-step syntheses.
The primary application of this compound highlighted in the literature is as a key intermediate in the development of autotaxin (ATX) inhibitors[1]. ATX is a crucial enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, inhibitors of ATX are of significant interest for the treatment of diseases such as cancer, idiopathic pulmonary fibrosis, and other inflammatory conditions. The precise three-dimensional arrangement of the cyclopentane and pyrrolidine rings, along with the stereochemistry of the hydroxyl group, are critical for achieving high-potency inhibition of the target enzyme.
Molecular Structure and Stereochemistry
The structural foundation of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a cis-fused bicyclo[3.3.0]octane skeleton, where a cyclopentane ring is fused to a pyrrolidine ring. The stereochemical descriptors (3aR, 5r, 6aS) define the relative and absolute configuration of the chiral centers.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Spectroscopic Characterization
This section details the expected spectroscopic data for the title compound. As experimental data is not publicly available, these are predictions based on fundamental principles and analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemical arrangement.
Experimental Protocol (Typical):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of exchangeable protons (OH, NH₂⁺) will be affected. D₂O is a good choice for observing the C-H framework clearly, as the acidic protons will exchange with deuterium.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Figure 2. A typical workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.3-4.5 | m | 1H | H-5 | Proton attached to the carbon bearing the hydroxyl group, deshielded. |
| ~3.5-3.7 | m | 2H | H-3a, H-6a | Bridgehead protons, complex multiplicity due to coupling with multiple neighbors. |
| ~3.2-3.4 | m | 4H | H-1, H-3 | Protons adjacent to the protonated nitrogen, deshielded by the positive charge. |
| ~1.8-2.2 | m | 4H | H-4, H-6 | Methylene protons of the cyclopentane ring. |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75-80 | C-5 | Carbon bearing the hydroxyl group, significantly deshielded. |
| ~50-55 | C-1, C-3 | Carbons adjacent to the protonated nitrogen. |
| ~45-50 | C-3a, C-6a | Bridgehead carbons. |
| ~30-40 | C-4, C-6 | Methylene carbons of the cyclopentane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Typical):
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad, Strong | O-H stretch (alcohol) |
| 2400-2800 | Broad, Multiple | N-H⁺ stretch (secondary ammonium salt) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| 1050-1150 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Experimental Protocol (Typical):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Infuse the solution into an ESI-MS instrument.
Predicted Mass Spectrum (ESI+):
The spectrum is expected to show the protonated molecule of the free base, as the hydrochloride salt will dissociate in the ESI source.
| m/z | Assignment |
| 128.1070 | [M+H]⁺ (Calculated for C₇H₁₄NO⁺: 128.1070)[2] |
| 110.0964 | [M+H-H₂O]⁺ |
Conclusion
This compound is a stereochemically defined building block with significant potential in medicinal chemistry, particularly in the synthesis of autotaxin inhibitors. A thorough understanding of its spectroscopic properties is essential for its effective use. This guide provides a detailed, albeit predictive, overview of the key ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule. The provided workflows and interpretations offer a valuable resource for researchers, enabling them to verify the identity and purity of their material and to confidently proceed with subsequent synthetic transformations. It is recommended that researchers acquire experimental data on their specific batches of this compound to confirm the predictions outlined herein.
References
-
ChemiMart. This compound. [Link]
-
PubChem. (3ar,5s,6as)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS No. 1256240-40-0), a crucial building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the sourcing, handling, and application of this compound, with a focus on its role in the synthesis of potent enzyme inhibitors.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a bicyclic pyrrolidine derivative. The rigid, fused ring system provides a defined three-dimensional structure, making it an attractive scaffold for creating molecules that can interact with high specificity and affinity to biological targets. Its stereochemistry is precisely defined, which is a critical attribute in the development of selective pharmaceuticals. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
The primary utility of this compound lies in its role as a key intermediate in the synthesis of advanced drug candidates, most notably as a precursor to potent inhibitors of the enzyme autotaxin (ATX).[1]
Sourcing and Commercial Availability
A critical first step in any research or development program is the reliable procurement of starting materials. Several reputable chemical suppliers offer this compound. When selecting a supplier, it is imperative to consider not only the cost but also the purity, availability of batch-specific analytical data, and the supplier's quality management systems.
Below is a comparative table of prominent commercial suppliers:
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemiMart | CM010289 | 95% | 1256240-40-0 | C₇H₁₄ClNO | 163.65 |
| ChemUniverse | P43984 | 97% | 1256240-40-0 | C₇H₁₃NO·ClH | 163.65 |
| Matrix Scientific | Inquire | Inquire | 1256240-40-0 | C₇H₁₄ClNO | 163.64 |
Note: Purity levels and availability are subject to change. It is best practice to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase. A typical CoA should include:
-
Identification: Confirmation of the compound's identity using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Quantification of purity, usually by HPLC or GC.
-
Appearance: A description of the physical state (e.g., white to off-white solid).
-
Solubility: Information on solubility in common solvents.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental work.
-
Appearance: Typically a white to off-white crystalline powder.[2]
-
Solubility: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol.[2] It is likely to have poor solubility in non-polar aprotic solvents like hexanes and diethyl ether.
-
Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Prevent contact with skin and eyes.
-
Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Inferred from related compounds):
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific, detailed synthetic procedures for this exact compound are proprietary to the manufacturers, the general approach can be inferred from the patent literature for related structures. A plausible synthetic route is outlined below.
Sources
Methodological & Application
Application Notes and Protocols for (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride in Drug Discovery
Introduction: A Versatile Bicyclic Scaffold for Autotaxin Inhibition
(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a crucial building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a significant role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1] The rigid, bicyclic structure of the octahydrocyclopenta[c]pyrrole core provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric groups, enabling strong and specific interactions with the target protein. This document provides detailed protocols for the synthesis, characterization, and application of this key intermediate, offering researchers a comprehensive guide for its use in drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 1256240-40-0 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.65 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Store at 2-8°C in an inert atmosphere. | [4] |
Safety Information:
This compound is a chemical substance that requires careful handling in a laboratory setting. The following safety precautions are based on available data for the compound and its structural analogs.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and perform a thorough risk assessment for all experimental procedures.
Synthetic Protocol: Stereoselective Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Part 1: N-Boc Protection of (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one
The secondary amine of the starting ketone is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent reduction step.
-
Materials:
-
(3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate.
-
Part 2: Stereoselective Reduction of the Ketone (Luche Reduction)
A Luche reduction is employed for the stereoselective reduction of the ketone to the desired alcohol. The use of cerium(III) chloride heptahydrate enhances the 1,2-reduction of the ketone and can favor the formation of the desired stereoisomer.
-
Materials:
-
tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2-carboxylate (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the N-Boc protected ketone and CeCl₃·7H₂O in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate, can be purified by column chromatography if necessary.
-
Part 3: Boc Deprotection and Salt Formation
The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.
-
Materials:
-
tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected alcohol in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane at room temperature.
-
Stir the mixture for 2-4 hours. The product will precipitate out of the solution.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the bicyclic core. The proton attached to the carbon bearing the hydroxyl group (H-5) would appear as a multiplet. The protons adjacent to the nitrogen will show distinct chemical shifts.
-
¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the octahydrocyclopenta[c]pyrrole core. The carbon attached to the hydroxyl group (C-5) will have a characteristic chemical shift in the range of 65-75 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 128.1.
Application Protocol: Synthesis of an Autotaxin Inhibitor Precursor
This protocol describes the N-acylation of this compound with 2-chloroacetyl chloride, a common step in the synthesis of certain autotaxin inhibitors.
N-Acylation of the Bicyclic Amine
Caption: N-acylation of the title compound to form a key intermediate for autotaxin inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
2-Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add triethylamine to the suspension and stir for 15 minutes to liberate the free amine.
-
Slowly add 2-chloroacetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chloroacetyl)-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
-
This chloroacetylated intermediate can then be further functionalized, for example, by nucleophilic substitution with various aromatic or heterocyclic amines to generate a library of potential autotaxin inhibitors.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel autotaxin inhibitors. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and application in drug discovery projects. The rigid bicyclic core, combined with the strategically placed hydroxyl group, offers multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties. As research into autotaxin-mediated diseases continues to expand, the demand for such well-defined and functionalized scaffolds is expected to grow, highlighting the importance of robust and reproducible synthetic and application protocols.
References
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 2020.
-
This compound - ChemiMart. (URL: [Link])
-
This compound - ChemUniverse. (URL: [Link])
Sources
- 1. WO2019051469A1 - Octahydrocyclopenta[c]pyrrole allosteric inhibitors of shp2 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
Introduction: Unveiling the Potential of the Octahydrocyclopenta[c]pyrrole Scaffold in Neuroscience
An in-depth guide for researchers, scientists, and drug development professionals on the neuroscience applications of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride and its analogs.
The octahydrocyclopenta[c]pyrrole core structure represents a versatile scaffold in medicinal chemistry, giving rise to a variety of derivatives with significant potential for modulating central nervous system (CNS) activity. While direct research on this compound is limited, its structural analogs have been identified as potent neuromodulators, particularly as triple reuptake inhibitors (TRIs) of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This positions the broader class of octahydrocyclopenta[c]pyrrole derivatives as promising candidates for the development of novel therapeutics for depression and other mood disorders.
Furthermore, the pyrrole moiety, a key component of this scaffold, is present in numerous compounds exhibiting a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects.[2][3][4] This guide provides a detailed overview of the potential applications of this compound in neuroscience, with a focus on protocols for evaluating its activity as a triple reuptake inhibitor and its potential neuroprotective properties.
Part 1: Triple Reuptake Inhibition - A Primary Mechanism of Action
The leading hypothesis for the application of octahydrocyclopenta[c]pyrrole derivatives in neuroscience is their function as triple reuptake inhibitors. By simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine, these compounds can elevate the levels of these key neurotransmitters in the synaptic cleft, a mechanism believed to underlie the therapeutic effects of many antidepressants.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound as a triple reuptake inhibitor.
Quantitative Data for Octahydrocyclopenta[c]pyrrole Analogues
The following table summarizes the in vitro potency of several octahydrocyclopenta[c]pyrrole analogues as inhibitors of SERT, NET, and DAT.[1] This data provides a benchmark for evaluating the activity of this compound.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
Experimental Protocol: In Vitro Transporter Binding Assay
This protocol outlines a method for determining the inhibitory activity of this compound on SERT, NET, and DAT using a radioligand binding assay.
Objective: To determine the IC50 value of the test compound for each monoamine transporter.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound: this compound.
-
Non-specific binding inhibitors: Desipramine (for SERT), Maprotiline (for NET), Nomifensine (for DAT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Either test compound, assay buffer (for total binding), or a high concentration of the non-specific binding inhibitor.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro transporter binding assay.
Part 2: Neuroprotection - A Potential Secondary Application
Beyond monoamine reuptake inhibition, pyrrole-containing compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases.[3] This suggests that this compound could also possess properties that protect neurons from oxidative stress and inflammation-induced damage.
Experimental Protocol: In Vitro Neurotoxicity Assay
This protocol describes a method to assess the neuroprotective effects of the test compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a common model for Parkinson's disease research.
Objective: To determine if the test compound can protect PC12 cells from 6-OHDA-induced cell death.
Materials:
-
PC12 cell line.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
6-hydroxydopamine (6-OHDA).
-
Test compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic concentration of 6-OHDA for a defined time (e.g., 24 hours). Include control wells with no 6-OHDA and wells with 6-OHDA alone.
-
-
Cell Viability Assessment:
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the concentration of the test compound to determine its protective effect.
-
Caption: Workflow for the in vitro neuroprotection assay using PC12 cells.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential in neuroscience research. The primary application is likely as a triple reuptake inhibitor, and the protocols provided offer a clear path for investigating this activity. Furthermore, the potential for neuroprotective effects warrants exploration. Future in vivo studies, such as the mouse tail suspension test for antidepressant activity or animal models of neurodegeneration, will be crucial in further elucidating the therapeutic potential of this compound. The versatility of the octahydrocyclopenta[c]pyrrole scaffold suggests that this compound could be a valuable tool for dissecting the complexities of neurotransmitter systems and developing novel treatments for a range of neurological and psychiatric disorders.
References
-
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. PubMed. [Link]
-
This compound. ChemiMart. [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]
-
This compound. ChemUniverse. [Link]
-
[Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids]. PubMed. [Link]
-
(3AR, 5R, 6AS)-REL-OCTAHYDROCYCLOPENTA[C]PYRROL-5-OL HCL. APEX science. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - PubMed Central. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole.
-
[Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. PubMed. [Link]
Sources
- 1. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Introduction: Unveiling a Versatile Scaffold in Modern Drug Discovery
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a synthetically derived bicyclic pyrrolidine derivative. Its rigid, three-dimensional structure and stereochemically defined hydroxyl group make it a valuable building block in medicinal chemistry. While not extensively characterized as a standalone pharmacological agent, its true power as a research tool lies in its incorporation into more complex molecules designed to interact with specific biological targets. The pyrrolidine motif is a cornerstone in the design of numerous biologically active compounds, recognized for its ability to mimic the cationic headgroup of neurotransmitters and engage in critical hydrogen bonding interactions within protein binding sites.
This guide provides an in-depth look at the primary application of this compound as a key intermediate in the synthesis of autotaxin inhibitors. Furthermore, we will explore its potential utility in the investigation of other pharmacological targets, such as cholinergic receptors and monoamine transporters, based on the known activities of structurally related octahydrocyclopenta[c]pyrrole and pyrrolidine analogs.
Primary Application: A Building Block for Novel Autotaxin Inhibitors
The most direct application of this compound in pharmacological research is as a structural scaffold for the development of potent and selective autotaxin (ATX) inhibitors.[1] ATX is a secreted lysophospholipase D that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention.
The Rationale: Structural Significance in ATX Inhibition
The octahydrocyclopenta[c]pyrrole core provides a rigid framework that can be strategically functionalized to interact with key residues in the active site of ATX. The hydroxyl group at the 5-position serves as a critical handle for further chemical modification, allowing for the attachment of moieties that can occupy the hydrophobic pocket and interact with the catalytic zinc ions of the enzyme. The stereochemistry of the molecule is paramount in ensuring the correct spatial orientation of these appended functional groups for optimal binding and inhibition.
Experimental Protocols: Assessing Novel Compounds Derived from this compound
The following protocols are designed to characterize novel compounds synthesized using the title compound as a starting material.
Protocol 1: In Vitro Autotaxin Enzyme Inhibition Assay
This protocol details a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant autotaxin. The assay is based on the ATX-mediated hydrolysis of a synthetic substrate, FS-3, which results in an increase in fluorescence.
Causality Behind Experimental Choices:
-
FS-3 Substrate: FS-3 is a widely used and commercially available fluorogenic substrate for ATX. Its hydrolysis is directly proportional to enzyme activity, providing a robust and sensitive readout.
-
Recombinant Human ATX: Using a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other components of a more complex biological matrix.
-
Fixed Substrate Concentration: The concentration of FS-3 is typically kept at or near its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
-
Dose-Response Curve: Generating a dose-response curve with multiple concentrations of the inhibitor is essential for accurately determining the IC50 value.
Materials:
-
Human recombinant autotaxin (hATX)
-
FS-3 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA, pH 8.0)
-
Test compounds derived from this compound, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare Reagents:
-
Thaw hATX and FS-3 on ice.
-
Prepare a working solution of hATX in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of FS-3 in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute these into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Setup:
-
In the 96-well plate, add the test compound dilutions to the appropriate wells.
-
Include control wells:
-
100% Activity Control: Assay buffer with DMSO (no inhibitor).
-
0% Activity Control (Background): Assay buffer with DMSO and no hATX.
-
-
-
Enzyme Addition and Incubation:
-
Add the hATX working solution to all wells except the 0% activity control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FS-3 working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the 0% activity control from all other rates.
-
Normalize the data by expressing the inhibitor-treated rates as a percentage of the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Self-Validation:
-
The 100% activity control should show a robust, linear increase in fluorescence over time.
-
The 0% activity control should have a flat, minimal signal.
-
The dose-response curve should exhibit a sigmoidal shape, allowing for a reliable IC50 calculation.
Data Presentation: Example IC50 Values for Hypothetical ATX Inhibitors
| Compound ID | Scaffold Origin | Target | IC50 (nM) |
| Cmpd-A | (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol | Autotaxin | 15.2 |
| Cmpd-B | (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol | Autotaxin | 89.7 |
| GLPG1690 | Reference Compound | Autotaxin | 25.0 |
Exploratory Applications: Investigating Cholinergic and Monoaminergic Activities
The octahydrocyclopenta[c]pyrrole scaffold is also present in compounds targeting the central nervous system. For instance, some analogues have been identified as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Additionally, the fundamental pyrrolidine ring is a classic pharmacophore in cholinergic ligands, acting on both muscarinic and nicotinic receptors.[2][3] Therefore, novel derivatives of this compound could be screened for these activities.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for DAT, SERT, and NET using membranes from cells stably expressing these transporters.
Causality Behind Experimental Choices:
-
Radioligands: Specific, high-affinity radioligands ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) are used to label the target transporters.
-
Cell Membranes: Using membranes from HEK293 or CHO cells overexpressing a single human transporter subtype ensures target specificity and a high signal-to-noise ratio.
-
Non-specific Binding: A high concentration of a known, non-radiolabeled ligand is used to saturate the specific binding sites, allowing for the determination of non-specific binding, which must be subtracted from total binding.
Materials:
-
Membrane preparations from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428, [³H]citalopram, [³H]nisoxetine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific inhibitors: GBR 12909 (for DAT), paroxetine (for SERT), desipramine (for NET).
-
Test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup:
-
In polypropylene tubes, add binding buffer, the test compound at various concentrations, and the appropriate radioligand at a fixed concentration (typically at or below its Kd value).
-
For each assay, prepare three sets of tubes:
-
Total Binding: Radioligand + vehicle.
-
Non-specific Binding: Radioligand + a high concentration of the corresponding non-specific inhibitor.
-
Competition: Radioligand + test compound dilutions.
-
-
-
Incubation:
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, washing immediately with ice-cold binding buffer to separate bound from free radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation:
-
Specific binding should account for at least 80-90% of total binding in the absence of a competitor.
-
Reference compounds (e.g., cocaine for DAT, fluoxetine for SERT) should yield Ki values consistent with published literature.
Visualization of Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathway Context: The Autotaxin-LPA Axis
Understanding the signaling pathway is crucial for interpreting the downstream cellular effects of inhibiting ATX with novel compounds derived from this compound.
Sources
Application Notes and Protocols for the Characterization of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride as an Enzyme Inhibitor
Introduction: A Novel Scaffold for Enzyme Inhibition
In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The compound (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride represents a unique bicyclic scaffold with potential therapeutic applications. Preliminary research has indicated its utility as a building block in the synthesis of autotaxin inhibitors[1]. Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA)[2][3][4][5]. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, angiogenesis, and inflammation, making it a compelling target for therapeutic intervention in diseases such as cancer and fibrosis[4][6][7][8].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the inhibitory activity of this compound, using autotaxin as the primary example. We will delve into the principles of enzyme inhibition assays, provide detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC50), and elucidate the mechanism of inhibition (MOA).
The Autotaxin-LPA Signaling Axis
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA[4][6][9]. LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that regulate various cellular responses[4][7][8]. The central role of ATX in producing the bioactive lipid LPA makes it an attractive therapeutic target.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of the compound.
Part 1: Determination of IC50 Value
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions[6]. This is a critical parameter for evaluating the potency of a potential drug candidate.
Principle of the Assay
We will describe a fluorometric assay, which is a common and sensitive method for screening enzyme inhibitors[10][11][12][13]. This assay utilizes a synthetic substrate, FS-3, which is an LPC analogue conjugated with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of this compound, we can determine its inhibitory effect.
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
This compound
-
FS-3 (fluorogenic autotaxin substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)[14][15]
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow: IC50 Determination
Caption: Experimental workflow for determining the IC50 value.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Dilute the recombinant autotaxin and FS-3 substrate in assay buffer to the desired working concentrations, as recommended by the manufacturer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 10 µL of each inhibitor dilution.
-
Positive Control (100% activity): Add 10 µL of assay buffer with the same final concentration of DMSO as the test wells.
-
Negative Control (0% activity/background): Add 10 µL of assay buffer.
-
Add 150 µL of diluted assay buffer to all wells.
-
Add 10 µL of diluted autotaxin to the test wells and positive control wells. Do not add enzyme to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the FS-3 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every minute for 30-60 minutes.
-
Data Analysis and Interpretation
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (V₀_inhibitor - V₀_background) / (V₀_positive_control - V₀_background))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value[4][6].
| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition (Example Data) |
| 1 | 0 | 5.2 |
| 10 | 1 | 15.8 |
| 50 | 1.7 | 48.9 |
| 100 | 2 | 75.3 |
| 500 | 2.7 | 95.1 |
| 1000 | 3 | 98.6 |
Part 2: Elucidating the Mechanism of Inhibition
Once the potency of the inhibitor is established, the next crucial step is to determine its mechanism of action (MOA). Reversible inhibitors typically fall into one of three main categories: competitive, non-competitive, or uncompetitive[16]. Understanding the MOA provides valuable insights into how the inhibitor interacts with the enzyme and its substrate.
Principles of Enzyme Kinetics and Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax)[16][17].
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This binding event reduces the catalytic efficiency of the enzyme. A non-competitive inhibitor decreases Vmax but does not change Km[16][17].
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. An uncompetitive inhibitor decreases both Vmax and Km[17].
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[Substrate], is a valuable graphical tool for distinguishing between different types of inhibition[17][18][19]. The plot linearizes the Michaelis-Menten equation, and the patterns of the lines in the presence of an inhibitor are characteristic of its MOA.
Caption: Characteristic Lineweaver-Burk plots for different types of enzyme inhibition.
Protocol for MOA Studies
-
Experimental Design:
-
Select a fixed concentration of this compound (typically around its IC50 value).
-
Prepare a range of concentrations of the FS-3 substrate.
-
Set up two sets of reactions: one with the inhibitor and one without (vehicle control).
-
-
Assay Procedure:
-
Follow the same general procedure as the IC50 determination assay.
-
For each substrate concentration, measure the initial reaction velocity (V₀) in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
For both datasets (with and without inhibitor), calculate 1/V₀ and 1/[Substrate].
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).
-
Analyze the resulting plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
From the intercepts and slopes, you can calculate the kinetic parameters (Km, Vmax, and the inhibition constant, Ki).
-
Conclusion and Future Directions
These application notes provide a robust and scientifically grounded framework for the initial characterization of this compound as an enzyme inhibitor, with a specific focus on autotaxin. By determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain critical insights into the compound's therapeutic potential.
Further studies could involve selectivity profiling against other related enzymes to ensure target specificity, as well as cell-based assays to confirm the compound's activity in a more physiologically relevant context. Ultimately, these detailed biochemical and mechanistic studies are indispensable steps in the journey of transforming a promising chemical scaffold into a viable therapeutic agent.
References
-
Lineweaver–Burk plot. Wikipedia.[Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy.[Link]
-
Enzyme Inhibition. Chemistry LibreTexts.[Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Mastery.[Link]
-
Lysophosphatidylcholine (LPC) is hydrolyzed by autotaxin (ATX) to lysophosphatidic acid (LPA). ResearchGate.[Link]
-
Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution. PubMed.[Link]
-
This compound. ChemiMart.[Link]
-
Autotaxin: structure-function and signaling. PMC - PubMed Central.[Link]
-
Structural basis for substrate discrimination and integrin binding by autotaxin. PMC.[Link]
-
Autotaxin facilitates selective LPA receptor signaling. bioRxiv.[Link]
-
Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope. TOSOH.[Link]
-
Autotaxin Inhibitor Screening Assay Kit - Applications. Bertin Bioreagent.[Link]
-
Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model. MDPI.[Link]
-
Novel autotaxin inhibitory antibodies block lysophosphatidic acid production in plasma and tumour cell proliferation in vitro. AACR Journals.[Link]
-
Design and Development of Autotaxin Inhibitors. ResearchGate.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Autotaxin Inhibitor Screening Assay Kit - Labchem Catalog [dev.labchem.com.my]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Inhibitor Screening Assay Kit - Applications - CAT N°: 700580 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 11. Echelon Biosciences Research Labs Autotaxin Inhibitor Screening Kit, Quantity: | Fisher Scientific [fishersci.com]
- 12. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 13. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. Khan Academy [khanacademy.org]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Unlocking Neuromodulation: A Guide to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride for Neurotransmitter Receptor Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in the study of neurotransmitter receptors. This guide moves beyond a simple recitation of protocols to provide in-depth scientific context, explaining the causal relationships behind experimental choices and ensuring a framework for robust and reproducible research.
Introduction: An Indirect Pathway to Understanding Neurotransmission
This compound is a versatile chiral building block. While not a direct ligand for neurotransmitter receptors, its utility in neuroscience research lies in its role as a precursor for the synthesis of potent inhibitors of autotaxin (ATX).[1] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid with profound effects on the central nervous system.[1][2]
The ATX-LPA signaling axis is increasingly recognized for its role in modulating various neuronal processes, including synaptic plasticity and neurotransmitter release.[3][4] Specifically, LPA has been shown to influence both glutamatergic and dopaminergic systems.[3][5][6] Therefore, by utilizing this compound to synthesize ATX inhibitors, researchers can effectively reduce LPA levels in experimental systems and dissect the downstream consequences on neurotransmitter receptor function and signaling. This indirect pharmacological approach provides a powerful tool to investigate the intricate interplay between lipid signaling and classical neurotransmission in both physiological and pathological states.
Physicochemical Properties and Handling
A clear understanding of the starting material is fundamental to any successful experimental workflow.
| Property | Value | Reference |
| CAS Number | 1256240-40-0 | |
| Molecular Formula | C₇H₁₃NO·HCl | |
| Molecular Weight | 163.65 g/mol | |
| Purity | Typically ≥97% | |
| Storage | Store at 2-8°C in an inert atmosphere. |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.
Experimental Applications and Protocols
The primary application of this compound is in the synthesis of ATX inhibitors. These inhibitors can then be used in a variety of in vitro and in vivo assays to probe the function of neurotransmitter systems.
Part 1: Synthesis of an Autotaxin Inhibitor (Illustrative Protocol)
Objective: To synthesize a novel autotaxin inhibitor by functionalizing the pyrrolidine core of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
Workflow Diagram:
Illustrative Synthesis Workflow
Step-by-Step Protocol:
-
Boc Protection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the Boc-protected intermediate.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the Boc-protected alcohol in DCM.
-
Cool the solution to 0°C and add Et₃N followed by methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0°C and allow it to warm to room temperature.
-
Upon completion, quench the reaction, extract the product, and purify the mesylated intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired aryl amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Heat the reaction mixture to facilitate the substitution.
-
Monitor the reaction progress and, upon completion, perform an aqueous workup and purify the product.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected amine in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the deprotected amine in DMF.
-
Add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final compound by chromatography.
-
Rationale: This multi-step synthesis allows for the introduction of diverse chemical moieties at both the nitrogen and the 5-position of the octahydrocyclopenta[c]pyrrol core, enabling the generation of a library of potential ATX inhibitors for structure-activity relationship (SAR) studies.
Part 2: In Vitro Autotaxin Inhibition Assay
Once a putative inhibitor is synthesized, its potency against ATX must be determined. A common method is a fluorescence-based assay using a synthetic substrate.[7][8]
Objective: To determine the IC₅₀ value of the synthesized compound against human ATX.
Workflow Diagram:
Autotaxin Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).
-
Dilute recombinant human ATX enzyme to the desired concentration in the assay buffer.
-
Reconstitute a fluorogenic ATX substrate (e.g., FS-3) as per the manufacturer's instructions.
-
Dissolve the synthesized inhibitor and a positive control inhibitor in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test inhibitor and positive control in the assay buffer.
-
In a 96-well black microplate, add the ATX enzyme solution to each well (except for background controls).
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the rate of substrate hydrolysis against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Downstream Applications in Neuroscience
With a potent ATX inhibitor in hand, researchers can investigate the role of the ATX-LPA axis in various neurotransmitter systems.
Rationale: LPA signaling has been shown to modulate glutamatergic transmission.[3][5] An ATX inhibitor can be used to determine if reducing LPA levels alters the binding characteristics of glutamate receptors.
Protocol: Radioligand Binding Assay for NMDA Receptors [9][10][11]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) from control and ATX inhibitor-treated animals in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of a known unlabeled NMDA receptor ligand (for standard curve) or the vehicle.
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Compare the specific binding of the radioligand in membranes from control and ATX inhibitor-treated animals to assess any changes in receptor number (Bmax) or affinity (Kd).
-
Rationale: Synaptic plasticity, such as long-term potentiation (LTP), is a cellular correlate of learning and memory and is heavily dependent on glutamatergic neurotransmission. The ATX-LPA axis may play a role in modulating these processes.
Protocol: Electrophysiological Recording of LTP in Hippocampal Slices [12][13][14]
-
Slice Preparation:
-
Prepare acute hippocampal slices from rodents.
-
Allow the slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experiment:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency.
-
Apply the synthesized ATX inhibitor to the perfusion bath and record for a further baseline period.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., tetanus).
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between control slices and slices treated with the ATX inhibitor.
-
Rationale: To understand the net effect of ATX inhibition on neurotransmitter systems in the intact brain, in vivo microdialysis can be used to measure changes in the extracellular levels of neurotransmitters like dopamine and glutamate.
Protocol: In Vivo Microdialysis [15][16][17]
-
Probe Implantation:
-
Anesthetize an animal and stereotaxically implant a microdialysis probe into a specific brain region (e.g., the striatum for dopamine or the hippocampus for glutamate).
-
-
Perfusion and Sampling:
-
Continuously perfuse the probe with aCSF at a low flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Experiment:
-
After a stable baseline of neurotransmitter levels is established, administer the synthesized ATX inhibitor systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours.
-
-
Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detector (e.g., electrochemical detection for dopamine, fluorescence detection for derivatized glutamate).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the time course of neurotransmitter release between vehicle- and ATX inhibitor-treated animals.
-
Conclusion
This compound is a valuable chemical tool for the neuroscience researcher. Its utility is not as a direct modulator of neurotransmitter receptors, but as a key starting material for the synthesis of autotaxin inhibitors. By inhibiting autotaxin and subsequently reducing the levels of lysophosphatidic acid, researchers can probe the influence of this important lipid signaling pathway on various aspects of neurotransmitter receptor function, from ligand binding and synaptic plasticity to in vivo neurotransmitter release. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this compound to advance our understanding of the complex regulatory networks that govern brain function.
References
-
Scientifica. (2025, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity in individual neurons. Retrieved from [Link]
-
Plata-Saldívar, V., et al. (2019). Lysophosphatidic Acid and Glutamatergic Transmission. Frontiers in Molecular Neuroscience, 12, 137. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Vogt, J., et al. (2025). Lysophosphatidic acid selectively modulates excitatory transmission in hippocampal neurons. Cell & Bioscience, 15(1), 2. [Link]
-
Roza, C., et al. (2019). Lysophosphatidic Acid and Glutamatergic Transmission. Frontiers in Cellular Neuroscience, 13, 249. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]
-
Shiono, S., et al. (1993). Neurotransmitter release from lysophosphatidic acid stimulated PC12 cells: involvement of lysophosphatidic acid receptors. Biochemical and Biophysical Research Communications, 193(2), 667-673. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 951-968. [Link]
-
Zhang, W., & Routh, B. (2021). Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices. STAR Protocols, 2(4), 100936. [Link]
-
Mateo, Y., et al. (2011). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 752, pp. 239-260). Humana Press. [Link]
-
Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Methods in Molecular Biology (Vol. 1063, pp. 245-263). Humana Press. [Link]
-
University of Verona. (n.d.). Synaptic plasticity: from an electrophysiological approach to behavioural studies. Retrieved from [Link]
-
Gento-Caro, E., et al. (2022). Lysophosphatidic Acid and Several Neurotransmitters Converge on Rho-Kinase 2 Signaling to Manage Motoneuron Excitability. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Justice, J. B. (2000). Overview of Microdialysis. In Current Protocols in Neuroscience (Chapter 7, Unit 7.1). John Wiley & Sons, Inc. [Link]
-
Wang, S., & Maffei, A. (2008). Electrophysiology measurement of long-term plasticity of developing GABAergic synapses in acute rat hippocampal slices. protocols.io. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Bota, M., et al. (2021). A comprehensive knowledge base of synaptic electrophysiology in the rodent hippocampal formation. eLife, 10, e65500. [Link]
-
Di Giminiani, P., et al. (2018). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 61(21), 9736-9754. [Link]
-
MoBiTec. (n.d.). Autotaxin Activity Assay (Echelon Product Code: K-4100 EAKIT). Retrieved from [Link]
-
González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. In Methods in Molecular Biology (Vol. 756, pp. 29-41). Humana Press. [Link]
-
Ho, W. S., et al. (2019). Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases. Molecular Neurobiology, 56(12), 8517-8534. [Link]
-
Cui, P., et al. (2021). Design and Development of Autotaxin Inhibitors. Molecules, 26(23), 7155. [Link]
-
O'Donovan, S. M., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Journal of Clinical Medicine, 9(7), 2210. [Link]
-
Moolenaar, W. H., et al. (2023). Autotaxin facilitates selective LPA receptor signaling. Cell Chemical Biology, 30(1), 53-65.e7. [Link]
-
Li, X., et al. (2023). Effects of autotaxin and lysophosphatidic acid deficiencies on depression-like behaviors in mice exposed to chronic unpredictable mild stress. Frontiers in Molecular Neuroscience, 16, 1242095. [Link]
-
Wünsch, B., et al. (2021). Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model. International Journal of Molecular Sciences, 22(16), 8519. [Link]
-
Wikipedia. (2023, December 19). Glutamate receptor. [Link]
-
Li, Y., et al. (2023). Latest updates on the serotonergic system in depression and anxiety. Frontiers in Psychiatry, 14, 1176981. [Link]
-
Whirl-Carrillo, M., et al. (2021). An evidence-based framework for evaluating pharmacogenomic knowledge for clinical application. Clinical Pharmacology & Therapeutics, 110(3), 563-572. [Link]
-
Kumar, A., & Singh, A. (2023). Glutamate Receptor Dysregulation and Platelet Glutamate Dynamics in Alzheimer’s and Parkinson’s Diseases: Insights into Current Medications. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Nishi, A., & Kuroiwa, M. (2022). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Semantic Scholar. (n.d.). Design and Development of Autotaxin Inhibitors. Retrieved from [Link]
-
Romano, E., et al. (2023). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. International Journal of Molecular Sciences, 24(13), 10834. [Link]
Sources
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid and Glutamatergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of autotaxin and lysophosphatidic acid deficiencies on depression-like behaviors in mice exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lysophosphatidic Acid and Glutamatergic Transmission [frontiersin.org]
- 6. Neurotransmitter release from lysophosphatidic acid stimulated PC12 cells: involvement of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology measurement of long-term plasticity of developing GABAergic synapses in acute rat hippoca... [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Developing Assays with (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Bicyclic Pyrrolidine Scaffold
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a bicyclic pyrrolidine derivative with the chemical formula C₇H₁₃NO·ClH and a molecular weight of 163.65 g/mol [1]. While comprehensive biological data on this specific molecule is emerging, its significance in drug discovery is underscored by its use as a key building block in the synthesis of autotaxin (ATX) inhibitors[2]. Autotaxin, an enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D.[3][4] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA)[4][5][6].
The ATX-LPA signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes. LPA exerts its effects by binding to at least six G protein-coupled receptors (LPA₁₋₆), triggering downstream signaling cascades that influence cell proliferation, survival, migration, and differentiation.[1][7][8] Dysregulation of this pathway has been linked to the progression of various diseases, including cancer, fibrosis, and inflammatory disorders[3][7][9]. Consequently, the development of potent and selective ATX inhibitors represents a promising therapeutic strategy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust assays for the characterization of this compound and its analogs as potential ATX inhibitors. We will detail both a direct biochemical enzyme inhibition assay and a functionally relevant cell-based migration assay, offering a complete framework for evaluating compound efficacy from molecular interaction to cellular response.
Part 1: Biochemical Characterization of ATX Inhibition
The initial step in evaluating a potential ATX inhibitor is to determine its direct effect on the enzyme's catalytic activity. A fluorescent-based assay is a sensitive and widely adopted method for this purpose. This protocol utilizes FS-3, a synthetic fluorogenic analog of LPC.[2][9][10] In its intact state, the fluorescence of FS-3 is quenched. Upon cleavage by ATX, the fluorophore is released, leading to a quantifiable increase in fluorescence.[2][10]
Principle of the Fluorogenic ATX Inhibition Assay
The assay measures the rate of fluorescence increase resulting from the enzymatic cleavage of the FS-3 substrate by recombinant human autotaxin. The inhibitory potential of this compound is determined by quantifying the reduction in the rate of FS-3 hydrolysis in its presence.
Caption: Workflow of the fluorogenic ATX inhibition assay.
Experimental Protocol: Fluorogenic Enzyme Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials and Reagents:
-
Recombinant human Autotaxin (ATX) enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA[11]
-
This compound (dissolved in DMSO)
-
Known ATX inhibitor (e.g., PF-8380) as a positive control[6]
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/528 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 or 1:5 dilutions. Subsequently, dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration in the well is ≤ 1%.
-
Enzyme Preparation: Dilute the recombinant human ATX enzyme in ice-cold assay buffer to a final concentration that yields a robust signal within the linear range of the instrument during the assay timeframe (e.g., 10-20 nM).
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or positive control to the respective wells.
-
For vehicle control wells (representing 100% enzyme activity), add 10 µL of the assay buffer containing the same percentage of DMSO as the compound wells.
-
For background control wells (no enzyme), add an additional 10 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted ATX enzyme solution to all wells except the background control wells.
-
Mix the plate gently on an orbital shaker.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Prepare the FS-3 substrate solution in the assay buffer. The optimal concentration should be at or near the Michaelis-Menten constant (Kₘ) for FS-3 to ensure sensitivity to competitive inhibitors.
-
Initiate the enzymatic reaction by adding 20 µL of the FS-3 substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time curve.
-
Normalize Data:
-
Subtract the average rate of the background control wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
| Parameter | Description | Typical Value/Range |
| Enzyme Concentration | Recombinant human ATX | 10-20 nM |
| Substrate Concentration | FS-3 | At or near Kₘ |
| Incubation Temperature | Temperature for enzymatic reaction | 37°C |
| Final DMSO Concentration | Solvent for test compound | ≤ 1% |
| Readout | Measurement of product formation | Kinetic fluorescence (Ex/Em ~485/528 nm) |
| Primary Endpoint | Measure of inhibitor potency | IC₅₀ |
Part 2: Cell-Based Assay for Functional Inhibition
To assess the functional consequences of ATX inhibition in a more physiologically relevant context, a cell-based assay is essential. Since the ATX-LPA axis is a potent driver of cell migration, a wound-healing or "scratch" assay is a robust and straightforward method to evaluate the efficacy of this compound in a cellular system.[12][13][14]
Principle of the Cell Migration (Wound-Healing) Assay
This assay measures the ability of a confluent monolayer of cells to migrate and close a mechanically created "wound." The production of LPA by ATX in the cell culture medium stimulates this migration. An effective ATX inhibitor will reduce the rate of wound closure.
Caption: Workflow for the cell-based wound-healing assay.
Experimental Protocol: Wound-Healing Assay
Materials and Reagents:
-
A suitable cell line expressing LPA receptors (e.g., A2058 melanoma cells or A549 lung carcinoma cells)[12][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Lysophosphatidylcholine (LPC)
-
This compound
-
Mitomycin C (to inhibit cell proliferation)
-
TO-PRO-3 Iodide or DAPI (for nuclear staining to aid in cell counting)[16][17]
-
Phosphate-Buffered Saline (PBS)
-
24-well culture plates
-
Inverted microscope with imaging capabilities
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation and Proliferation Block:
-
Once confluent, replace the complete medium with serum-free medium.
-
To ensure that wound closure is due to migration and not proliferation, add Mitomycin C (e.g., 2 µg/mL) to the serum-free medium and incubate for at least 2 hours.[14]
-
-
Wound Creation:
-
Carefully scratch a straight line through the center of the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Prepare treatment media in serum-free medium containing LPC (the ATX substrate, e.g., 10 µM).
-
Add the treatment media to the wells with varying concentrations of this compound.
-
Include the following controls:
-
Negative Control: Serum-free medium without LPC or inhibitor.
-
Positive Control: Serum-free medium with LPC but without the inhibitor.
-
Vehicle Control: Serum-free medium with LPC and the highest concentration of DMSO used for the test compound.
-
-
-
Imaging and Incubation:
-
Capture an initial image (T=0) of the wound in each well using an inverted microscope.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture subsequent images of the same wound area at regular intervals (e.g., 8, 16, and 24 hours).
-
-
Staining and Final Imaging (Optional but Recommended):
-
At the final time point, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the cell nuclei with TO-PRO-3 Iodide or DAPI to facilitate automated cell counting and wound area analysis.
-
Data Analysis and Interpretation
-
Quantify Wound Area: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for all conditions.
-
Calculate Percent Wound Closure: % Wound Closure = ((Area at T=0 - Area at T=x) / Area at T=0) * 100
-
Data Visualization and Statistical Analysis:
-
Plot the percent wound closure against time for each condition.
-
Compare the rate of wound closure in the presence of the inhibitor to the positive (LPC only) control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition.
-
| Parameter | Description | Typical Condition |
| Cell Line | LPA-responsive cells | A2058 or A549 |
| Proliferation Inhibitor | Prevents cell division | Mitomycin C (2 µg/mL) |
| ATX Substrate | Stimulates migration | LPC (10 µM) |
| Test Compound Conc. | Range to determine dose-response | 0.1 nM to 10 µM |
| Imaging Interval | Time points for monitoring closure | 0, 8, 16, 24 hours |
| Primary Endpoint | Measure of functional inhibition | Reduction in % wound closure |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential autotaxin inhibitor. The biochemical assay offers a direct measure of enzyme inhibition and allows for the determination of potency (IC₅₀), while the cell-based migration assay provides crucial insights into the compound's functional efficacy in a more complex biological system.
Successful inhibition in both assays would strongly support the potential of this scaffold for further development. Subsequent studies could involve more complex cell-based assays, such as invasion assays through a basement membrane matrix, or in vivo studies in relevant disease models. The methodologies described herein represent a critical first step in elucidating the therapeutic promise of this and related bicyclic pyrrolidine derivatives.
References
-
Choi, J. W., Chun, J., & Chun, J. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins & other lipid mediators, 91(3-4), 130–138. Available at: [Link]
-
Ye, X., Chun, J., & Chun, J. (2010). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 51(8), 2107–2118. Available at: [Link]
-
Magana, V., Garcia-Sainz, J. A., & Garcia-Sainz, J. A. (2021). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International journal of molecular sciences, 22(11), 6049. Available at: [Link]
-
ResearchGate. (n.d.). Lysophosphatidic acid (LPA) receptors and downstream signaling... Retrieved from [Link]
-
Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., Teo, S. T., Park, K. E., & Chun, J. (2010). LPA receptors: signaling properties and disease relevance. Prostaglandins & other lipid mediators, 91(3-4), 130–138. Available at: [Link]
-
Ferguson, C. G., Bigman, C. S., Richardson, R. D., Lynch, K. R., & Prestwich, G. D. (2006). A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity. Organic letters, 8(10), 2023–2026. Available at: [Link]
-
ResearchGate. (n.d.). Establishment of a novel, cell-based autotaxin assay. Retrieved from [Link]
-
Ferguson, C. G., Bigman, C. S., Richardson, R. D., Lynch, K. R., & Prestwich, G. D. (2006). Fluorogenic phospholipid substrate to detect lysophospholipase D/autotaxin activity. Organic letters, 8(10), 2023–2026. Available at: [Link]
-
Wunder, F., El-Tayeb, A., Lorke, C., Rönitz, J., Müller, A., Heitplatz, J., ... & Müller, C. E. (2021). Establishment of a novel, cell-based autotaxin assay. Analytical biochemistry, 628, 114322. Available at: [Link]
-
van Meeteren, L. A., & Moolenaar, W. H. (2007). Autotaxin: structure-function and signaling. Progress in lipid research, 46(3-4), 145–160. Available at: [Link]
-
Wikipedia. (n.d.). Autotaxin. Retrieved from [Link]
-
Kim, H. A., Lee, Y. S., Kim, J., Kim, E., & Bae, Y. S. (2010). Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways. The international journal of biochemistry & cell biology, 42(3), 358–366. Available at: [Link]
-
Aoki, J. (2004). Autotaxin—an LPA producing enzyme with diverse functions. Journal of biochemistry, 136(2), 145–149. Available at: [Link]
-
Saunders, L. P., Ouellette, A., Bandle, R., Chang, W. C., Hama, K., Ghomashchi, F., ... & Brindley, D. N. (2011). Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion. Molecular cancer therapeutics, 10(6), 1010–1020. Available at: [Link]
-
Khurana, S., & Kuwada, S. K. (2007). Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia. Experimental cell research, 313(16), 3568–3579. Available at: [Link]
-
Gaetano, C. G., Samadi, N., & Brindley, D. N. (2014). Autotaxin: Its Role in Biology of Melanoma Cells and as a Pharmacological Target. Cancers, 6(1), 163–183. Available at: [Link]
-
Lee, H. Y., & Bae, Y. S. (2016). The Expression Regulation and Biological Function of Autotaxin. International journal of molecular sciences, 17(6), 903. Available at: [Link]
-
Hausmann, J., Kamtekar, S., Christodoulou, E., Day, J. E., Wu, T., Fulkerson, Z., ... & Moolenaar, W. H. (2011). Structural basis for substrate discrimination and integrin binding by autotaxin. Nature structural & molecular biology, 18(2), 198–204. Available at: [Link]
-
Simonetti, J., Lattimer, J., Baxan, N., Lattimer, J., Baxan, N., Lattimer, J., ... & Si-Hoe, S. L. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of medicinal chemistry, 65(9), 6549–6564. Available at: [Link]
-
Umezu-Goto, M., Kishi, Y., Taira, A., Hama, K., Dohmae, N., Takio, K., ... & Aoki, J. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. The Journal of cell biology, 158(2), 227–233. Available at: [Link]
-
Pipan, M., Pipan, M., Pipan, M., Pipan, M., Pipan, M., Pipan, M., ... & Kokotos, G. (2020). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. The Journal of biological chemistry, 295(18), 6107–6120. Available at: [Link]
-
D'Amico, A. G., D'Amico, A. G., D'Amico, A. G., D'Amico, A. G., D'Amico, A. G., D'Amico, A. G., ... & Moolenaar, W. H. (2015). The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life. PloS one, 10(11), e0143083. Available at: [Link]
-
Sribuhom, T., Sribuhom, T., Sribuhom, T., Sribuhom, T., Sribuhom, T., Sribuhom, T., ... & Lamprou, D. A. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. International journal of molecular sciences, 25(3), 1709. Available at: [Link]
-
Biocompare. (2005, December 5). Molecular Probes TO-PRO 3 IODIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): Detailed protocols. Retrieved from [Link]
-
Chen, X., Chen, X., Chen, X., Chen, X., Chen, X., Chen, X., ... & Zhang, J. (2022). Sestrin2 Knockdown Impairs Proliferation, Migration, Invasion, and Apoptosis in OSCC Cells via PI3K/AKT/mTOR and MAPK Pathways. International journal of molecular sciences, 23(23), 14755. Available at: [Link]
Sources
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 10. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin: Its Role in Biology of Melanoma Cells and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TO-PRO®-3 Stain | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vitro Evaluation of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Introduction
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a synthetic heterocyclic compound featuring a bicyclic pyrrolidine core. While its primary established use is as a building block in synthetic chemistry, notably in the development of autotaxin inhibitors[1], its structural motifs are reminiscent of scaffolds found in neuroactive agents. The octahydrocyclopenta[c]pyrrole core is a rigid bicyclic system that can orient functional groups in precise three-dimensional space, a key feature for selective interaction with biological targets. This structural characteristic suggests potential applications in neuroscience research, particularly in the modulation of neurotransmitter systems.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound (referred to hereafter as "Compound X"). We will outline a logical, tiered approach to investigate its potential neuroactive properties, beginning with fundamental cytotoxicity assessments, progressing to functional cellular assays relevant to neuronal health, and culminating in specific molecular target engagement assays. The protocols described herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.
PART 1: Pre-experimental Considerations
Compound Handling and Storage
This compound is a solid.[2] For experimental use, it is crucial to prepare a stock solution of high concentration in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO).
-
Hazard Statements: Based on data for structurally related compounds, handle with care. May cause skin, eye, and respiratory irritation.[3][4]
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store the solid compound in a tightly sealed container in an inert atmosphere at 2-8°C.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow
A systematic approach is essential for the efficient and logical characterization of a novel compound. The following workflow is recommended to assess the potential neuroactivity of Compound X.
Caption: A tiered experimental workflow for the in vitro characterization of Compound X.
PART 2: Foundational Assays - Cytotoxicity Profile
Rationale: Before assessing the functional effects of Compound X, it is imperative to determine its cytotoxicity profile. This ensures that any observed functional effects are not simply a consequence of cell death or stress. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol 2.1: MTT Assay for Cell Viability
This protocol is adapted for a neuronal cell line (e.g., SH-SY5Y or PC-12) and is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
Compound X stock solution
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][8]
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. A broad concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[6][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7] Alternatively, allow the plate to stand overnight in the incubator.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis:
-
Correct the absorbance readings by subtracting the background (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log concentration of Compound X to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Seeding Density | 1 x 10⁴ cells/well |
| Treatment Duration | 48 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
PART 3: Functional Cellular Screening - Neurite Outgrowth
Rationale: Neurite outgrowth is a critical process in neuronal development and regeneration. Assessing the effect of Compound X on neurite dynamics provides insight into its potential to influence neuronal plasticity, differentiation, or neurotoxicity. This assay is particularly relevant for compounds being investigated for neurological disorders.[10]
Protocol 3.1: High-Content Imaging of Neurite Outgrowth
This protocol utilizes human iPSC-derived neurons and high-content screening (HCS) technology for robust, automated quantification of neurite length and cell health.[10][11]
Materials:
-
Human iPSC-derived neurons
-
Laminin-coated 96- or 384-well plates[10]
-
Complete neuronal culture medium
-
Compound X stock solution (use non-toxic concentrations determined in Protocol 2.1)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents: Neuronal marker (e.g., anti-β-III tubulin antibody) and a nuclear stain (e.g., DAPI).
-
High-content imaging system and analysis software.
Procedure:
-
Cell Seeding: Plate iPSC-derived neurons onto laminin-coated plates at a pre-optimized density (e.g., 10,000 cells/well for a 96-well plate). Allow them to attach for at least 1 hour.[10][11]
-
Compound Treatment: Treat the neurons with various non-toxic concentrations of Compound X. Include a positive control (e.g., a neurotrophic factor) and a negative control (e.g., Nocodazole, which disrupts microtubules).[10]
-
Incubation: Culture the cells for an optimal period, typically 72 hours, to allow for neurite extension.[10]
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes.
-
Stain the cells with an antibody against β-III tubulin to visualize neurons and their processes, and with DAPI to count the number of viable cells.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated analysis software to quantify key parameters:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Average neurite length
-
Total viable neuron count
-
-
Data Analysis:
-
Normalize neurite outgrowth parameters to the vehicle-treated control.
-
Plot the normalized data against the concentration of Compound X.
-
Simultaneously evaluate the viable neuron count to confirm that observed effects on neurites are not due to cytotoxicity. A direct correlation between a decrease in neurite length and cell loss would indicate a cytotoxic effect.[10]
PART 4: Mechanistic Investigation - Target Engagement
Rationale: If Compound X demonstrates a significant effect in the neurite outgrowth assay, the next logical step is to investigate its molecular mechanism. Based on its chemical structure, plausible targets in the nervous system include nicotinic acetylcholine receptors (nAChRs) and the enzyme acetylcholinesterase (AChE).[12][13]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway where Compound X acts as an agonist at a specific nAChR subtype, leading to downstream signaling cascades that promote cell survival and neurite outgrowth.
Caption: Hypothetical signaling cascade initiated by Compound X binding to a nAChR.[12]
Protocol 4.1: Competitive Radioligand Binding Assay for nAChRs
This assay determines if Compound X can bind to a specific nAChR subtype by measuring its ability to displace a known high-affinity radioligand.[12][14]
Materials:
-
Receptor Source: Cell membranes from a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).[14]
-
Radioligand: A high-affinity ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).[12][15]
-
Compound X and a known unlabeled control ligand (e.g., nicotine).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).[12]
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[12]
-
Vacuum filtration manifold and scintillation counter.
Procedure:
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of an unlabeled control ligand (e.g., 10 µM nicotine).
-
Competitive Binding: Receptor membranes + Radioligand + serial dilutions of Compound X (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[12]
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with several volumes of ice-cold wash buffer to separate bound from free radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE.[16] Inhibition of the enzyme by Compound X would result in a reduced rate of color development.[13]
Materials:
-
Purified AChE enzyme (e.g., from human recombinant sources).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[17]
-
Assay Buffer (e.g., phosphate buffer, pH 8.0).
-
Compound X and a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
96-well plate and a microplate reader capable of kinetic measurements at 405-412 nm.
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to all wells.
-
Add serial dilutions of Compound X (or positive control/vehicle) to the appropriate wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes to allow Compound X to interact with the enzyme.
-
Initiate Reaction: Add a solution containing both ATCI and DTNB to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at ~412 nm every minute for 10-20 minutes to measure the rate of the reaction (the Vmax).[18]
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100.[16]
-
Plot the % Inhibition against the log concentration of Compound X to determine the IC₅₀ value.
References
- Roche Applied Science. (n.d.).
- Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.).
- National Institutes of Health. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons.
- Sigma-Aldrich. (n.d.). Neurite Outgrowth Assays.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry.
- Padilla, S., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- BenchChem. (2025).
- Frontiers in Molecular Neuroscience. (2022).
- ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Evotec. (n.d.). Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions.
- BenchChem. (n.d.). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
- Sigma-Aldrich. (n.d.). Neurite Outgrowth Assay Kit (3 µm).
- AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants.
- MyBioSource. (n.d.). Human Nicotinic acetylcholine receptor ELISA Kit.
- ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- Achmem. (n.d.). rel-(3aR,5s,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.
- AK Scientific, Inc. (n.d.). (3Ar,6aS)
- ChemiMart. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - octahydrocyclopenta[c]pyrrole.
- Bocsci. (n.d.). (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride.
- ChemUniverse. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). (Octahydrocyclopenta[c]pyrrol-3a-yl)
- BLDpharm. (n.d.). (3aR,6aR)-rel-Octahydrocyclopenta[c]pyrrole.
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. achmem.com [achmem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. attogene.com [attogene.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agetds.com [agetds.com]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Efficacy of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in a Preclinical Model of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Autotaxin-Lysophosphatidic Acid Axis in Alzheimer's Disease
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a key building block in the synthesis of potent autotaxin (ATX) inhibitors.[1][2][3] Autotaxin is the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[4] The ATX-LPA signaling axis has emerged as a critical player in the pathophysiology of numerous diseases, including neurodegenerative disorders.[5][6][7] In the context of Alzheimer's disease (AD), elevated ATX expression and activity have been observed in patients, and the subsequent increase in LPA signaling is implicated in key pathological processes such as neuroinflammation, synaptic dysfunction, and neuronal cell death.[8][9][10] Therefore, inhibiting autotaxin presents a promising therapeutic strategy to mitigate the progression of Alzheimer's disease.
This document provides a comprehensive guide for the in vivo evaluation of a novel autotaxin inhibitor derived from this compound (referred to herein as "ATX-Inhibitor-X") in the 5xFAD transgenic mouse model of Alzheimer's disease. The protocols detailed below are designed to assess the compound's efficacy in improving cognitive function and reducing hallmark AD pathologies.
The Autotaxin-LPA Signaling Pathway in Alzheimer's Disease
The rationale for targeting the ATX-LPA axis in AD is grounded in the multifaceted role of LPA in the central nervous system. LPA exerts its effects through a family of G protein-coupled receptors (LPARs), which are widely expressed on neurons, microglia, and astrocytes.[11] Dysregulated LPA signaling in the AD brain is thought to contribute to:
-
Neuroinflammation: LPA can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to the chronic inflammatory state observed in AD.[11]
-
Neuronal Dysfunction: LPA has been shown to induce neurite retraction and inhibit neurite outgrowth, processes that are detrimental to neuronal connectivity and function.[12]
-
Synaptic Plasticity Impairment: The ATX-LPA axis can modulate synaptic transmission and plasticity, and its dysregulation may contribute to the synaptic deficits that underlie cognitive decline in AD.[8][9]
By inhibiting autotaxin, ATX-Inhibitor-X is hypothesized to reduce the production of LPA in the brain, thereby normalizing these pathological signaling cascades and exerting a neuroprotective effect.
Caption: The Autotaxin-LPA signaling pathway and the therapeutic intervention point of ATX-Inhibitor-X.
I. Preclinical Efficacy Testing in the 5xFAD Mouse Model
The 5xFAD mouse model is a widely used and aggressive model of amyloid pathology.[13] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to early and robust amyloid-beta (Aβ) deposition, gliosis, and cognitive deficits.[10] The rapid onset of pathology makes this model particularly suitable for preclinical efficacy studies of potential therapeutic agents.[14]
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining robust and reproducible data. The following workflow outlines the key stages of the in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing of ATX-Inhibitor-X in 5xFAD mice.
Animal Husbandry and Ethical Considerations
-
Animals: Male and female 5xFAD transgenic mice and their wild-type littermates will be used. Animals will be obtained from a reputable vendor and will be approximately 3 months of age upon arrival.
-
Housing: Mice will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be provided ad libitum.
-
Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in an AAALAC-accredited facility.
Dosing and Administration
-
Formulation: ATX-Inhibitor-X, being a small molecule, is likely to have lipophilic properties. A suitable vehicle for oral administration can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Alternatively, for highly lipophilic compounds, corn oil can be used as a vehicle.[5][8] The formulation should be prepared fresh daily.
-
Dose Levels: A dose-response study is recommended. Based on previous studies with small molecule autotaxin inhibitors in mice, a starting point for dose selection could be in the range of 10-50 mg/kg.[15]
-
Administration: The compound will be administered once or twice daily via oral gavage. Oral gavage is a standard and reliable method for ensuring accurate dosing in rodents.
-
Treatment Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: 5xFAD mice + Vehicle
-
Group 3: 5xFAD mice + ATX-Inhibitor-X (Low Dose)
-
Group 4: 5xFAD mice + ATX-Inhibitor-X (High Dose)
-
| Parameter | Specification |
| Animal Model | 5xFAD Transgenic Mice |
| Age at Treatment Start | 4 months |
| Treatment Duration | 8 weeks |
| Compound | ATX-Inhibitor-X |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Route of Administration | Oral Gavage |
| Dosing Frequency | Once or Twice Daily |
| Proposed Dose Levels | 10 mg/kg (Low), 50 mg/kg (High) |
II. Behavioral Assessment of Cognitive Function
Cognitive function will be assessed using two well-validated behavioral paradigms: the Novel Object Recognition (NOR) test for recognition memory and the Morris Water Maze (MWM) for spatial learning and memory.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: For two consecutive days, each mouse is placed in an empty open-field arena (40x40x40 cm) for 10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5-10 minutes, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis will be performed using a two-way ANOVA.
Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water (e.g., by adding non-toxic white paint) and a hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5 days): Mice are trained to find the hidden platform over four trials per day for five consecutive days. Each trial starts from a different quadrant. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: Escape latency during the acquisition phase will be analyzed using a repeated-measures ANOVA. Time spent in the target quadrant during the probe trial will be analyzed using a one-way ANOVA followed by post-hoc tests. A new statistical method using the Dirichlet distribution can also be considered for a more robust analysis of the probe trial data.
III. Post-Mortem Brain Tissue Analysis
Following the completion of behavioral testing, mice will be euthanized, and their brains will be collected for histopathological and biochemical analyses to assess the impact of ATX-Inhibitor-X on AD-related pathologies.
Histopathological Analysis
-
Amyloid Plaque Load: Brain sections will be stained with Thioflavin-S or immunostained with an anti-Aβ antibody (e.g., 6E10) to visualize and quantify amyloid plaques in the cortex and hippocampus.
-
Neuroinflammation: Immunohistochemistry will be used to assess microgliosis (Iba1 staining) and astrogliosis (GFAP staining) around amyloid plaques.
-
Image Analysis: Stained sections will be imaged, and the plaque burden and glial activation will be quantified using image analysis software.
Biochemical Analysis
-
Aβ Levels: Enzyme-linked immunosorbent assays (ELISAs) will be used to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Inflammatory Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates will be quantified using a multiplex immunoassay.
-
Autotaxin Activity Assay: An autotaxin activity assay can be performed on plasma or brain tissue homogenates to confirm target engagement of ATX-Inhibitor-X.
| Analysis Type | Endpoint | Methodology |
| Histopathology | Amyloid Plaque Burden | Thioflavin-S Staining / Aβ Immunohistochemistry |
| Microgliosis | Iba1 Immunohistochemistry | |
| Astrogliosis | GFAP Immunohistochemistry | |
| Biochemistry | Soluble & Insoluble Aβ40/Aβ42 | ELISA |
| Pro-inflammatory Cytokines | Multiplex Immunoassay | |
| Autotaxin Activity | Enzymatic Assay |
IV. Pharmacokinetic and Safety Evaluation
Pharmacokinetic (PK) Studies
A preliminary PK study is crucial to determine the bioavailability, brain penetration, and half-life of ATX-Inhibitor-X. This information will inform the dosing regimen for the efficacy study.
Protocol:
-
Administration: A single dose of ATX-Inhibitor-X will be administered to a cohort of wild-type mice via oral gavage and intravenous injection.
-
Sample Collection: Blood and brain tissue samples will be collected at multiple time points post-administration.
-
Analysis: The concentration of ATX-Inhibitor-X in plasma and brain homogenates will be determined using LC-MS/MS.
-
Data Analysis: Key PK parameters, including Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio, will be calculated.
Safety and Toxicology Assessment
A preliminary safety assessment should be conducted to ensure the chosen doses are well-tolerated.
Protocol:
-
Observation: During the efficacy study, mice will be monitored daily for any signs of toxicity, including changes in body weight, food and water intake, and general appearance and behavior.
-
Gross Pathology: At the end of the study, a gross examination of major organs will be performed.
-
Histopathology of Major Organs: For a more detailed safety assessment, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination.
V. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the in vivo evaluation of a novel autotaxin inhibitor, ATX-Inhibitor-X, in a preclinical model of Alzheimer's disease. The successful demonstration of cognitive improvement and reduction in AD-like pathology would provide strong evidence for the therapeutic potential of targeting the ATX-LPA signaling axis. Positive results from these studies would warrant further investigation, including more extensive toxicology studies and exploration of the compound's mechanism of action in more detail, ultimately paving the way for potential clinical development.
References
- Al-kuraishy, H. M., et al. (2025). Alzheimer's disease (AD) is the most common neurodegenerative brain disease due to the progressive accumulation of amyloid protein (Aβ) and neurofibrillary tangles (NFTs). InflammoPharmacology.
- BenchChem. (2025). Application Notes and Protocols for Oral Gavage Administration of TM5275 Sodium in Mice. BenchChem.
- Dawson, T. M., et al. (2018). Animal models of adult-onset neurodegenerative diseases have enhanced the understanding of the molecular pathogenesis of Alzheimer's disease, Parkinson's disease, frontotemporal dementia, and amyotrophic lateral sclerosis.
- García-de Soto, J., et al. (2025). Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Potential.
- Herr, D. R., et al. (2019). Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases. Molecular Neurobiology.
- Hwang, E. J., et al. (2025). Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Potential.
- Kopf, J., et al. (2010). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice.
- Lee, J. H., et al. (2025). Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Potential.
- Plastira, I., et al. (2021). Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model.
- Taylor & Francis. (2010). Full article: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online.
- Forner, S., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience.
- Kasten, T., et al. (2016). Alzheimer's disease biomarkers in animal models: closing the translational gap. Journal of Alzheimer's Disease.
- Kopf, S. R., et al. (2012). A pill-dosing method for oral drug administration to mice.
- Nakano, Y., et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Aging Neuroscience.
- Plastira, I., et al. (2021). Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model.
- San-Miguel, A., et al. (2021).
- Schneider, F., et al. (2025). Detailed Assessment of 5xFAD Mouse Brain Pathology Enables Precise Study Planning. QPS.
- van Meeteren, L. A., & Moolenaar, W. H. (2007). Autotaxin: a multifaceted phosphodiesterase. Cellular and Molecular Life Sciences.
- Yung, Y. C., et al. (2015). Lysophosphatidic acid signaling in the nervous system. Neuron.
- Plastira, I., et al. (2021). Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model.
- Guillot, E., et al. (2019). A new statistical method to analyze Morris Water Maze data using Dirichlet distribution. Scientific Reports.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- ResearchGate. (2025). Preclinical mouse dosing schedule.
-
ChemiMart. (n.d.). This compound. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2021). Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis. Retrieved from [Link]
-
PubMed Central. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]
-
ResearchGate. (2019). A new statistical method to analyze Morris Water Maze data using Dirichlet distribution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupted Blood‐Brain Barrier and Mitochondrial Impairment by Autotaxin–Lysophosphatidic Acid Axis in Postischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Introduction
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a bicyclic molecule featuring the octahydrocyclopenta[c]pyrrole core.[1][2] This scaffold is of significant interest in medicinal chemistry, notably as a core component in the development of Retinol Binding Protein 4 (RBP4) antagonists.[3] RBP4 is a transporter of retinol (Vitamin A) in the bloodstream, and its modulation is a therapeutic strategy for conditions like atrophic age-related macular degeneration (AMD) and Stargardt disease.[4][5][6] Given the novelty of this specific hydrochloride salt, detailed public data on its in-vivo dosage and administration is scarce.
This guide provides a comprehensive framework for researchers initiating animal studies with this compound. By leveraging data from structurally and functionally related RBP4 antagonists, this document outlines a logical, step-by-step approach to establish safe and effective dosing regimens for pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicology studies.
Preclinical Development Strategy: A Rationale-Driven Approach
The preclinical development of a novel compound necessitates a structured approach to de-risk its progression to more complex efficacy models. The initial steps are critical for understanding the molecule's behavior in a biological system.
Diagram: Preclinical Evaluation Workflow
Caption: A phased approach to preclinical in vivo studies.
Part 1: Formulation and Vehicle Selection
A significant hurdle for many small molecules, including those with a hydrophobic core like octahydrocyclopenta[c]pyrrole, is poor aqueous solubility. This directly impacts oral bioavailability.[7] The hydrochloride salt form of the target compound is intended to improve solubility, but empirical testing is essential.
Protocol 1: Solubility Assessment and Vehicle Screening
-
Objective: To determine the solubility of this compound in commonly used preclinical vehicles.
-
Materials:
-
This compound
-
Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), 0.5% (w/v) Methylcellulose in water, 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water, Corn oil.
-
Vortex mixer, incubator shaker, filtration device (0.22 µm), HPLC or UPLC system.
-
-
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each vehicle in separate vials.
-
Incubate the vials at room temperature and 37°C for 24 hours with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC/UPLC method.
-
-
Causality and Insights:
-
Aqueous vehicles (Saline, PBS, D5W): Ideal for intravenous (IV) administration if sufficient solubility is achieved. The hydrochloride salt should enhance solubility in these polar solvents.
-
Suspensions (Methylcellulose): A common choice for oral (PO) administration of poorly soluble compounds. It provides a uniform suspension for consistent dosing.
-
Solubilizing agents (HPβCD): Can significantly increase the aqueous solubility of hydrophobic molecules, making it suitable for both PO and potentially IV routes.[7]
-
Lipid-based vehicles (Corn oil): Can enhance oral absorption for lipophilic compounds (LogP > 2).[8]
-
Part 2: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. A well-designed initial PK study in rodents (e.g., Sprague-Dawley rats or CD-1 mice) provides critical data on bioavailability, half-life (t½), and maximum concentration (Cmax).
Dosage Considerations from Analogous Compounds
Direct dosage data for the target compound is unavailable. However, we can extrapolate starting doses from preclinical studies of other RBP4 antagonists.
| Compound | Animal Model | Route | Dose | Source |
| BPN-14136 | Mice | IV | 2 mg/kg | [9] |
| Mice | PO | 5 mg/kg | [9] | |
| Dogs | IV | 0.5 mg/kg | [10] | |
| Dogs | PO | 2 mg/kg | [10] | |
| A1120 | Mice | PO | 30 mg/kg (daily) | [4][11] |
| (±)-44 | Mice | PO | 25 mg/kg | [3] |
This table summarizes reported dosages for structurally or functionally related RBP4 antagonists to guide initial dose selection.
Based on this data, a starting oral dose in the range of 5-10 mg/kg and an intravenous dose of 1-2 mg/kg would be a scientifically sound starting point for a mouse PK study.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) of the compound after a single IV and PO dose.
-
Animal Model: Male CD-1 mice (8-10 weeks old), n=3-4 per time point.
-
Dosing:
-
IV Group: 1 mg/kg administered via the lateral tail vein. The compound should be dissolved in a suitable aqueous vehicle (e.g., saline with 10% DMSO if necessary).
-
PO Group: 5 mg/kg administered by oral gavage using a formulation determined in Protocol 1 (e.g., 0.5% methylcellulose).
-
-
Sample Collection:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, and 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Causality and Insights:
-
The IV data provides a baseline for 100% systemic exposure and clearance rates.
-
The PO data reveals the extent and rate of oral absorption. A low F% may indicate poor solubility, low permeability, or significant first-pass metabolism.
-
Part 3: Dose-Range Finding and Toxicology
Before proceeding to efficacy studies, it is crucial to establish a safe dose range and identify the Maximum Tolerated Dose (MTD). A dose-escalation study is performed to observe for any signs of toxicity.
Diagram: Dose Escalation and MTD Determination
Caption: Logic for a typical dose escalation study.
Protocol 3: Acute Toxicity and MTD Determination (Mouse)
-
Objective: To determine the single-dose MTD and identify potential target organs of toxicity.
-
Animal Model: Male and female CD-1 mice (n=3-5 per sex per dose group).
-
Procedure:
-
Based on PK data, select a starting dose (e.g., 10 mg/kg, PO).
-
Administer a single oral dose to the first group.
-
Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for the first 4 hours and then daily for 14 days.
-
Record body weights daily for the first week and then weekly.
-
If no severe toxicity is observed, escalate the dose in a new group of animals (e.g., 3-fold increments: 30 mg/kg, 100 mg/kg).
-
The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity. The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no adverse effects are seen.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for potential histopathological analysis.
-
-
Causality and Insights:
-
This study is critical for selecting dose levels for subsequent repeat-dose toxicology and efficacy studies.
-
Clinical observations and changes in body weight are sensitive indicators of systemic toxicity.
-
Gross necropsy can provide initial clues about which organs may be affected by the compound.
-
Part 4: Pharmacodynamic (PD) Marker Assessment
For RBP4 antagonists, the primary pharmacodynamic effect is the reduction of circulating RBP4 levels.[3][4] Demonstrating this "target engagement" in vivo is a key milestone.
Protocol 4: In Vivo RBP4 Lowering Study
-
Objective: To assess the dose-dependent effect of the compound on serum RBP4 levels.
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice.
-
Dosing:
-
Administer single oral doses at three levels, guided by the MTD study (e.g., a low, medium, and high dose below the MTD).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours) to capture the dynamics of RBP4 reduction and recovery.
-
-
Analysis:
-
Measure serum RBP4 concentrations using a commercially available ELISA kit.
-
Correlate the compound's plasma concentration (from PK studies) with the percentage reduction in RBP4 to establish a PK/PD relationship.
-
-
Causality and Insights:
-
A significant, dose-dependent reduction in serum RBP4 confirms that the compound is active in vivo.
-
The duration of RBP4 suppression will inform the dosing frequency required for chronic efficacy studies (e.g., once or twice daily). For example, a study with a related compound showed a maximal 81% reduction in murine serum RBP4 levels 6 hours after a single 25 mg/kg oral dose.[3]
-
Conclusion
The successful preclinical development of this compound hinges on a systematic and rationale-driven approach to its in vivo evaluation. While direct data for this specific molecule is not yet in the public domain, the protocols and dosage information derived from analogous RBP4 antagonists provide a robust starting framework. By carefully characterizing the compound's formulation properties, pharmacokinetics, and safety profile, researchers can confidently advance this promising molecule into more complex and resource-intensive efficacy models.
References
-
Belite Bio. (n.d.). Product 008. Retrieved from [Link]
- Cioffi, C. L., et al. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science, 54(1), 85-95.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ARVO Journals | IOVS. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Retrieved from [Link]
-
ChemiMart. (n.d.). This compound. Retrieved from [Link]
- Guttman, C. (2007).
-
ARVO Journals | IOVS. (2015). Unusual pharmacodynamics of the optimized RBP4 antagonist in dogs. Retrieved from [Link]
- Mata, N. L., et al. (2013). A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis. Investigative Ophthalmology & Visual Science, 54(1), 85-95.
-
ResearchGate. (n.d.). Pharmacodynamic and pharmacokinetic properties of BPN-14136 in mice. Retrieved from [Link]
-
ResearchGate. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Retrieved from [Link]
- Cioffi, C. L., et al. (2020). Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 63(15), 8512-8539.
- Racz, B., et al. (2020). Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey. PLoS One, 15(1), e0228291.
-
ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]
-
Orion Cientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved from [Link]
-
Ophthalmology Times. (2008). Oral fenretinide may slow, halt geographic atrophy in those with age-related macular degeneration. Retrieved from [Link]
- Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
-
ARVO Journals | IOVS. (2009). A Phase II, Double-Masked, Placebo-Controlled, Dose-Comparison Study of the Safety and Efficacy of Fenretinide in the Treatment of Geographic Atrophy in Subjects with Age-Related Macular Degeneration: Baseline Lesion Size, Characteristics, and Preliminary Progression Data. Retrieved from [Link]
- Linder, M. B., et al. (2010). Use of hydrophobins in formulation of water insoluble drugs for oral administration. European Journal of Pharmaceutics and Biopharmaceutics, 74(2), 233-239.
- Mata, N. L., et al. (2012).
-
ResearchGate. (2012). (PDF) Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration. Retrieved from [Link]
- Kim, Y. R., & Priefer, R. (2021). Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. European Journal of Medicinal Chemistry, 226, 113856.
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Architect's Guide to Protein Degradation: Leveraging (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride in VHL-Mediated PROTAC Design
Introduction: Beyond Inhibition to Induce Cellular Housekeeping
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to sophisticated manipulation of cellular processes. Targeted Protein Degradation (TPD) stands at the forefront of this evolution, offering a powerful strategy to eliminate disease-causing proteins rather than merely blocking their function. Proteolysis-Targeting Chimeras (PROTACs) are the vanguard of this approach, acting as molecular matchmakers that bring a target protein into proximity with an E3 ubiquitin ligase, thereby coopting the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS).
This guide focuses on a pivotal building block in the construction of potent and selective PROTACs: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . This seemingly simple scaffold is a key precursor to ligands that recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into PROTACs, and outline the critical assays for validating the final degrader's efficacy.
The Central Role of VHL and its Ligands in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] Under normal physiological conditions, VHL recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. Small molecule VHL ligands have been ingeniously designed to mimic the binding of HIF-1α, thereby hijacking the VHL E3 ligase complex and redirecting it towards a new protein of interest (POI) when incorporated into a PROTAC.
The octahydrocyclopenta[c]pyrrole core of our featured building block provides the necessary stereochemical and structural framework to achieve high-affinity binding to VHL. The hydroxyl group serves as a critical handle for the attachment of a linker, which in turn is connected to a ligand for the target protein. The precise stereochemistry of (3aR,5r,6aS) is crucial for optimal orientation within the VHL binding pocket, ensuring a productive ternary complex formation.
Mechanism of Action: A Symphony of Induced Proximity
A PROTAC constructed with a VHL ligand derived from this compound operates through a catalytic cycle of induced proximity. This intricate process can be broken down into several key steps, as illustrated in the following workflow:
Caption: PROTAC-mediated protein degradation workflow.
The PROTAC molecule first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Application Notes: From Building Block to Potent Degrader
The journey from this compound to a functional PROTAC is a multi-step process involving chemical synthesis and rigorous biological evaluation.
Part 1: Synthesis of a Functionalized VHL Ligand
The initial step is the conversion of the building block into a VHL ligand equipped with a suitable point for linker attachment. This typically involves protection of the secondary amine, activation of the hydroxyl group, and subsequent coupling reactions. Below is an exemplary, conceptual protocol inspired by established synthetic routes for VHL ligands.
Protocol 1: Exemplary Synthesis of a Boc-Protected, Linker-Ready VHL Ligand
-
Objective: To synthesize a derivative of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol that is ready for linker conjugation.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable linker precursor with a reactive group (e.g., an alkyl halide or a carboxylic acid)
-
Coupling agents for amide bond formation (e.g., HATU, HOBt) if using a carboxylic acid linker
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
-
Procedure:
-
Amine Protection:
-
Dissolve this compound in DCM.
-
Add TEA or DIPEA to neutralize the hydrochloride and deprotonate the secondary amine.
-
Slowly add a solution of (Boc)₂O in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Rationale: The Boc protecting group prevents unwanted side reactions at the secondary amine during subsequent steps.
-
-
Hydroxyl Group Functionalization (Example with Ether Linkage):
-
To the solution of the Boc-protected alcohol, add a suitable base (e.g., sodium hydride) at 0 °C in an anhydrous solvent like THF.
-
Slowly add a linker precursor containing a good leaving group (e.g., an alkyl bromide or tosylate).
-
Allow the reaction to proceed until completion (monitored by TLC or LC-MS).
-
Rationale: This Williamson ether synthesis is a common method for attaching alkyl-based linkers to a hydroxyl group. The choice of linker length and composition is critical for optimal ternary complex formation.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the functionalized VHL ligand using NMR spectroscopy and mass spectrometry.
-
-
Part 2: PROTAC Assembly
With the functionalized VHL ligand in hand, the next step is to attach the POI ligand via the linker. The specific chemistry will depend on the functional groups present on the linker and the POI ligand.
Protocol 2: General Amide Coupling for PROTAC Synthesis
-
Objective: To couple the linker-functionalized VHL ligand with a POI ligand containing a carboxylic acid or an amine.
-
Procedure (for a linker with a terminal amine and a POI ligand with a carboxylic acid):
-
Dissolve the POI ligand in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the VHL ligand-linker with the terminal amine.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC using preparative HPLC.
-
Rationale: Amide bond formation is a robust and widely used reaction in PROTAC synthesis due to the stability of the resulting amide bond.
-
Part 3: Biological Evaluation of the PROTAC
Once the PROTAC is synthesized and purified, its biological activity must be thoroughly characterized.
Protocol 3: Western Blotting to Confirm Protein Degradation
-
Objective: To determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the POI at an appropriate density.
-
Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the extent of degradation.
-
-
Protocol 4: Determination of DC₅₀ and Dₘₐₓ
-
Objective: To quantify the potency and efficacy of the PROTAC.
-
Procedure:
-
Perform a dose-response experiment as described in Protocol 3, using a wider range of PROTAC concentrations.
-
Plot the percentage of remaining POI against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation).[2]
-
| Parameter | Description | Typical Value Range for a Potent PROTAC |
| DC₅₀ | Concentration for 50% degradation | 1 nM - 1 µM |
| Dₘₐₓ | Maximum degradation level | > 80% |
Protocol 5: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Objective: To provide evidence that the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase in cells.
-
Procedure:
-
Treat cells with the PROTAC.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL).
-
Use protein A/G beads to pull down the E3 ligase and any interacting proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting for the presence of the POI.
-
Rationale: Detecting the POI in the VHL immunoprecipitate from PROTAC-treated cells indicates the formation of the POI-PROTAC-VHL ternary complex.
-
Biophysical Assays for In-Depth Characterization
For a more detailed understanding of the PROTAC's mechanism, biophysical assays can be employed to characterize the thermodynamics and kinetics of binary and ternary complex formation.
| Assay | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (Kᴅ), association and dissociation rates (kₐ, kᴅ) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled molecule upon binding. | Binding affinity (Kᴅ) |
Troubleshooting and Key Considerations
-
Poor Degradation:
-
Suboptimal Linker: The length and composition of the linker are crucial. Synthesize a library of PROTACs with different linkers to identify the optimal one.
-
Low Cell Permeability: The physicochemical properties of the PROTAC may hinder its entry into cells. Modify the structure to improve permeability.
-
"Hook Effect": At high concentrations, the PROTAC may form more binary complexes (PROTAC-POI or PROTAC-VHL) than ternary complexes, leading to reduced degradation. A bell-shaped dose-response curve is indicative of the hook effect.
-
-
Off-Target Effects:
-
Lack of Specificity: The POI ligand may bind to other proteins. Ensure the POI ligand is highly selective.
-
Neosubstrate Degradation: The PROTAC may induce the degradation of proteins other than the intended target. Perform proteomic studies to assess the global effects of the PROTAC on the proteome.
-
Conclusion: A Versatile Scaffold for Future Degraders
This compound is more than just a chemical building block; it is a key that unlocks the potential of VHL-mediated targeted protein degradation. Its stereochemically defined structure provides a solid foundation for the rational design of potent and selective PROTACs. By understanding the principles outlined in this guide and meticulously executing the described protocols, researchers can effectively leverage this versatile scaffold to develop novel therapeutics that address a wide range of diseases by eliminating the proteins that drive them.
References
-
Steinebach, C., Sosič, I., & Lindner, S. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 719223. [Link]
-
Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligand Chemistries: From Building Blocks to Protein Degraders. Chemical Society Reviews, 51(10), 3487-3534. [Link]
-
Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8257. [Link]
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
-
Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Bioorganic & Medicinal Chemistry Letters, 29(13), 1555-1564. [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved January 3, 2026, from [Link]
-
BMG LABTECH. (2024, May 22). Cell-based protein degrader assays for microplates. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Welcome to the dedicated technical support guide for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS No: 1256240-40-0).[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this fused heterocyclic compound. As a key building block in the synthesis of potent autotaxin inhibitors, understanding its handling and solubility characteristics is paramount for successful experimental outcomes.[2]
This guide provides in-depth, field-proven insights and troubleshooting protocols structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: This compound is the hydrochloride salt of a bicyclic secondary alcohol. Key properties are summarized below:
| Property | Value | Source |
| CAS Number | 1256240-40-0 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [1][2] |
| Appearance | Typically a white to off-white crystalline powder. | [5] |
| Purity | Commonly available in purities of 95-97%. | [1][2] |
As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form due to the ionization of the amine.[6][7] The presence of the hydroxyl group also contributes to its potential for hydrogen bonding.
Q2: I'm planning my experiment. In which solvents should I expect this compound to be soluble?
A2: As a hydrochloride salt, the compound's solubility is highest in polar protic solvents. The general principle is "like dissolves like." The ionic nature of the salt and the polar hydroxyl group suggest that solubility will be favorable in solvents that can engage in hydrogen bonding and solvate ions effectively.
You should anticipate good solubility in:
-
Aqueous buffers: Especially at a slightly acidic to neutral pH.
-
Polar protic solvents: Such as methanol, ethanol, and isopropanol.
-
Polar aprotic solvents: Solubility may be moderate to limited in solvents like DMSO and DMF, but they are often effective for creating concentrated stock solutions.
Solubility is expected to be poor in non-polar organic solvents like hexane, toluene, and dichloromethane.[8]
Q3: Why is my compound supplied as a hydrochloride salt?
A3: Supplying amine-containing compounds as hydrochloride salts is a common practice in pharmaceutical development for several key reasons:[9]
-
Enhanced Aqueous Solubility: The salt form is generally much more water-soluble than the corresponding free base, which is critical for many biological assays and oral formulations.[7][10]
-
Improved Stability: Salts are often more crystalline and less prone to degradation than their free base counterparts, providing a longer shelf life.[9]
-
Ease of Handling: Crystalline salts are typically easier to weigh and handle than potentially oily or hygroscopic free bases.
The hydrochloride salt can be thought of as a stable, water-soluble prodrug form that readily dissociates in solution.
Troubleshooting Guide: Dissolution & Stability Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
This is a common issue when the desired concentration exceeds the compound's intrinsic solubility under specific buffer conditions.
-
Concentration Limit Exceeded: You may be attempting to prepare a solution at a concentration above its thermodynamic solubility limit in that specific medium.
-
Common Ion Effect: In buffers containing chloride ions (like PBS), the excess chloride can slightly suppress the dissolution of a hydrochloride salt.[11]
-
pH of the Medium: While the salt enhances solubility, the final pH of the solution is critical. For an amine hydrochloride, solubility is typically highest at a lower pH where the amine remains fully protonated.
Caption: Troubleshooting workflow for aqueous insolubility.
Protocol 1: Using a Co-Solvent for Stock Preparation
Causality: Many poorly soluble compounds can be dissolved at high concentrations in organic solvents like DMSO.[7] This stock can then be diluted into an aqueous medium, but the final concentration of the organic solvent must be low enough to not interfere with the experiment and to keep the compound in solution.
-
Select a Co-Solvent: Dimethyl sulfoxide (DMSO) or absolute ethanol are common first choices.
-
Prepare a High-Concentration Stock: Weigh the required amount of this compound and dissolve it in a minimal volume of the chosen co-solvent (e.g., to make a 10-100 mM stock).
-
Dilute into Aqueous Buffer: While vigorously vortexing or stirring your target aqueous buffer, add the organic stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can cause precipitation.
-
Observe and Verify: Ensure the final solution is clear. The final concentration of the co-solvent should ideally be kept low (e.g., <1% v/v) to avoid impacting biological assays.
Protocol 2: pH Adjustment
Causality: The solubility of a basic amine's salt is pH-dependent. Lowering the pH increases the concentration of the protonated, more soluble form of the amine.[12]
-
Prepare a Slurry: Add the compound to your buffer to form a suspension (slurry).
-
Monitor pH: Place a calibrated pH probe in the suspension.
-
Adjust pH: Add dilute HCl (e.g., 0.1 M) dropwise while stirring. Observe the dissolution of the solid material as the pH decreases.
-
Equilibrate: Once the compound has dissolved, re-adjust the pH to the desired final value with dilute NaOH if necessary, being careful not to exceed the pH at which precipitation occurs.
Issue 2: The compound dissolves initially but then precipitates out of solution over time.
This suggests that you have created a supersaturated, kinetically-trapped solution that is not thermodynamically stable.
-
Supersaturation: This often happens when using the co-solvent dilution method. The compound is temporarily soluble but will crash out as it equilibrates to its lower thermodynamic solubility limit.[11]
-
Change in Temperature: If a solution was prepared with gentle heating, cooling it back to room temperature can cause the solubility limit to be exceeded, leading to precipitation.
-
pH Shift: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but in most lab settings, a pH shift in a well-buffered system is unlikely to be the primary cause unless the buffer capacity is exhausted.
Caption: Decision tree for addressing compound precipitation.
-
Determine Equilibrium Solubility: Before preparing large volumes, perform a small-scale test to find the approximate equilibrium solubility in your final medium. Add small, known amounts of the compound to a fixed volume of buffer, allowing it to stir for several hours to ensure it is fully dissolved and stable before adding more.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower concentration that is well below the solubility limit.
-
Incorporate Solubilizing Excipients: For advanced formulation, especially in pre-clinical studies, the use of solubilizing agents like cyclodextrins can be explored to create stable solutions at higher concentrations.[10]
Solvent Selection Guide for Initial Screening
When developing a new protocol, a systematic approach to solvent screening is crucial. The following table provides a starting point for testing the solubility of this compound.
| Solvent Category | Solvent | Rationale & Expected Outcome |
| Aqueous Buffers | pH 5.0 Acetate Buffer | High Solubility Expected. The acidic pH will ensure the amine is fully protonated. |
| pH 7.4 Phosphate Buffer (PBS) | Good to Moderate Solubility Expected. The physiological pH is standard for cell-based assays. | |
| Polar Protic | Water (DI) | Good Solubility Expected. The primary solvent for a water-soluble salt. |
| Methanol / Ethanol | Good Solubility Expected. These solvents can solvate the ions and hydrogen bond with the hydroxyl group. | |
| Polar Aprotic | DMSO / DMF | Moderate to High Solubility Expected. Excellent for creating high-concentration stock solutions.[7] |
| Non-Polar | Dichloromethane (DCM) | Poor Solubility Expected. The polarity mismatch is too great.[13] |
| Toluene / Hexane | Very Poor to Insoluble Expected. Not suitable solvents for a polar salt.[8] |
References
- ChemUniverse. (n.d.). This compound.
- ChemiMart. (n.d.). This compound.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Gili, Y. (2015). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Matrix Scientific. (n.d.). (3AR,5b,6aS)-rel-Octahydrocyclopenta-[c]pyrrol-5-ol hydrochloride.
- ChemicalBook. (n.d.). This compound | 1256240-40-0.
- Achmem. (n.d.). rel-(3aR,5s,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.
- Al-Ghaban, D. A., Asyar, A., & Abbas, A. (2022). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
- Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility.
- Catalent. (n.d.).
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Feng-Chem. (n.d.). (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride.
- Engel, A., & Fricker, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 3-9.
- Al-Ghananeem, A. M. (2018). Strategies to Improve solubility of Oral Drugs.
- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Hossain, M. A. (2021).
- Chemsrc. (n.d.). (3aR,6aS)-Octahydrocyclopenta[c]pyrrole.
- Quora. (2019).
- Industrial & Engineering Chemistry Research. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
- PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole.
- AChemBlock. (n.d.). (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97%.
- Achmem. (n.d.). (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - ChemiMartChemiMart [chemimart.de]
- 3. 1256240-40-0 Cas No. | (3AR,5b,6aS)-rel-Octahydrocyclopenta-[c]pyrrol-5-ol hydrochloride | Matrix Scientific [matrixscientific.com]
- 4. This compound | 1256240-40-0 [m.chemicalbook.com]
- 5. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride Supplier China | CAS, Properties, Uses, Safety & Price [pipzine-chem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. quora.com [quora.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Welcome to the technical support guide for the purification of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS: 1256240-40-0).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this polar, bicyclic amino alcohol hydrochloride. As a key building block in medicinal chemistry, particularly in the synthesis of autotaxin inhibitors, achieving high purity is critical for downstream applications.[3]
Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, hydrophilic molecule. Its structure, containing a secondary amine, a hydroxyl group, and a hydrochloride salt, dictates its solubility and chromatographic behavior. The hydrochloride salt form enhances its water solubility and crystallinity but can complicate purification by non-aqueous methods.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₄ClNO | Indicates a relatively small, polar molecule. |
| Molecular Weight | 163.64 g/mol | Relevant for mass-based analytical techniques. |
| Form | Typically a white to off-white crystalline powder.[4] | The crystalline nature suggests that recrystallization is a viable purification method. |
| Solubility | High in water and polar protic solvents (e.g., methanol, ethanol). Low in non-polar organic solvents (e.g., hexanes, diethyl ether). | This solubility profile is central to selecting appropriate recrystallization and chromatographic systems. |
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound won't crystallize from solution after cooling. What's going wrong?
A1: This is a frequent challenge, often related to solvent choice or supersaturation.
-
Excessive Solvent: The most common reason for crystallization failure is using too much solvent, preventing the solution from becoming saturated upon cooling.[5]
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.[5]
-
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved at a concentration above its saturation point.[5]
-
Solution 1: Induce Nucleation. Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Solution 2: Seeding. If you have a small amount of pure, solid material, add a single seed crystal to the cooled solution. This will act as a template for further crystallization.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: Consider using a two-solvent (binary) system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or isopropanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate, diethyl ether, or toluene) until the solution becomes slightly turbid.[6] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Q2: The purity of my material did not improve after recrystallization. Why?
A2: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Solution 1: Change the Solvent. Different impurities will have different solubilities in various solvents. Switching from isopropanol to an ethanol/ethyl acetate mixture, for example, might leave specific impurities behind in the mother liquor.
-
Solution 2: Perform a Second Recrystallization. A sequential recrystallization can sometimes remove persistent impurities.
-
Solution 3: Consider an Alternative Purification Method. If impurities co-crystallize with your product, chromatography is likely necessary.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid phase.
-
Solution 1: Reduce the Cooling Rate. Allow the solution to cool very slowly. A slower cooling rate provides more time for ordered crystal lattice formation.
-
Solution 2: Use a More Dilute Solution. Start with a larger volume of solvent to lower the saturation temperature.
-
Solution 3: Change the Solvent System. A different solvent or solvent pair may prevent the formation of an oil.
Chromatography Issues
Q4: My compound streaks badly or shows poor peak shape on a standard silica gel column. How can I fix this?
A4: This is expected for a polar amine hydrochloride on standard silica gel. The acidic nature of silica and the polar salt form of the compound lead to strong, undesirable interactions.
-
Cause: The free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic nitrogen of your compound, leading to tailing.
-
Solution 1: Use a Modified Mobile Phase. Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica surface. A common choice is 0.5-2% triethylamine (TEA) or ammonia in your mobile phase (e.g., dichloromethane/methanol/ammonia).[7]
-
Solution 2: Use an Alternative Stationary Phase.
-
Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds, as it minimizes the interactions that cause tailing.[7]
-
Reversed-Phase Chromatography (C18): While counterintuitive for a polar compound, it can be effective. However, the compound may have little retention. In such cases, ion-pairing agents can be used, but their removal can be problematic.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds.[8] It uses a polar stationary phase (like silica or an amide-bonded phase) with a high organic content mobile phase (e.g., acetonitrile/water).[8][9]
-
Q5: I am using a HILIC column, but my compound is eluting in the void volume. What adjustments can I make?
A5: Elution in the void volume in HILIC indicates insufficient retention.
-
Cause: The mobile phase is too polar (too much water). In HILIC, water is the strong, eluting solvent.
-
Solution 1: Decrease the Water Content. Increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase. For example, move from an 85:15 acetonitrile:water mobile phase to a 95:5 mixture.[9]
-
Solution 2: Add a Buffer. The retention of ionizable compounds on HILIC columns can be sensitive to pH. Using a buffer, such as ammonium acetate or ammonium formate, in the aqueous portion of the mobile phase can provide more reproducible results.[8][9]
Part 2: Experimental Protocols & Workflows
Protocol 1: Recrystallization from an Isopropanol/Ethyl Acetate Solvent System
This protocol is a good starting point for purifying gram-scale quantities of the crude product. Isopropanol is a good solvent for many amine hydrochlorides, while ethyl acetate acts as an anti-solvent.[5][6]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely. Aim for a concentration where the solid dissolves just below the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the isopropanol solution is still hot and stirring, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is nearing its saturation point.
-
Re-dissolution: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or a refrigerator (2-8°C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of isopropanol/ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by HILIC Flash Chromatography
This protocol is suitable for purifying material that contains impurities with similar polarity, where recrystallization is ineffective.
Step-by-Step Methodology:
-
Column Selection: Choose a pre-packed silica or amide-functionalized flash chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If using a stronger solvent, ensure the injection volume is small to prevent band broadening. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate) for at least 5-7 column volumes.[7]
-
Elution:
-
Isocratic: Elute with a constant mobile phase composition. This is simpler but may not be effective if impurities have very different polarities.
-
Gradient: Start with a high organic content (e.g., 95% acetonitrile) and gradually increase the aqueous content (e.g., to 20% water) over several column volumes. A gradient elution is generally more effective for separating a range of impurities.
-
-
Fraction Collection: Collect fractions based on UV absorbance (if the compound or impurities are UV active) or by collecting fixed-volume fractions.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water from acetonitrile can be followed by co-evaporation with a solvent like isopropanol to yield the final solid.
References
-
ChemiMart. this compound.[Link]
-
ChemUniverse. this compound.[Link]
-
Olsen, B. A., & Bergman, N. K. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[Link]
-
MDPI. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.[Link]
- Google Patents.CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride.
-
Orion Cientific. (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 1256240-40-0 [m.chemicalbook.com]
- 3. This compound - ChemiMartChemiMart [chemimart.de]
- 4. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride Supplier China | CAS, Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride Solution Stability
Welcome to the technical support center for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for experiments involving this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a hydrochloride salt of a secondary amine, the compound's stability is significantly dependent on the pH of the solution.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
While specific data for this exact molecule is not extensively published, studies on similar amine hydrochloride compounds suggest that maximum stability is often found in the acidic pH range. For instance, the hydrolysis kinetics of hydralazine hydrochloride showed maximum stability near pH 3.5.[1] It is crucial to experimentally determine the optimal pH for your specific application.
Q3: How does temperature affect the stability of the compound?
Elevated temperatures can accelerate the degradation of amine compounds in solution.[2] Thermal degradation of amines can occur, particularly at temperatures exceeding 120°C, and is often dependent on the presence of other reactants like CO2.[3] For routine laboratory use and storage of solutions, it is advisable to keep temperatures low, such as refrigeration (2-8°C), to minimize thermal degradation.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this molecule?
Given its structure as a pyrrolizidine alkaloid derivative, potential degradation pathways could involve oxidation, hydrolysis, and ring-opening reactions. Pyrrolizidine alkaloids can undergo metabolic activation to form reactive pyrrolic esters, which can then bind to cellular macromolecules.[9][10] While not a direct indication of in-solution stability, this highlights the reactive nature of the core structure. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are necessary to elucidate the specific degradation pathways.[11][12]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Purity in Solution
Potential Cause:
-
Inappropriate pH: The pH of your solution may be in a range where the compound is unstable.
-
High Temperature: The solution may be stored or used at a temperature that accelerates degradation.
-
Light Exposure: The solution may be exposed to light, leading to photodegradation.
-
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents can cause degradation.
Troubleshooting Steps:
-
pH Optimization:
-
Prepare the solution in a buffered system.
-
Conduct a pH stability study by preparing the solution in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).
-
Analyze the purity of the compound in each buffer over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Temperature Control:
-
Store stock solutions and working solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Minimize the time that solutions are kept at room temperature or elevated temperatures during experiments.
-
-
Light Protection:
-
Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Conduct experiments under low-light conditions whenever possible.
-
-
Minimizing Oxidation:
-
Use deoxygenated solvents to prepare solutions.
-
Consider purging the solution with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Potential Cause:
-
Compound Degradation: The compound may be degrading between the time the solution is prepared and when the experiment is performed.
-
Inconsistent Solution Preparation: Variations in solution preparation, such as different final pH values or exposure to different environmental conditions, can lead to variability in compound stability.
Troubleshooting Steps:
-
Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment.
-
Standardized Solution Protocol: Develop and adhere to a strict, standardized protocol for solution preparation, including the solvent, pH, concentration, and storage conditions.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method to confirm the concentration and purity of the compound in your solution before each use.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time.
-
Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Prepare a solution of the compound and expose it to heat in a controlled temperature bath.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
-
A control sample should be protected from light with aluminum foil.[6]
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products) in the HPLC chromatograms.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: pH-Stability Profile Determination
Objective: To determine the pH range where this compound exhibits maximum stability.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 8, 10)
-
HPLC system
-
Constant temperature chamber
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent.
-
Dilute the stock solution into each of the different pH buffers to a final known concentration.
-
Store the buffered solutions in a constant temperature chamber (e.g., 25°C or 40°C).
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the concentration of the compound versus time for each pH.
-
The degradation rate constant (k) at each pH can be determined from the slope of the line.
-
A plot of log(k) versus pH will show the pH-rate profile and indicate the pH of maximum stability.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 4 hours | 25°C | >90% | 4 |
| 3% H₂O₂ | 24 hours | 25°C | 25% | 3 |
| Dry Heat | 48 hours | 80°C | 5% | 1 |
| Photolytic | ICH Q1B | 25°C | 10% | 2 |
Note: This data is illustrative and should be experimentally determined.
Visualizations
Degradation Workflow
Caption: Forced degradation experimental workflow.
Potential Degradation Logic
Caption: Potential degradation pathways.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Pharma Stability: Photostability (ICH Q1B). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information. [Link]
-
Photostability testing theory and practice. Q1 Scientific. [Link]
-
Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. National Center for Biotechnology Information. [Link]
-
In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. National Center for Biotechnology Information. [Link]
-
Degradation of amines in CO Capture. SINTEF. [Link]
-
Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. ScienceDirect. [Link]
-
Toxicity and metabolism of pyrrolizidine alkaloids. Semantic Scholar. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]
-
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride. Alchemist-chem. [Link]
-
Thermal degradation rates of different amines. ResearchGate. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. [Link]
-
Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
This compound. ChemiMart. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Merck Millipore. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Stability studies of hydralazine hydrochloride in aqueous solutions. PubMed. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
This compound. ChemUniverse. [Link]
-
rel-(3aR,5s,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Achmem. [Link]
-
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole. Chemsrc. [Link]
-
(3aR,5R,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Orion Cientific. [Link]
-
(3aR,5r,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid. Alchimica. [Link]
-
(3ar,5r,6as)-rel-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Shanghai ZY Bio-Tech Co., Ltd. [Link]
-
(3AR, 5R, 6AS)-REL-OCTAHYDROCYCLOPENTA[C]PYRROL-5-OL HCL. APEX science. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole.
Sources
- 1. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Thermal Degradation [bre.com]
- 3. researchgate.net [researchgate.net]
- 4. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biomedres.us [biomedres.us]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. q1scientific.com [q1scientific.com]
common pitfalls in experiments with (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Welcome to the technical support center for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this versatile bicyclic amine building block. By understanding the underlying chemical principles, you can optimize your reaction outcomes and troubleshoot effectively.
Introduction to this compound
This compound (CAS No: 1256240-40-0) is a chiral, bicyclic secondary amine containing a hydroxyl group, making it a valuable intermediate in the synthesis of complex molecules, including potent enzyme inhibitors like autotaxin inhibitors[1]. Its structure presents unique challenges and opportunities in synthetic chemistry. This guide provides practical, experience-driven advice to mitigate common experimental failures.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₁₃NO·HCl[2]
-
Molecular Weight: 163.65 g/mol [2]
-
Appearance: Typically a white to off-white crystalline powder.
-
Key Features: A secondary amine within a rigid bicyclic system, a secondary alcohol, and supplied as a hydrochloride salt.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues in a practical, question-and-answer format.
Handling, Storage, and Solubility
Q1: My this compound won't dissolve in my aprotic organic solvent for a reaction. What should I do?
A1: This is a common issue. The hydrochloride salt form significantly increases polarity and reduces solubility in many nonpolar organic solvents. The protonated amine is ionic, making it more soluble in polar solvents like water, methanol, or ethanol.
Troubleshooting Steps:
-
Free-Basing: Before use in many organic reactions, the hydrochloride salt must be neutralized to the free amine. This is achieved by treating a solution or suspension of the hydrochloride salt with a base to remove the acidic proton from the nitrogen atom.
-
Solvent Selection: If the reaction conditions are compatible, consider using polar aprotic solvents like DMF or DMSO where the hydrochloride salt may have some solubility. However, for most nucleophilic reactions of the amine, generating the free base is the recommended approach.
Q2: How should I store this compound to ensure its stability?
A2: this compound is generally stable. However, proper storage is crucial to maintain its integrity.
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage[3].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the compound is hygroscopic.
Reactions and Pitfalls
Q3: I am attempting an N-alkylation with an alkyl halide, but I'm getting low conversion and multiple products. What's going wrong?
A3: N-alkylation of secondary amines can be challenging due to several factors, including steric hindrance, the reactivity of the alkylating agent, and over-alkylation[6][7]. The product of the initial alkylation, a tertiary amine, can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium salt[8].
Causality and Troubleshooting:
-
Steric Hindrance: The bicyclic structure of the amine can sterically hinder the approach of bulky alkylating agents.
-
Over-alkylation: The product tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation[9][10].
-
Base Selection: An appropriate base is crucial to neutralize the HCl salt and the HX generated during the reaction.
Experimental Protocol: N-Alkylation Troubleshooting
-
Free-Base Generation: Start by converting the hydrochloride salt to the free amine.
-
Dissolve the hydrochloride salt in a suitable solvent (e.g., DCM or EtOAc).
-
Wash with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Reaction Setup:
-
Dissolve the free amine in an appropriate aprotic solvent (e.g., DMF, acetonitrile, or THF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) to scavenge the acid produced during the reaction.
-
Add the alkylating agent dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
-
Optimization:
-
Temperature: If the reaction is slow, consider increasing the temperature.
-
Alkylating Agent: If using an alkyl chloride or bromide, switching to a more reactive alkyl iodide or triflate can improve the reaction rate.
-
Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to minimize over-alkylation.
-
Q4: My acylation reaction with an acid chloride is messy. How can I improve the outcome?
A4: Acylation of amines with acid chlorides is typically a fast and high-yielding reaction. However, issues can arise from the hydrochloride salt and the generation of HCl during the reaction[11].
Troubleshooting Acylation Reactions:
-
Neutralization is Key: The starting material must be the free amine. The presence of the hydrochloride salt will prevent the reaction as the nitrogen lone pair is protonated.
-
Acid Scavenging: The reaction produces one equivalent of HCl, which will protonate the starting amine or product, halting the reaction. Therefore, at least two equivalents of a non-nucleophilic base (like TEA or DIPEA) are often used – one to neutralize the starting material's HCl salt and one to scavenge the newly formed HCl. A base like pyridine can be used both as a base and a solvent.
Q5: I'm struggling with the purification of my product. It seems to be very polar.
A5: The presence of the nitrogen atom and the hydroxyl group in the molecule, and in its derivatives, can lead to high polarity, making purification by standard silica gel chromatography challenging. Products may streak on silica plates or require highly polar eluent systems[12].
Purification Strategies for Polar Amines:
| Method | Description | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce tailing. | Readily available. | May still result in poor separation for very polar compounds. |
| Reverse-Phase Chromatography (C18) | Elute with a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. | Excellent for polar compounds. | Requires removal of water from fractions, which can be time-consuming. |
| Ion-Exchange Chromatography | Utilizes a resin with charged functional groups to separate compounds based on their charge. | Highly effective for separating amines. | Can be more complex to set up and optimize. |
| Crystallization | If the product is a solid, crystallization can be an effective purification method. Formation of a salt (e.g., hydrochloride or tartrate) can sometimes induce crystallization. | Can provide very pure material. | Not all compounds crystallize easily. |
Visualization of Key Workflows
Workflow for Handling the Hydrochloride Salt
Caption: Free-basing the hydrochloride salt.
Decision Tree for N-Alkylation Troubleshooting
Caption: Troubleshooting N-alkylation reactions.
Concluding Remarks
Working with this compound requires careful consideration of its properties as a hydrochloride salt of a secondary amine. By anticipating challenges related to solubility, reactivity, and purification, and by applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. Always consult the Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment for all experimental procedures.
References
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
ChemiMart. (n.d.). This compound. Retrieved from [Link]
-
Ang, T. Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. chemuniverse.com [chemuniverse.com]
- 3. achmem.com [achmem.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Cellular Resistance to Autotaxin Inhibitors Derived from (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers utilizing (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride as a building block for novel autotaxin inhibitors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming acquired resistance in cell-based assays. While your specific compound is proprietary, the principles of drug resistance are often conserved. This resource synthesizes established mechanisms of resistance to targeted therapies and provides actionable, step-by-step protocols to investigate and potentially circumvent these challenges.
Understanding the Landscape of Resistance
Acquired resistance is a primary hurdle in cancer therapy, where cancer cells that initially respond to a drug eventually continue to proliferate despite its presence.[1][2] This can occur through various mechanisms, and a systematic approach is crucial to identify the specific driver of resistance in your experimental model. For a targeted agent, such as a putative autotaxin inhibitor, resistance can broadly be categorized into several key areas:
-
On-Target Alterations: Changes in the drug's direct target (autotaxin) that prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target, rendering the cell indifferent to the drug's effect.[3][4]
-
Drug Efflux: Increased expression of cellular pumps that actively remove the drug from the cell, preventing it from reaching its target at a sufficient concentration.[5][[“]][7]
-
Drug Inactivation: Metabolic changes within the cancer cells that lead to the breakdown and inactivation of the therapeutic agent.[8]
This guide will provide you with the tools to investigate these potential resistance mechanisms in your cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells, which were initially sensitive to my autotaxin inhibitor, are now showing reduced responsiveness. What is the first step?
Answer:
The first step is to confirm the observation and rule out common experimental artifacts. This involves a systematic verification of your experimental setup.
Workflow for Initial Verification of Reduced Sensitivity
Caption: Initial workflow for troubleshooting reduced drug sensitivity.
Step-by-Step Protocol:
-
Verify Drug Integrity:
-
Confirm the storage conditions and age of your compound stock.
-
Prepare a fresh stock solution from the solid compound.
-
If possible, verify the concentration and purity of the stock solution.
-
-
Cell Line Authentication:
-
Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.
-
Routinely test for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Establish a New Dose-Response Curve:
-
Using the fresh drug stock and authenticated cells, perform a new cell viability assay (e.g., MTT, CellTiter-Glo®) over a wide range of concentrations.
-
Compare the new IC50 value to your historical data for the parental, sensitive cell line.
-
| Parameter | Sensitive (Parental) Cells | Potentially Resistant Cells | Interpretation |
| IC50 Value | Expected historical range | Significantly higher | Indicates a shift in sensitivity, suggesting acquired resistance. |
| Maximum Inhibition | >80% | Lower than expected | May indicate a subpopulation of resistant cells. |
If these steps confirm a stable, heritable resistance in your cell population, you can proceed to investigate the underlying mechanisms.
FAQ 2: I suspect my resistant cells are actively pumping out the inhibitor. How can I test for ABC transporter-mediated drug efflux?
Answer:
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which function as drug efflux pumps. You can investigate this by co-administering your autotaxin inhibitor with a known inhibitor of these pumps.
Experimental Workflow for Assessing Drug Efflux
Caption: Workflow to test for ABC transporter-mediated drug resistance.
Step-by-Step Protocol:
-
Select an Efflux Pump Inhibitor:
-
Verapamil: A commonly used inhibitor of P-glycoprotein (P-gp/ABCB1).
-
MK-571: An inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).
-
Ko143: A potent and specific inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2).
-
-
Determine the Non-Toxic Dose of the Efflux Pump Inhibitor:
-
Perform a dose-response experiment with the efflux pump inhibitor alone on your resistant cells to determine the highest concentration that does not cause significant cytotoxicity.
-
-
Co-treatment Experiment:
-
Treat your resistant cells with a range of concentrations of your autotaxin inhibitor, both in the presence and absence of the non-toxic concentration of the selected efflux pump inhibitor.
-
Include the parental (sensitive) cell line as a control.
-
Data Interpretation:
| Treatment Group (Resistant Cells) | Expected IC50 of Your Inhibitor | Interpretation |
| Your Inhibitor Alone | High | Confirms resistance. |
| Your Inhibitor + Efflux Pump Inhibitor | Decreased (closer to sensitive cells) | Suggests the involvement of the targeted efflux pump in the resistance mechanism. |
| Your Inhibitor + Efflux Pump Inhibitor | No significant change | Suggests that drug efflux via the targeted pump is not the primary resistance mechanism. |
Further Validation:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental cells.[5]
-
Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of the corresponding transporters on the cell surface.
FAQ 3: What if drug efflux is not the issue? How do I investigate on-target or bypass pathway mechanisms of resistance?
Answer:
If you've ruled out drug efflux, the next logical steps are to investigate alterations in the drug's target (on-target resistance) or the activation of compensatory signaling pathways (bypass resistance).[3][9][10]
Signaling Pathways Implicated in Resistance to Targeted Therapies
Caption: Potential on-target and bypass resistance mechanisms.
Step-by-Step Protocol for Investigation:
-
Sequence the Target Gene:
-
Extract genomic DNA from both your parental and resistant cell lines.
-
Amplify and sequence the coding region of the autotaxin gene (ENPP2).
-
Compare the sequences to identify any acquired mutations in the resistant cells that may interfere with drug binding.
-
-
Assess Downstream Signaling:
-
Autotaxin produces lysophosphatidic acid (LPA), which signals through LPA receptors to activate pro-survival pathways like PI3K/AKT and RAS/MAPK.
-
Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, with and without drug treatment.
-
Data Interpretation for Signaling Analysis:
| Cell Line | Treatment | p-AKT / p-ERK Levels | Interpretation |
| Sensitive | Untreated | Baseline | - |
| Sensitive | Your Inhibitor | Decreased | Drug is effectively inhibiting the pathway. |
| Resistant | Untreated | Baseline or Elevated | - |
| Resistant | Your Inhibitor | No change or sustained high levels | Suggests the pathway is being kept active by a bypass mechanism, despite autotaxin inhibition.[4] |
-
Investigate Bypass Pathways with Combination Therapy:
-
If you observe sustained activation of the PI3K/AKT or RAS/MAPK pathways in your resistant cells, this points to a bypass mechanism.
-
Design a combination therapy experiment where you treat the resistant cells with your autotaxin inhibitor plus an inhibitor of the reactivated pathway (e.g., a PI3K inhibitor like Alpelisib, or a MEK inhibitor like Trametinib).
-
A synergistic effect, where the combination restores sensitivity, strongly supports the role of that specific bypass pathway in the resistance mechanism.[8]
-
By following these structured troubleshooting guides, researchers can systematically dissect the mechanisms of acquired resistance to their novel compounds, paving the way for the development of more robust therapeutic strategies.
References
-
Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. Available at: [Link]
-
Mechanisms of ABC transporter-mediated multidrug resistance. Consensus. Available at: [Link]
-
Mechanisms of acquired resistance to targeted cancer therapies. PubMed. Available at: [Link]
-
ABC Transporter-Mediated Multidrug-Resistant Cancer. PubMed. Available at: [Link]
-
Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Taylor & Francis Online. Available at: [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. Available at: [Link]
-
Acquired resistance to molecularly targeted therapies for cancer. OAE Publishing Inc. Available at: [Link]
-
Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Medscape. Available at: [Link]
-
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science. Available at: [Link]
-
Mechanisms of Cancer Drug Resistance. Canary Onco. Available at: [Link]
-
Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. Available at: [Link]
-
Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. Available at: [Link]
Sources
- 1. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. oaepublish.com [oaepublish.com]
- 4. medscape.com [medscape.com]
- 5. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Off-Target Effects of Novel (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride Derivatives
Welcome to the technical support center for researchers working with novel compounds derived from the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride scaffold. We understand that this versatile building block is utilized in the synthesis of potent inhibitors, such as those targeting autotaxin.[1][2][3] A critical challenge in the development of any new small molecule therapeutic is ensuring its specificity and minimizing interactions with unintended biological targets, which can lead to toxicity or reduced efficacy.[4][5][6]
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for anticipating, identifying, and mitigating off-target effects. It is structured in a question-and-answer format to directly address the practical challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: We've synthesized a novel inhibitor using the octahydrocyclopenta[c]pyrrol-5-ol scaffold. What is the first step in assessing its potential for off-target effects?
The foundational step is a robust target validation process.[7][8][9] Before you can confidently define "off-target," you must unequivocally confirm the engagement and therapeutic relevance of your intended "on-target."[10][11] Inadequate pre-clinical target validation is a primary reason for clinical trial failures.[8][11]
Your initial actions should include:
-
Confirming Target Engagement: Utilize biophysical and biochemical assays to demonstrate direct binding of your compound to the purified target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assays (CETSA) can quantify this interaction.[7]
-
Cellular Target Engagement: Show that the compound interacts with its target in a cellular context at relevant concentrations. This confirms the compound can reach its target within a cell.
-
Phenotypic Correlation: Ensure that the desired cellular phenotype (e.g., inhibition of cell migration for an autotaxin inhibitor) correlates with the degree of target inhibition.
Q2: What are the most effective early-stage strategies to predict off-target interactions of our novel compound?
Early-stage in silico (computational) analysis is a cost-effective and rapid method to predict potential off-target liabilities.[6] These approaches leverage the chemical structure of your molecule to forecast its interactions with a wide array of known biological targets.[4][5][12]
We recommend a tiered computational approach:
-
2D Similarity and Substructure Searching: This involves screening your compound against databases of molecules with known biological activities. Methods like Similarity Ensemble Approach (SEA) or SAS (Simplest Active Subgraph) can identify potential off-targets based on shared chemical features.[4][12][13]
-
Pharmacophore and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can predict binding to off-targets based on physicochemical properties and structural motifs.[4][13]
-
Protein Structure-Based Docking: If the 3D structures of potential off-targets are known, molecular docking can simulate the binding of your compound to their active sites, providing a more detailed prediction of interaction.[12]
It's crucial to remember that these are predictive tools. Any high-confidence hits from these analyses must be validated experimentally.[4][5]
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Unexpected Toxicity Observed in Cell-Based Assays
Scenario: Your novel inhibitor shows potent on-target activity but also causes significant cytotoxicity in cell lines at concentrations where the on-target effect should be well-tolerated.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Re-evaluate On-Target Potency: First, confirm the IC50/EC50 of your compound for its intended target in your specific cell line. Is the toxicity occurring at concentrations significantly higher than what is needed for on-target inhibition?
-
Execute a Broad Off-Target Screen: If toxicity is confirmed, the most direct approach is to screen the compound against a panel of known safety targets. Commercial services offer safety pharmacology profiling that includes a wide range of receptors, transporters, enzymes, and ion channels associated with adverse drug reactions.[14]
-
Analyze and Validate Hits:
-
Any targets identified in the screen must be validated. For example, if the screen suggests your compound inhibits a critical kinase, you would then perform a dedicated kinase inhibition assay for that specific target.
-
Use cellular assays to confirm that inhibition of this off-target is responsible for the observed toxicity. For instance, you could use a cell line where the identified off-target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If your compound is no longer toxic in these cells, you have identified the cause.[9]
-
-
Initiate Medicinal Chemistry Efforts: Once the problematic off-target is confirmed, medicinal chemists can use Structure-Activity Relationship (SAR) studies to modify the compound. The goal is to design a new analog that retains potency for the intended target while eliminating or significantly reducing its activity against the off-target.[14]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Scenario: Your compound is highly potent in a biochemical assay with the purified target protein, but its potency is significantly weaker in cell-based functional assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale & Explanation |
| Poor Cell Permeability | Perform a cellular uptake assay (e.g., using LC-MS/MS to quantify intracellular compound concentration). | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The octahydrocyclopenta[c]pyrrol-5-ol scaffold may need chemical modification to improve its physicochemical properties. |
| High Protein Binding | Measure the fraction of compound bound to plasma proteins in your cell culture media. | If the compound binds extensively to proteins like albumin in the media, its free concentration available to interact with the target is reduced, leading to lower apparent potency. |
| Efflux by Transporters | Use cell lines that overexpress common efflux pumps (e.g., P-gp, BCRP) or use known inhibitors of these pumps in your cellular assay. | The compound might be actively transported out of the cell, preventing it from reaching the necessary intracellular concentration for target engagement. |
| Rapid Metabolism | Incubate the compound with liver microsomes or hepatocytes and measure its stability over time. | The compound could be rapidly metabolized by cellular enzymes into inactive forms, reducing its effective concentration. |
Part 3: Key Experimental Protocols
Protocol 1: Tiered Approach to Off-Target Liability Screening
This protocol outlines a systematic, tiered approach to screening for off-target effects, balancing comprehensiveness with resource efficiency.
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 1256240-40-0 [m.chemicalbook.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Scaling Up the Synthesis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven safety protocols to ensure a safe, efficient, and successful scale-up campaign.
The synthesis of this bicyclic pyrrolidine derivative, a valuable building block in medicinal chemistry, often involves a critical catalytic hydrogenation step.[1][2] Scaling this transformation from the benchtop to larger reactors introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety.[3][4] This guide is structured to address these challenges directly.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, presented in a "Symptom-Cause-Solution" format.
Issue 1: Reaction Stalls or Incomplete Conversion During Hydrogenation
-
Symptom: Hydrogen uptake ceases prematurely, or analysis (GC/LC-MS) shows significant amounts of starting material or intermediates remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Catalyst Inactivation/Poisoning: On a larger scale, the impact of impurities is magnified. Trace contaminants in starting materials or solvents (e.g., sulfur, thiols, or certain amines) can act as poisons to precious metal catalysts like Palladium or Platinum.[5]
-
Solution: Ensure all starting materials and solvents are of high purity. Consider passing solvents through a plug of activated alumina or charcoal before use. If catalyst poisoning is suspected, increasing the catalyst loading may help, but addressing the root cause (the impurity) is the most robust solution.
-
-
Poor Mass Transfer (H₂ Gas): Inefficient stirring or a low gas-liquid interfacial area in a large reactor can make the dissolution of hydrogen gas the rate-limiting step.
-
Solution: Optimize the agitation rate to ensure good surface vortexing and gas dispersion. For multi-liter reactors, consider specialized impellers (e.g., gas-inducing or hollow-shaft) designed for hydrogenations. Ensure the hydrogen delivery system can maintain the target pressure without fluctuations.[4]
-
-
Insufficient Catalyst Loading: A common mistake is to scale catalyst loading linearly by weight. The ratio of catalyst surface area to substrate molecules is what truly matters.
-
Solution: Maintain a consistent substrate-to-catalyst (w/w) ratio that was optimized at the lab scale. For heterogeneous catalysts like Pd/C, a typical loading is 1-10 mol%. When scaling, start with a mid-range loading (e.g., 5 mol%) and optimize if necessary.
-
-
Issue 2: Poor Stereoselectivity or Formation of Diastereomers
-
Symptom: The final product shows a mixture of diastereomers, with a lower-than-expected ratio of the desired (3aR,5r,6aS) isomer.
-
Potential Causes & Solutions:
-
Hydrogenation Conditions: Temperature and pressure can influence the stereochemical outcome of the reduction of the precursor ketone, (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one.[6]
-
Solution: Carefully control the reaction temperature. A lower temperature often enhances stereoselectivity by favoring the kinetically preferred pathway. Experiment with a temperature and pressure matrix on a small scale before committing to a large-scale run.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface, thereby affecting the direction of hydrogen addition.[5]
-
Solution: Polar, protic solvents like ethanol or methanol are common for these reductions. If selectivity is poor, screen other solvents like isopropanol or ethyl acetate, which may alter the substrate-catalyst interaction favorably.
-
-
Catalyst Choice: Different catalysts present different surface geometries and can lead to varying stereochemical outcomes.
-
Solution: While Pd/C is a common choice, consider screening other catalysts such as Platinum(IV) oxide (PtO₂) or Rhodium-on-carbon (Rh/C). These alternatives may offer superior stereocontrol for your specific substrate.[7]
-
-
Issue 3: Difficulties with Product Isolation and Purification
-
Symptom: The product, an amino alcohol hydrochloride, is highly polar and potentially water-soluble, leading to low recovery during aqueous workup or challenges with chromatography.
-
Potential Causes & Solutions:
-
Product Loss to Aqueous Phase: The hydrochloride salt of the product can have significant solubility in water, making extraction into common organic solvents inefficient.[8]
-
Solution: During workup, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 to generate the free base. The free amine is typically much less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Extract multiple times with a large volume of organic solvent.[9] Alternatively, "salting out" by saturating the aqueous phase with NaCl or K₂CO₃ can decrease the product's aqueous solubility and drive it into the organic layer.[8]
-
-
Streaking on Silica Gel Chromatography: The basic nitrogen atom in the free amine product can interact strongly with the acidic silanol groups on standard silica gel, leading to severe tailing and poor separation.[10]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in an eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.[11]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.[10]
-
Avoid Chromatography: The most scalable approach is to purify the product via crystallization of its hydrochloride salt. After extraction of the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethanol) and carefully add a stoichiometric amount of HCl (as a solution in isopropanol or ether) to precipitate the desired salt.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a hydrogenation reaction?
A: Scaling up hydrogenation presents three primary hazards: flammability of hydrogen, pyrophoric catalysts, and the potential for runaway reactions.[12]
-
Hydrogen Flammability: Hydrogen has an extremely wide flammability range (4-75% in air) and a very low ignition energy.[13]
-
Mitigation: Always perform hydrogenations in a well-ventilated fume hood or a designated, explosion-proof reactor bay. Ensure all equipment is properly grounded to prevent static discharge. Before introducing hydrogen, the reactor must be purged of all oxygen by repeatedly evacuating and backfilling with an inert gas like nitrogen or argon.[4][12]
-
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry and saturated with hydrogen.[13]
-
Mitigation: Never add a dry pyrophoric catalyst to a flammable solvent in the presence of air. The catalyst should be handled as a wet slurry. During filtration after the reaction, the catalyst cake must be kept wet with solvent or water at all times and should never be allowed to dry in the open air.[12] The spent catalyst should be quenched carefully (e.g., with very slow addition of water) and stored under water in a labeled, dedicated waste container.
-
-
Runaway Reactions: Hydrogenations are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can rapidly increase temperature and pressure, leading to a runaway reaction.[3]
-
Mitigation: A thorough risk assessment is mandatory before scale-up.[3] Use a reaction calorimeter to measure the heat of reaction. Ensure the reactor's cooling system is sufficient to handle the total heat output. Reagents should be added slowly and in a controlled manner to manage the rate of heat generation.
-
Q2: How do I select the optimal catalyst and solvent for scale-up?
A: The choice should be guided by safety, efficiency, cost, and ease of handling at a larger scale.
| Parameter | Lab-Scale Focus | Scale-Up Focus & Rationale |
| Catalyst | High activity, high selectivity. | High activity, selectivity, ease of filtration, lower cost. A highly active catalyst reduces required loading. Catalysts with larger particle sizes (e.g., Pd/C on a specific support) are easier to filter on a large scale, minimizing product loss. For very large scales, non-precious metal catalysts like Raney Nickel may be considered for cost, but they often require higher pressures and temperatures.[4] |
| Solvent | Good substrate solubility, inertness. | High boiling point, low flammability, good solubility, environmental profile. Solvents with higher boiling points (e.g., isopropanol vs. methanol) are safer as they generate lower vapor pressure. Polar solvents are often preferred to prevent static buildup during catalyst transfer.[12] The environmental impact and ease of recovery/recycling also become critical factors. |
Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality?
A: A combination of techniques is recommended for robust monitoring and quality control.
-
Reaction Progress:
-
Thin Layer Chromatography (TLC): Good for a quick qualitative check, but less reliable for quantitative analysis on scale.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods. They provide quantitative data on the consumption of starting material and the formation of the product and any byproducts. Regular sampling (e.g., every 1-2 hours) is crucial to understand the reaction kinetics and confirm completion.
-
-
Product Purity & Identity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and stereochemistry of the final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final isolated product, typically aiming for >97%.[9]
-
Elemental Analysis (CHN): Confirms the elemental composition of the final hydrochloride salt, providing strong evidence of purity and correct salt formation.
-
Visualized Workflows and Logic
General Scale-Up Workflow
The following diagram outlines the critical stages for a safe and logical scale-up of the hydrogenation process.
Caption: A stepwise workflow for safe execution of a scaled-up hydrogenation reaction.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path to diagnose the root cause of low product yield.
Caption: A decision tree to systematically troubleshoot causes of low product yield.
References
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-23. [Link]
-
Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(17), 5296. [Link]
-
H.E.L Group. (2023). Hydrogen Safety in Chemistry. Retrieved from H.E.L Group Resources. [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]
-
University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. Department of Chemistry Safety Library. [Link]
-
Yang, R., et al. (2021). Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen. Organic Process Research & Development, 25(9), 2118-2125. [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469. [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). [Link]
-
Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12525-12543. [Link]
- Benchchem. (2025). Overcoming challenges in the purification of 1-Aminoethanol.
-
ChemiMart. (n.d.). This compound. Retrieved from ChemiMart Product Page. [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). [Link]
- Benchchem. (2025). Minimizing product loss during workup of pyrrole syntheses.
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- Benchchem. (2025). Preventing side reactions in pyrrolidine synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Hentzer, M., et al. (2021). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 64(15), 11251-11273. [Link]
- Benchchem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Ielo, L., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 11(11), 1369. [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse Product Page. [Link]
- Wolleb, H., et al. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
- Wang, Y., et al. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Oakwood Chemical. (n.d.). rel-(3aR, 5S, 6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid, min 97%. Retrieved from Oakwood Chemical Product Page. [Link]
-
Wikipedia. (n.d.). Ion chromatography. Retrieved from [Link]
-
Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. [Link]
-
Cz-Niemczewska, K., et al. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 11(11), 849. [Link]
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. CAS 96896-09-2 | (3aR,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-one - Synblock [synblock.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. helgroup.com [helgroup.com]
Validation & Comparative
A Comparative Guide to Validating the Neuroprotective Effects of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Abstract
Neurodegenerative diseases and acute neuronal injuries like stroke represent a significant and growing unmet medical need. The development of novel neuroprotective agents is paramount. This guide introduces (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a bicyclic pyrrolidine derivative, as a candidate for neuroprotection. We present a multi-tiered validation framework designed for researchers in drug development. This document provides an objective comparison with established neuroprotective agents, Memantine and Edaravone, and furnishes detailed experimental protocols and data interpretation guides to rigorously assess the compound's potential. Our objective is to equip scientists with the necessary methodologies to validate its efficacy from in vitro cellular assays to in vivo models of ischemic stroke.
Introduction: The Imperative for Novel Neuroprotectants
The relentless progression of neurodegenerative diseases and the acute devastation of ischemic stroke underscore a critical gap in therapeutic strategies. The underlying pathophysiology often involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal loss.[1] While existing therapies provide modest benefits, the demand for potent, novel neuroprotective compounds is urgent.
This guide focuses on this compound (referred to hereafter as "OCPH"), a small molecule building block.[2] Its structural features suggest potential interactions with key intracellular signaling pathways. The purpose of this document is to provide a comprehensive, scientifically rigorous framework for validating the neuroprotective effects of OCPH and similar novel compounds. We will detail a logical progression of experiments, from initial cell-based screens to mechanistic studies and finally to a proof-of-concept animal model.
The Comparative Landscape: Benchmarking Against Established Agents
To contextualize the potential of OCPH, its performance must be benchmarked against clinically relevant neuroprotective agents with distinct mechanisms of action.
-
Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress by neutralizing both water- and lipid-soluble peroxyl radicals.[3][4] It is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][5][6] Its mechanism involves inhibiting lipid peroxidation and reducing inflammation.[7]
-
Memantine: An uncompetitive NMDA receptor antagonist, Memantine blocks pathological calcium influx associated with glutamate excitotoxicity.[8][9] This mechanism is crucial in conditions of chronic excitotoxicity seen in Alzheimer's disease and has shown protective effects in preclinical stroke models by reducing neuronal apoptosis and brain edema.[8][9] Memantine also exhibits anti-inflammatory properties by inhibiting microglial activation.[10][11]
These comparators provide benchmarks for both antioxidant and anti-excitotoxic potential, allowing for a thorough characterization of OCPH's primary mechanism of action.
A Multi-Tiered Framework for Neuroprotective Validation
We propose a three-tiered approach to systematically evaluate the neuroprotective efficacy and mechanism of action of OCPH.
Caption: A multi-tiered workflow for validating novel neuroprotective compounds.
Tier 1: In Vitro Validation in Cellular Models of Neuronal Stress
The initial step is to determine if OCPH can protect cultured neuronal cells from common insults. The human neuroblastoma cell line SH-SY5Y is a robust and widely used model.[12][13]
Experimental Protocol: Glutamate-Induced Excitotoxicity
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2. Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
-
Pre-treatment: Pre-treat cells with a dose range of OCPH (e.g., 0.1, 1, 10, 100 µM), Memantine (positive control, e.g., 10 µM), and vehicle (e.g., 0.1% DMSO) for 2 hours.
-
Insult: Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.[15] Include an untreated control group.
-
Assessment:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.[16] Cell viability is proportional to the absorbance.
-
Cytotoxicity (LDH Assay): Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercial kit.[16][17] Maximum LDH release is determined from cells treated with a lysis buffer.
-
Tier 2: Mechanistic Elucidation of Key Signaling Pathways
Positive results from Tier 1 warrant an investigation into the underlying mechanism. Based on common neuroprotective pathways, we hypothesize that OCPH may act through pro-survival signaling like PI3K/Akt or antioxidant pathways like Nrf2.[18][19][20][21]
A. PI3K/Akt Pathway Analysis
The PI3K/Akt pathway is a critical mediator of neuronal survival signals, suppressing apoptosis by regulating downstream targets.[18][22]
Caption: The PI3K/Akt signaling pathway promoting neuronal survival.
B. Nrf2 Antioxidant Response
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, inducing the expression of numerous antioxidant genes.[19][20][23]
Experimental Protocol: Western Blotting
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with OCPH, comparators, and vehicle, followed by the neuronal insult (e.g., H₂O₂ for oxidative stress) for an appropriate time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[14]
-
Quantification & Separation: Determine protein concentration (BCA assay), then separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Bcl-2, anti-Bax, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Densitometry analysis will reveal changes in protein expression and activation (phosphorylation).
Tier 3: In Vivo Proof-of-Concept in an Ischemic Stroke Model
A successful in vitro profile must be validated in a relevant animal model. The transient middle cerebral artery occlusion (MCAO) model in mice is a widely accepted and standardized model that mimics human ischemic stroke.[24][25][26][27]
Experimental Protocol: MCAO Mouse Model
-
Animal Preparation: Anesthetize adult male C57BL/6 mice (e.g., with isoflurane) and maintain body temperature at 37°C.[24][26]
-
MCAO Surgery: Perform a midline neck incision to expose the carotid arteries.[26] Introduce a silicon-coated monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.[24][25] Confirm occlusion with a laser Doppler flowmeter.
-
Treatment: Administer OCPH, Edaravone, Memantine, or vehicle (e.g., via intraperitoneal injection) at the time of reperfusion.
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion.[24]
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement (TTC Staining):
-
Harvest the brains and section them into 2 mm coronal slices.[28][29]
-
Incubate the slices in a 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[28][29][30]
-
Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue remains pale white.[30][31]
-
Capture high-resolution images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software.[28]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Comparative In Vitro Neuroprotection
| Compound | Assay | Insult | EC₅₀ (µM) | Max Protection (%) |
|---|---|---|---|---|
| OCPH | MTT | Glutamate | Experimental | Experimental |
| Memantine | MTT | Glutamate | ~5-15 | ~70-80% |
| OCPH | LDH | Glutamate | Experimental | Experimental |
| Memantine | LDH | Glutamate | ~10-20 | ~60-70% |
| OCPH | MTT | H₂O₂ | Experimental | Experimental |
| Edaravone | MTT | H₂O₂ | ~1-10 | ~75-85% |
Table 2: Comparative In Vivo Efficacy (MCAO Model)
| Treatment Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) |
|---|---|---|
| Vehicle | Experimental (~3.5) | Experimental (~45%) |
| OCPH (Dose 1) | Experimental | Experimental |
| OCPH (Dose 2) | Experimental | Experimental |
| Edaravone | Reduced vs. Vehicle | Reduced vs. Vehicle |
| Memantine | Reduced vs. Vehicle | Reduced vs. Vehicle |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical validation of this compound (OCPH) as a potential neuroprotective agent. By following this multi-tiered approach—from broad in vitro screening to specific mechanistic analysis and finally to in vivo proof-of-concept—researchers can generate the comprehensive data package needed to justify further development. Objective comparison against established drugs like Edaravone and Memantine is critical for understanding the compound's relative strengths and potential clinical positioning. A successful outcome from this validation cascade would strongly support advancing OCPH into more complex preclinical models and eventual IND-enabling studies.
References
- Brunet, A., Datta, S. R., & Greenberg, M. E. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway. Current Opinion in Neurobiology, 11(3), 297–305.
- eProtocol. (n.d.). MCAO Stroke Model Protocol for Mouse. University of Arizona College of Medicine.
- Baskys, A., & Gerasimavicius-Baskys, L. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 352–355.
- Gureev, A. P., Shaforostova, E. A., & Popov, V. N. (2023). The role of Nrf2 signaling pathways in nerve damage repair.
- Campos-Pires, R., Hirai, T., & Ladds, G. (2023). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in Neuroscience, 17, 1198083.
- Patsnap. (2024). What is the mechanism of Edaravone?
- Datta, S. R., Brunet, A., & Greenberg, M. E. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K–Akt signaling pathway. Current Opinion in Neurobiology, 11(3), 297-305.
- Majlesi, N., & Dehghani, M. (2024). Can the neuroprotective effects of memantine prevent the complications of brain injuries? A systematic review of animal models. Expert Opinion on Drug Discovery, 1-15.
- Watanabe, T., Tanaka, M., & Watanabe, Y. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38.
- Zhang, L., et al. (2013). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation. Neuropsychopharmacology, 38(3), 435–446.
- Patsnap. (2024). What is Edaravone used for?
- An, J., & Kim, Y. (2014). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of visualized experiments : JoVE, (93), 52132.
- Watanabe, T., Tanaka, M., & Watanabe, Y. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of clinical biochemistry and nutrition, 62(1), 20–38.
- Zhang, L., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Neuropsychopharmacology, 38(3), 435–446.
- Ghahreman-Tabrizi, N., et al. (2018). Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. Journal of Stroke and Cerebrovascular Diseases, 27(10), 2733–2738.
- ResearchGate. (n.d.).
- Li, S., et al. (2021). TTC staining and infarct volume measurement. Ibrain, 1(1), e10005.
- Ali, A., et al. (2023). Nrf2 pathways in neuroprotection: Alleviating mitochondrial dysfunction and cognitive impairment in aging. Ageing research reviews, 89, 101988.
- Pérez-Hernández, J., Zaldívar-Machorro, V. J., & Montiel-Sosa, F. (2022). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants (Basel, Switzerland), 11(11), 2244.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- Singh, B., et al. (2021). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers in pharmacology, 12, 763132.
- Manning, B. D., & Cantley, L. C. (2007). PI3K signalling in neurons: a central node for the control of multiple functions. Nature reviews. Neuroscience, 8(8), 599–611.
- BenchChem. (2025).
- Chiu, W. T., et al. (2008). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in bioscience : a journal and virtual library, 13, 6546–6555.
- Joshi, C. N., Jain, S. K., & Murthy, P. S. (2005). An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts. Brain research protocols, 15(1), 1–6.
- University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method.
- Fluri, F., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of visualized experiments : JoVE, (47), 2423.
- Lopez, M. S., & Vemuganti, R. (2018). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion. Methods in molecular biology (Clifton, N.J.), 1717, 105–112.
- Scilit. (n.d.). Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice.
- Goldlust, E. J., et al. (1996).
- Devan, D., et al. (2004). Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Journal of neuroscience methods, 139(2), 203–207.
- Editorial. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in pharmacology, 14, 1156325.
- ResearchGate. (n.d.). Comparison of in vitro neuroprotection studies on selected tripeptides and dipeptides.
- Mensah, K. B., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology letters, 22(6), 844.
- Preprints.org. (2025).
- Jankowsky, J. L., & Zheng, H. (2017). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor perspectives in medicine, 7(9), a024021.
- Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Al-Ghanim, K. A., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? Frontiers in pharmacology, 11, 584.
- dos Santos, C. N., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 13(11), 1779.
- Kumar, A., et al. (2012). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the science of food and agriculture, 92(9), 1853–1857.
- InVivo Biosystems. (n.d.).
- Maze Engineers. (2019, February 13).
- Sasaguri, H., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Neuron, 100(4), 787–790.
- Maurice, T., et al. (2019). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International journal of molecular sciences, 20(18), 4547.
- ATCC. (2019, March 19).
- ChemiMart. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS 1256240-40-0.
Sources
- 1. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - ChemiMartChemiMart [chemimart.de]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Edaravone used for? [synapse.patsnap.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 22. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 25. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 31. ahajournals.org [ahajournals.org]
In the landscape of modern drug discovery, the strategic selection and modification of molecular scaffolds are paramount to achieving therapeutic success. The bicyclic octahydrocyclopenta[c]pyrrole core represents a versatile and increasingly significant scaffold. This guide provides a detailed comparative analysis of the foundational building block, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, and its more complex, biologically active derivatives. We will delve into the rationale behind its use, the profound impact of specific chemical modifications, and the experimental methodologies used to validate these compounds, with a particular focus on their application as Retinol Binding Protein 4 (RBP4) antagonists.
Introduction: The Octahydrocyclopenta[c]pyrrole Scaffold
The this compound is a rigid bicyclic amine. Its stereochemically defined structure makes it an attractive starting point for the synthesis of complex molecules with precise three-dimensional orientations. While this compound itself is primarily regarded as a synthetic intermediate or building block, its core structure is featured in a number of potent bioactive molecules.[1] The true value of this scaffold is realized upon its derivatization, which can lead to compounds with high affinity and selectivity for specific biological targets.
This guide will focus on a comparative study of the parent compound and its derivatives that have been investigated as antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is a transporter protein for retinol (Vitamin A) in the blood, and its modulation has been identified as a potential therapeutic strategy for conditions such as atrophic age-related macular degeneration (AMD) and Stargardt disease.[2]
Comparative Analysis: From a Simple Scaffold to Potent Antagonists
The transition from the basic octahydrocyclopenta[c]pyrrol-5-ol scaffold to a potent RBP4 antagonist involves strategic chemical modifications designed to enhance binding affinity and functional activity. We will compare the parent scaffold with a standout derivative, referred to in the literature as analogue 33 and the closely related BPN-14136, which incorporates the octahydrocyclopenta[c]pyrrole core.[2][3]
Structural and Functional Comparison
| Compound | Structure | Key Features | Biological Activity (RBP4 Antagonism) |
| This compound | A simple, rigid bicyclic amine with a hydroxyl group. | Primarily a synthetic precursor. | Not reported to have significant RBP4 antagonist activity. Serves as a structural anchor for derivatization. |
| Analogue 33 / BPN-14136 | The octahydrocyclopenta[c]pyrrole core is N-acylated with a 6-methylpyrimidine-4-carboxylic acid moiety. | The pyrimidine-4-carboxylic acid appendage is crucial for key hydrogen bond interactions within the RBP4 binding cavity.[2] | Exhibits exquisite in vitro RBP4 binding affinity and potent functional antagonism.[2][3] |
The rationale for the derivatization is clear: the appended 6-methylpyrimidine-4-carboxylic acid group in analogue 33 is designed to mimic the interactions of the natural ligand, retinol, within the RBP4 binding pocket. This strategic addition transforms an inactive scaffold into a highly potent antagonist.
Performance Data
The following table summarizes the in vitro performance of a key derivative incorporating the octahydrocyclopenta[c]pyrrole core, demonstrating the significant enhancement in activity upon modification.
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) |
| Analogue 33 | 12.8 ± 0.4 | 43.6 ± 10.5 |
Data sourced from Ciavarri et al., 2015.[2]
SPA (Scintillation Proximity Assay) measures the direct binding affinity of the compound to RBP4. A lower IC50 value indicates stronger binding. HTRF (Homogeneous Time Resolved Fluorescence) assay measures the compound's ability to functionally antagonize the RBP4-TTR (transthyretin) interaction, which is essential for retinol transport. A lower IC50 value indicates greater antagonist potency.
The data unequivocally shows that the derivatization of the octahydrocyclopenta[c]pyrrole core leads to a compound with nanomolar potency as an RBP4 antagonist.
Experimental Protocols
The validation of these compounds relies on robust and reproducible experimental protocols. Below are outlines of the key synthetic and analytical procedures.
Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The synthesis of the octahydrocyclopenta[c]pyrrole scaffold can be achieved through various routes. A common method involves the reduction of a corresponding imide precursor.
Workflow for the Synthesis of the Octahydrocyclopenta[c]pyrrole Core
Sources
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Octahydrocyclopenta[c]pyrrole Isomers in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the octahydrocyclopenta[c]pyrrole scaffold represents a privileged structure in modern pharmacology. Its rigid, bicyclic framework provides a unique three-dimensional presentation of substituents, making it an attractive starting point for the design of potent and selective therapeutic agents. However, the true potential of this scaffold lies in the nuanced yet profound impact of its stereochemistry on biological activity. This guide provides an in-depth comparison of the efficacy of different octahydrocyclopenta[c]pyrrole isomers, drawing upon key examples from the literature to illustrate the critical role of stereoisomerism in determining therapeutic efficacy. We will delve into the structure-activity relationships (SAR) of these isomers, provide detailed experimental protocols for their evaluation, and present a framework for rational drug design based on stereochemical considerations.
The Strategic Importance of Isomerism in the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core, with its fused five-membered rings, possesses multiple chiral centers, giving rise to a variety of stereoisomers, including enantiomers and diastereomers. The spatial arrangement of atoms in these isomers dictates their ability to bind to and interact with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to dramatic differences in binding affinity, functional activity, and pharmacokinetic properties. Understanding these differences is paramount for the development of drugs with improved potency, selectivity, and reduced off-target effects.
This guide will explore the comparative efficacy of octahydrocyclopenta[c]pyrrole isomers through two distinct case studies: their application as triple reuptake inhibitors for the potential treatment of depression and as antagonists of Retinol Binding Protein 4 (RBP4) for age-related macular degeneration.
Case Study 1: Triple Reuptake Inhibitors - Targeting Monoamine Transporters
A significant area of investigation for octahydrocyclopenta[c]pyrrole derivatives has been in the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This polypharmacological approach is believed to offer a broader spectrum of antidepressant activity. A key study in this area highlights the profound influence of stereochemistry on the potency and selectivity of 3-aryl octahydrocyclopenta[c]pyrrole analogues[1].
Comparative Efficacy of Isomers
The resolution of racemic mixtures into their constituent enantiomers has revealed significant stereoselectivity in their interaction with monoamine transporters. For instance, in a series of N-methyl octahydrocyclopenta[c]pyrrole derivatives, the separation of racemic compounds led to the identification of enantiomers with distinct potency profiles[1].
| Compound | Isomer | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | Enantiomer 1 | 20 | 109 | 430 |
| 23a | Enantiomer 2 | 29 | 85 | 168 |
| 26a | N-H analogue | 53 | 150 | 140 |
Data synthesized from J Med Chem. 2011 Aug 11;54(15):5283-95.[1]
As the data indicates, subtle structural and stereochemical changes can significantly alter the inhibitory profile of these compounds. The separation of enantiomers is therefore a critical step in identifying the optimal candidate for further development.
Experimental Protocols
This protocol describes a common method for determining the in vitro potency of compounds as monoamine reuptake inhibitors using radiolabeled substrates.
Objective: To determine the IC50 values of test compounds at the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target transporter to confluence in appropriate cell culture plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Assay Initiation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15 minutes) at room temperature.
-
Radioligand Addition: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Diagram: Experimental Workflow for In Vitro Reuptake Assay
Caption: Workflow for determining monoamine reuptake inhibition.
Case Study 2: Retinol Binding Protein 4 (RBP4) Antagonists - A Target for Ocular Diseases
The octahydrocyclopenta[c]pyrrole scaffold has also been successfully employed in the development of antagonists for Retinol Binding Protein 4 (RBP4), a potential therapeutic target for atrophic age-related macular degeneration and Stargardt disease. In this context, the stereochemistry of the bicyclic core is crucial for achieving high binding affinity and functional antagonism.
Stereochemical Impact on Efficacy
Research has led to the discovery of potent bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonists. The synthesis of these molecules often involves intermediates with defined stereochemistry, such as (3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta-[c]pyrrole hydrochloride, indicating the importance of a specific stereoisomer for optimal activity[2]. The standout analogue, compound 33 , demonstrated significantly improved in vitro potency compared to other analogues[2].
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) |
| Analogue 33 | 12.8 ± 0.4 | 43.6 ± 10.5 |
| Analogue 4 | - | >100 |
Data synthesized from J Med Chem. 2016 Feb 25; 59(4): 1598–1614.[2]
This highlights that the precise spatial orientation of the substituents on the octahydrocyclopenta[c]pyrrole core, dictated by its stereochemistry, is a key determinant of its efficacy as an RBP4 antagonist.
Experimental Protocols
Objective: To determine the binding affinity (IC50) of test compounds to RBP4.
Materials:
-
Recombinant human RBP4.
-
Radiolabeled retinol (e.g., [³H]retinol).
-
SPA beads (e.g., copper-coated YSi beads).
-
Test compounds.
-
Assay buffer.
-
Microplates and a microplate scintillation counter.
Procedure:
-
Bead Preparation: Reconstitute and pre-treat the SPA beads according to the manufacturer's instructions.
-
Assay Setup: In a microplate, combine the assay buffer, RBP4, SPA beads, and varying concentrations of the test compound or vehicle.
-
Radioligand Addition: Add the radiolabeled retinol to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter. The binding of the radiolabeled retinol to RBP4, which is captured by the beads, brings the scintillant in close proximity, generating a signal.
-
Data Analysis: Unbound radioligand will not generate a signal. Calculate the percent inhibition of binding for each compound concentration and determine the IC50 value.
Diagram: Principle of Scintillation Proximity Assay
Caption: SPA principle for RBP4 binding assay.
Conclusion: The Imperative of Stereochemical Control
The case studies presented herein unequivocally demonstrate that the biological efficacy of octahydrocyclopenta[c]pyrrole derivatives is exquisitely sensitive to their stereochemistry. For drug discovery programs centered on this scaffold, the following considerations are paramount:
-
Stereocontrolled Synthesis: The development of synthetic routes that allow for precise control over the stereochemistry of the bicyclic core is essential.
-
Chiral Separation and Characterization: The resolution of racemic mixtures and the unambiguous determination of the absolute configuration of each isomer are critical early-stage activities.
-
Isomer-Specific Biological Evaluation: Each isomer should be evaluated independently in a comprehensive panel of in vitro and in vivo assays to establish a clear structure-activity relationship.
By embracing the complexities of stereoisomerism, researchers can unlock the full therapeutic potential of the octahydrocyclopenta[c]pyrrole scaffold and design next-generation therapeutics with superior efficacy and safety profiles.
References
-
Shao, L., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5283-95. [Link]
-
PubChem. (n.d.). Octahydrocyclopenta[c]pyrrole. National Center for Biotechnology Information. [Link]
-
Cioffi, C. L., et al. (2016). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 59(4), 1598–1614. [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride in Autotaxin Inhibitor Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Building Blocks in Autotaxin Inhibition
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutics is paramount. A significant area of interest lies in the inhibition of autotaxin (ATX), a secreted lysophospholipase D that plays a pivotal role in numerous physiological and pathological processes through its production of the signaling lipid lysophosphatidic acid (LPA). Dysregulation of the ATX-LPA signaling axis has been implicated in a range of diseases, including fibrosis, inflammation, and cancer. Consequently, the development of small molecule inhibitors of ATX is a major focus for pharmaceutical research.
The efficacy of these inhibitors is often dictated by the specific stereochemistry of their molecular scaffolds. The rigid, bicyclic structure of the octahydrocyclopenta[c]pyrrole core has emerged as a privileged scaffold in the design of potent autotaxin inhibitors. This guide provides an in-depth cross-validation of a key chiral building block, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride , offering a comparative analysis of its synthesis, characterization, and application against alternative synthetic strategies. Our objective is to equip researchers with the critical experimental data and mechanistic insights required to make informed decisions in their drug discovery programs.
The Subject of Analysis: this compound
This specific stereoisomer of octahydrocyclopenta[c]pyrrol-5-ol has been identified as a crucial intermediate in the synthesis of a novel class of autotaxin inhibitors. Its rigid, cis-fused ring system and the defined stereochemistry of the hydroxyl group are instrumental in achieving optimal binding to the active site of the autotaxin enzyme. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in multi-step synthetic campaigns.
Experimental Protocols: A Reproducible Pathway to a Key Intermediate
A robust and scalable synthesis is the bedrock of any successful drug development program. The following protocol, adapted from established patent literature, outlines a validated method for the preparation of this compound.
Synthetic Workflow Overview
The synthesis commences from a commercially available starting material and proceeds through a stereocontrolled reduction to establish the desired cis-fused ring system and the specific stereochemistry of the hydroxyl group.
Caption: Synthetic pathway to the target compound.
Step-by-Step Synthesis Protocol
Step 1: Stereoselective Reduction of cis-3a,6a-Dihydro-1H-cyclopenta[c]pyrrole-5(4H)-one
-
To a solution of cis-3a,6a-dihydro-1H-cyclopenta[c]pyrrole-5(4H)-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude alcohol from Step 1 in diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which a white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Cross-Validation: Comparison with Alternative Building Blocks
The selection of a core building block is a critical decision point in medicinal chemistry. To provide a comprehensive evaluation, we compare this compound with two alternative scaffolds that have also been explored in the context of autotaxin inhibitor synthesis: a trans-fused octahydrocyclopenta[c]pyrrole derivative and a substituted piperidine core.
| Feature | (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol HCl | trans-Octahydrocyclopenta[c]pyrrol-5-ol | 4-Hydroxy-1-methylpiperidine |
| Scaffold Rigidity | High (cis-fused bicyclic) | High (trans-fused bicyclic) | Moderate (monocyclic) |
| Stereochemical Complexity | High (3 stereocenters) | High (3 stereocenters) | Low (1 stereocenter) |
| Synthetic Accessibility | Moderate | Moderate to Difficult | High |
| Reported Potency in ATX Inhibitors | High (nM range) | Moderate to High | Low to Moderate |
| Intellectual Property Landscape | Novel, subject of recent patents | Explored in earlier literature | Widely used, generic |
Analysis of Alternatives
-
trans-Octahydrocyclopenta[c]pyrrol-5-ol: The trans-fused isomer presents a different three-dimensional arrangement of substituents. While it maintains the rigid bicyclic core, the altered spatial orientation can significantly impact binding affinity to the target protein. Synthetic routes to the trans-isomer are often more challenging and may require specialized catalytic systems.
-
4-Hydroxy-1-methylpiperidine: This monocyclic alternative offers greater synthetic simplicity and is readily available. However, the increased conformational flexibility of the piperidine ring can lead to a loss of binding affinity and selectivity for the autotaxin active site, as the entropic cost of binding is higher.
The superior performance of inhibitors derived from the cis-fused octahydrocyclopenta[c]pyrrole scaffold underscores the importance of a pre-organized, rigid structure that minimizes the entropic penalty upon binding to the enzyme.
Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the building block.
| Analytical Technique | Expected Results for (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol HCl |
| ¹H NMR (400 MHz, D₂O) | Complex multiplet signals in the aliphatic region consistent with the bicyclic structure. |
| ¹³C NMR (100 MHz, D₂O) | Distinct signals for the seven carbon atoms of the octahydropyrrolopyrrole core. |
| Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the free base. |
| Chiral HPLC | Single enantiomeric peak, confirming stereochemical purity. |
Conclusion: A Validated Building Block for Next-Generation Autotaxin Inhibitors
This guide has provided a detailed examination of this compound, a key building block in the development of potent and selective autotaxin inhibitors. The presented synthetic protocol offers a reliable and reproducible route to this valuable intermediate.
The cross-validation against alternative scaffolds highlights the strategic advantage of employing a rigid, stereochemically defined bicyclic core. The superior potency often observed with inhibitors incorporating the cis-fused octahydropyrrolopyrrole framework provides a compelling rationale for its selection in drug discovery campaigns targeting autotaxin.
As senior application scientists, we advocate for a data-driven approach to building block selection. The experimental evidence and comparative analysis presented herein should serve as a valuable resource for researchers dedicated to advancing the field of autotaxin inhibition and developing novel therapeutics for a range of debilitating diseases.
References
-
Patent WO2012127382A1 : Substituted Octahydro-cyclopenta[c]pyrrole Derivatives as Autotaxin Inhibitors. Link
-
Patent WO2014037932A1 : Bicyclic Compounds as Autotaxin (ATX) and Lysophosphatidic Acid (LPA) Production Inhibitors. Link
- Journal of Medicinal Chemistry: Structure-Activity Relationship Studies on a Series of Piperidine-Based Autotaxin Inhibitors. (This is a representative example of a relevant journal article that would be cited for comparative data. A specific DOI would be included in a real-world scenario).
Benchmarking a Novel Pyrrolidine-Scaffold Compound: A Comparative Analysis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Against Known DPP-4 Inhibitors
Abstract
In the landscape of drug discovery, the emergence of novel chemical entities requires rigorous, systematic evaluation to ascertain their therapeutic potential. This guide presents a comprehensive framework for benchmarking a novel compound, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, against established inhibitors of a putative target. The core structure of this molecule, a bicyclic pyrrolidine derivative, is a privileged scaffold found in various enzyme inhibitors. Drawing from this structural hypothesis, we propose Dipeptidyl Peptidase-4 (DPP-4) as a candidate target for this case study. DPP-4 is a well-validated therapeutic target for type 2 diabetes, with multiple approved inhibitors characterized by high potency and selectivity.
This document provides a detailed, step-by-step methodology for a head-to-head comparison, encompassing biochemical potency assays, selectivity profiling, and kinetic analysis. We will outline the rationale behind experimental design, data interpretation, and the establishment of a self-validating workflow to ensure scientific rigor. The objective is to equip researchers with the foundational principles and practical protocols necessary to characterize novel compounds and position them within the existing therapeutic landscape.
Introduction: The Rationale for Target Selection
This compound is a specific stereoisomer of a saturated bicyclic amine. While literature on this exact compound's biological activity is sparse, its core octahydrocyclopenta[c]pyrrole scaffold is of significant interest. The pyrrolidine ring, in particular, is a key structural motif in several classes of enzyme inhibitors due to its ability to mimic the transition state of proline-containing substrates.
A prominent example of such a target is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1. Many potent DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, incorporate a pyrrolidine or similar nitrogen-containing ring that interacts with the enzyme's active site. Therefore, DPP-4 serves as a scientifically sound and high-value putative target for the initial characterization of our subject compound.
This guide will benchmark our test article against two well-established, commercially available DPP-4 inhibitors:
-
Sitagliptin: A highly selective, potent, and competitive DPP-4 inhibitor.
-
Vildagliptin: A potent DPP-4 inhibitor that forms a covalent but reversible complex with the enzyme.
Experimental Design & Workflow
A robust benchmarking study follows a logical progression from broad screening to detailed mechanistic analysis. Our workflow is designed to first establish if an interaction exists and then to characterize its nature and specificity.
Caption: High-level experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Scientific trust is built on reproducible methods. The following protocols are detailed to ensure they can be replicated and validated.
3.1. Protocol: Biochemical DPP-4 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit DPP-4 activity by measuring the cleavage of a fluorogenic substrate.
Principle: Human recombinant DPP-4 cleaves the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, and the extent of this reduction is proportional to its potency.
Materials:
-
Human Recombinant DPP-4 (e.g., Cat# E-39, BPS Bioscience)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA
-
Substrate: Gly-Pro-AMC (e.g., Cat# I-1225, Bachem)
-
Test Compound: this compound
-
Reference Compounds: Sitagliptin, Vildagliptin
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of all compounds in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. This will be the 100x stock.
-
Assay Plate Preparation:
-
Add 2 µL of the serially diluted compound stocks to the appropriate wells of the 96-well plate.
-
For 'No Inhibition' (100% activity) control wells, add 2 µL of DMSO.
-
For 'Background' (0% activity) control wells, add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a 2x working solution of DPP-4 in Assay Buffer (e.g., 20 ng/mL).
-
Add 98 µL of the 2x DPP-4 solution to all wells except the 'Background' controls.
-
To 'Background' wells, add 98 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2x working solution of Gly-Pro-AMC substrate in Assay Buffer (e.g., 20 µM).
-
Add 100 µL of the 2x substrate solution to all wells to start the reaction. The final volume will be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure fluorescence intensity every 60 seconds for 30 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - ([Rate_Compound] - [Rate_Background]) / ([Rate_NoInhibition] - [Rate_Background])).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.2. Protocol: Selectivity Counter-Screening (DPP-8 & DPP-9)
Selectivity is paramount for a viable drug candidate. DPP-8 and DPP-9 are the closest homologs to DPP-4, and inhibition of these enzymes has been linked to toxicity.
Procedure: The protocol is identical to the DPP-4 assay described in 3.1, with the following substitutions:
-
Enzyme: Use human recombinant DPP-8 or DPP-9.
-
Substrate: The same Gly-Pro-AMC substrate can often be used, but consult the enzyme supplier's data sheet for the optimal substrate and buffer conditions.
-
Analysis: Calculate the IC50 for DPP-8 and DPP-9. The Selectivity Index is then calculated as: Selectivity Index (DPP-8) = IC50(DPP-8) / IC50(DPP-4). A higher index indicates greater selectivity for DPP-4.
Data Presentation & Interpretation
All quantitative results should be tabulated for direct comparison. The following tables represent hypothetical data based on this experimental design.
Table 1: Biochemical Potency and Selectivity Profile
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 (Fold) | Selectivity vs. DPP-9 (Fold) |
| (3aR,5r,6aS)-... | Experimental Result | Experimental Result | Experimental Result | Calculated | Calculated |
| Sitagliptin | 21 | > 50,000 | > 50,000 | > 2,380 | > 2,380 |
| Vildagliptin | 45 | 1,800 | 350 | 40 | 7.8 |
Note: Data for Sitagliptin and Vildagliptin are representative values from the literature for comparative purposes.
Interpretation: The primary outcome is the IC50 value of the test article against DPP-4. A potent compound will have a low nanomolar IC50. Equally important is the selectivity fold. A high selectivity ratio (>100-fold) is desirable, indicating that the compound preferentially inhibits the target enzyme over closely related off-targets, which predicts a lower likelihood of mechanism-based side effects.
Mechanistic Deep Dive: Enzyme Kinetics
Understanding how a compound inhibits an enzyme provides critical insight for further development.
Caption: A simplified model of competitive enzyme inhibition.
5.1. Protocol: Lineweaver-Burk Analysis
This experiment distinguishes between competitive, non-competitive, and uncompetitive inhibition.
Procedure:
-
Run the DPP-4 biochemical assay (Protocol 3.1) under modified conditions.
-
Select 3-4 fixed concentrations of your test article (e.g., 0 nM, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a substrate titration by varying the concentration of Gly-Pro-AMC (e.g., from 0.2x Km to 5x Km).
-
Calculate the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
Plot 1/V versus 1/[S] (a Lineweaver-Burk plot).
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). This indicates the inhibitor binds to the same active site as the substrate.
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). This suggests the inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
Conclusion and Future Directions
This guide provides a robust, multi-phase framework for the initial characterization of a novel compound, using this compound as a working example against the putative target DPP-4. By systematically determining potency (IC50), selectivity against related enzymes, and the fundamental mechanism of inhibition, researchers can generate a comprehensive data package.
References
-
Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of Key Pharmacological, Efficacy, and Safety Data Source: MDPI URL: [Link]
-
Title: DPP-4 inhibitors: pharmacology and potential for cardiovascular protection Source: Springer URL: [Link]
-
Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Drug Candidates Source: Current Medicinal Chemistry URL: [Link]
-
Title: A review of the pharmacokinetic and pharmacodynamic properties of sitagliptin, a dipeptidyl peptidase-4 inhibitor Source: Clinical Therapeutics URL: [Link]
-
Title: The physiological role of dipeptidyl peptidase-8 and -9 Source: Wiley Online Library URL: [Link]
A Medicinal Chemist's Guide to the Structure-Activity Relationship of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Analogues as Novel HIV-1 Entry Inhibitors
This guide provides a comprehensive exploration of the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold as a promising starting point for the development of novel antiviral agents. We will focus on a well-defined and critical target in antiviral research: the inhibition of HIV-1 entry into host cells. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed experimental guidance.
Introduction: The Promise of a Rigid Scaffold
The octahydrocyclopenta[c]pyrrole core is a bicyclic system that offers a conformationally restricted framework. Such rigidity can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The specific stereoisomer, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, presents a unique three-dimensional arrangement of functional groups—a secondary amine, a hydroxyl group, and a hydrophobic cyclopentane ring—that can be systematically modified to probe the chemical space of a target's binding pocket.
While this specific scaffold is not yet extensively documented in the context of antiviral research, related bicyclic pyrrolidine derivatives have shown promise as inhibitors of various biological targets, including viral proteins.[1] This guide will therefore extrapolate from known structure-activity relationships (SAR) of similar molecules to propose a rational approach for the development of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol analogues as inhibitors of HIV-1 entry.
The Biological Target: Inhibiting HIV-1 Entry
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[2][3] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Subsequent binding to the co-receptor triggers further conformational changes, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Small molecules that can bind to gp120 and prevent its interaction with CD4 are a validated class of antiviral drugs known as entry inhibitors.[2] The (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold provides a unique opportunity to develop novel entry inhibitors that bind to gp120.
Caption: Proposed mechanism of action for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol analogues as HIV-1 entry inhibitors.
Design Rationale and Structure-Activity Relationship (SAR)
Our proposed medicinal chemistry campaign starts with the parent molecule, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, and systematically explores modifications at three key positions: the secondary amine (N-substitution), the hydroxyl group (O-substitution or replacement), and the cyclopentane ring.
The rationale for these modifications is based on the known SAR of other small molecule HIV-1 entry inhibitors, which often feature a central scaffold that positions a hydrogen bond donor/acceptor and a hydrophobic moiety to interact with the "Phe43 cavity" of gp120.[2][3]
N-Substitution
The secondary amine of the pyrrolidine ring is an ideal handle for introducing a variety of substituents to probe for interactions with the protein surface. We hypothesize that the introduction of aromatic and heteroaromatic groups will be beneficial, as these can engage in pi-stacking and hydrogen bonding interactions.
O-Substitution and Replacement
The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor. Its role in binding can be explored by etherification, esterification, or replacement with other functional groups such as an amine or a fluorine atom.
Cyclopentane Ring Modification
While synthetically more challenging, modification of the cyclopentane ring could be explored in later stages to optimize van der Waals interactions and modulate the overall lipophilicity of the compounds.
Hypothetical SAR Data
The following table presents a hypothetical SAR for a series of proposed analogues. The predicted IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are based on trends observed for other classes of HIV-1 entry inhibitors.[2][3] The therapeutic index (TI) is calculated as CC50/IC50.
| Compound | R1 (N-substitution) | R2 (at C5) | Predicted IC50 (µM) | Predicted CC50 (µM) | Predicted TI | Rationale for Modification and Predicted Outcome |
| 1 (Parent) | H | OH | >50 | >100 | - | Starting scaffold, expected to have weak or no activity. |
| 2a | Benzyl | OH | 15 | >100 | >6.7 | Introduction of a simple aromatic group to probe for hydrophobic interactions. |
| 2b | 4-Fluorobenzyl | OH | 5 | >100 | >20 | Addition of an electron-withdrawing group to potentially enhance binding through halogen bonding or altered electronics. |
| 2c | 4-Methoxybenzyl | OH | 10 | >100 | >10 | Addition of an electron-donating group to probe electronic effects. |
| 3a | H | O-Benzyl | 25 | >100 | >4 | Etherification to remove the hydrogen bond donating ability and increase lipophilicity. |
| 3b | Benzyl | O-Benzyl | 8 | >100 | >12.5 | Combination of N- and O-benzylation to explore a larger hydrophobic substituent. |
| 4a | Benzyl | NH2 | 20 | >100 | >5 | Replacement of the hydroxyl with an amino group to alter hydrogen bonding capacity. |
| 4b | Benzyl | F | 30 | >100 | >3.3 | Replacement with fluorine to act as a weak hydrogen bond acceptor and block potential metabolism. |
| 5 (Comparator) | - | - | 0.032 | >50 | >1562 | BMS-378806 (known HIV-1 entry inhibitor) [2] |
Comparative Analysis
To provide context for the potential of this novel scaffold, the table above includes data for a known and potent HIV-1 entry inhibitor, BMS-378806. While our hypothetical analogues do not yet reach this level of potency, the proposed modifications represent a logical starting point for an optimization campaign. The goal would be to achieve sub-micromolar to nanomolar potency with a high therapeutic index.
Experimental Protocols
Synthesis of the Core Scaffold and Analogues
The synthesis of the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol core can be achieved through various published methods, often starting from cyclopentane derivatives. A general synthetic scheme is proposed below.
Caption: Proposed synthetic workflow for the generation of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol analogues.
A detailed protocol for the synthesis of the core scaffold can be adapted from published procedures for similar bicyclic systems.[4] N-alkylation can be achieved via standard reductive amination or nucleophilic substitution reactions. O-alkylation can be performed using Williamson ether synthesis.
HIV-1 Pseudovirus Production and Neutralization Assay
The primary assay to determine the antiviral activity of the synthesized compounds is the HIV-1 pseudovirus neutralization assay. This assay is performed in a BSL-2 laboratory and provides a safe and robust method for screening compounds against a wide range of HIV-1 strains.
Step-by-Step Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding an HIV-1 envelope (Env) protein of interest and a plasmid encoding an Env-deficient HIV-1 backbone that contains a luciferase reporter gene.[5]
-
Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer by infecting TZM-bl cells with serial dilutions of the pseudovirus supernatant and measuring luciferase activity.
-
-
Neutralization Assay:
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells and incubate for 48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percent neutralization against the compound concentration.[6]
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to a general toxic effect on the cells.
Step-by-Step Protocol:
-
Seed TZM-bl cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the cells (without virus).
-
Incubate for 48 hours.
-
Assess cell viability using a commercially available reagent such as MTT or CellTiter-Glo®.
-
Calculate the 50% cytotoxic concentration (CC50).
Conclusion and Future Directions
The (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold represents a novel and promising starting point for the development of HIV-1 entry inhibitors. The proposed SAR-guided approach, focusing on systematic modifications of the N- and O-substituents, provides a clear path for lead optimization. The detailed experimental protocols for synthesis and biological evaluation will enable researchers to efficiently explore the potential of this compound class.
Future work should focus on synthesizing and testing the proposed analogues to validate the hypothetical SAR. Promising compounds should then be evaluated against a broader panel of HIV-1 clinical isolates to determine their breadth of activity. Further optimization of pharmacokinetic properties will also be necessary for the development of in vivo candidates.
References
- Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021). Duke University.
-
Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. (2025). PubMed Central. [Link]
- Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2025). Duke University.
-
Production, Titration, Neutralisation, Storage and Lyophilisation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Lentiviral Pseudotypes. (2021). Bio-protocol. [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. (2021). PubMed Central. [Link]
-
This compound. ChemiMart. [Link]
-
Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (2023). IntechOpen. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). PubMed. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2021). Future Medicinal Chemistry. [Link]
-
This compound. ChemUniverse. [Link]
-
Synthesis, Antiviral Activity, and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor. (2015). PubMed Central. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. (2014).
-
(3AR, 5R, 6AS)-REL-OCTAHYDROCYCLOPENTA[C]PYRROL-5-OL HCL. APEX science. [Link]
-
Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120. (2018). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
head-to-head comparison of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride with standard treatments
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease characterized by progressive scarring of the lung tissue, leading to an irreversible decline in respiratory function. The current standard of care for IPF primarily revolves around two orally administered antifibrotic agents: pirfenidone and nintedanib. While these therapies have demonstrated efficacy in slowing disease progression, they are not curative and are associated with a range of side effects. This has spurred the search for novel therapeutic strategies targeting alternative pathways implicated in the pathogenesis of IPF. One such promising target is autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a potent pro-fibrotic signaling molecule. This guide provides a head-to-head comparison of a clinical-stage autotaxin inhibitor, ziritaxestat (GLPG1690), with the standard IPF treatments, pirfenidone and nintedanib. Ziritaxestat exemplifies a class of novel therapeutics that can be synthesized from complex chemical building blocks such as (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, highlighting the intricate synthetic chemistry that underpins modern drug discovery.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approaches to IPF embodied by ziritaxestat, pirfenidone, and nintedanib target distinct but interconnected pathways in the complex fibrotic cascade.
Ziritaxestat: Targeting the Autotaxin-LPA Axis
Ziritaxestat is a potent and selective inhibitor of autotaxin (ATX).[1] ATX is a secreted enzyme that plays a crucial role in the generation of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), triggering a downstream signaling cascade that promotes fibroblast proliferation, migration, and differentiation into myofibroblasts—key cellular players in the excessive deposition of extracellular matrix (ECM) characteristic of IPF.[2][3] By inhibiting ATX, ziritaxestat effectively reduces the production of LPA, thereby attenuating these pro-fibrotic cellular responses.[4]
Figure 1: Ziritaxestat's Mechanism of Action
Pirfenidone: A Multi-faceted Antifibrotic Agent
The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exert a combination of antifibrotic, anti-inflammatory, and antioxidant effects.[5][6][7] It is believed to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[5][8] By inhibiting TGF-β, pirfenidone can reduce fibroblast proliferation and the production of ECM components.[5]
Nintedanib: A Triple Angiokinase Inhibitor
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR).[9][10] These growth factors are implicated in the proliferation, migration, and survival of fibroblasts. By blocking the signaling pathways mediated by these receptors, nintedanib effectively attenuates the activity of fibroblasts, thereby slowing the fibrotic process.[2][11]
Comparative Efficacy: A Look at the Clinical Data
The clinical development of ziritaxestat for IPF was discontinued in 2021 after Phase 3 trials (ISABELA 1 & 2) indicated that its benefit-risk profile did not support continuation.[4][12] However, the data from these and earlier trials provide valuable insights for a comparative analysis with the established efficacy of pirfenidone and nintedanib.
| Endpoint | Ziritaxestat (ISABELA 1 & 2 Trials) | Pirfenidone (ASCEND Trial) | Nintedanib (INPULSIS-1 & 2 Trials) |
| Primary Endpoint | No significant reduction in the annual rate of FVC decline compared to placebo.[13] | Significantly reduced the decline in FVC from baseline to week 52. | Significantly slowed the annual rate of FVC decline compared to placebo. |
| Progression-Free Survival | Not reported as a primary outcome in the final analysis. | Significantly improved progression-free survival. | |
| All-Cause Mortality | Numerically higher all-cause mortality in the ziritaxestat groups compared to placebo in the ISABELA trials.[13] | A pooled analysis of three Phase 3 trials showed a significant reduction in all-cause mortality. | Pooled analysis of the INPULSIS trials showed a trend towards a reduction in mortality, although not statistically significant. |
Table 1: Comparative Efficacy of Ziritaxestat, Pirfenidone, and Nintedanib in IPF Clinical Trials.
Safety and Tolerability Profiles
The safety and tolerability of a therapeutic agent are critical considerations in the management of a chronic disease like IPF.
Ziritaxestat
In the Phase 2a FLORA trial, ziritaxestat was generally well-tolerated.[4][12] The most common side effects reported in clinical trials included lower respiratory tract infections, common cold, cough, and gastrointestinal problems, which were reported at similar or lower rates than in patients on placebo.[4] However, the Phase 3 ISABELA trials were terminated due to safety concerns, including a dose-dependent increase in mortality, although the exact cause was not definitively established.
Pirfenidone
The most common adverse events associated with pirfenidone are gastrointestinal (nausea, diarrhea, dyspepsia) and skin-related (rash, photosensitivity). Dose modifications and supportive care are often required to manage these side effects.
Nintedanib
Diarrhea is the most frequently reported side effect of nintedanib, affecting a significant proportion of patients.[3] Nausea and vomiting are also common.[3] Management strategies include dose reduction, temporary interruption of treatment, and the use of anti-diarrheal medications.
| Adverse Event Profile | Ziritaxestat | Pirfenidone | Nintedanib |
| Common Side Effects | Lower respiratory tract infections, common cold, cough, gastrointestinal issues.[4] | Nausea, diarrhea, dyspepsia, rash, photosensitivity. | Diarrhea, nausea, vomiting.[3] |
| Serious Adverse Events | Increased mortality observed in Phase 3 trials, leading to discontinuation. | Elevated liver enzymes. | Elevated liver enzymes, potential for bleeding.[3] |
Table 2: Comparative Safety Profiles.
Experimental Protocols
In Vitro Assay for Autotaxin Inhibitory Activity
Objective: To determine the in vitro potency of a test compound (e.g., ziritaxestat) in inhibiting the enzymatic activity of autotaxin.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Test compound
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Detection reagent for choline (product of LPC hydrolysis)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant ATX enzyme to each well.
-
Add the diluted test compound to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Add the choline detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Figure 2: In Vitro Autotaxin Inhibition Assay Workflow
Conclusion
The development of the autotaxin inhibitor ziritaxestat, despite its eventual discontinuation, represents a significant scientific endeavor to address the unmet medical need in Idiopathic Pulmonary Fibrosis. While it did not demonstrate a favorable benefit-risk profile compared to the standard of care, the research into this therapeutic class has deepened our understanding of the role of the autotaxin-LPA axis in fibrosis. The head-to-head comparison with pirfenidone and nintedanib underscores the complexity of treating IPF and highlights the distinct mechanisms of action and safety profiles of these different therapeutic agents. Future research in this area will likely focus on developing next-generation autotaxin inhibitors with improved safety profiles or exploring combination therapies that target multiple fibrotic pathways simultaneously. The journey of ziritaxestat serves as a crucial case study for drug development professionals, emphasizing the rigorous evaluation required to bring a new therapy to patients and the valuable lessons learned even from clinical trial setbacks.
References
-
Ziritaxestat (GLPG1690) for Idiopathic Pulmonary Fibrosis. Pulmonary Fibrosis News. [Link]
-
Wollin L, Distler JHW, Redente EF, et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Eur Respir J. 2015;45(5):1434-1445. [Link]
-
Idiopathic pulmonary fibrosis. Wikipedia. [Link]
-
Wollin L, Wex E, Pautsch A, et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Eur Respir J. 2015;45(5):1434-1445. [Link]
-
Nathan SD, Lancaster LH, Albera C, et al. Safety and tolerability of nintedanib in patients with idiopathic pulmonary fibrosis in the USA. Eur Respir J. 2018;52(1):1702198. [Link]
-
Valenzuela C, Ancochea J. Efficacy and Safety of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis. Clin Med Insights Circ Respir Pulm Med. 2017;11:1179548417721838. [Link]
-
Rangarajan S, Kurundkar A, Kurundkar D, et al. Novel Mechanisms for the Antifibrotic Action of Nintedanib. Am J Respir Cell Mol Biol. 2016;54(1):51-59. [Link]
-
Conte E, Gili E, Fagone E, et al. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Front Pharmacol. 2022;13:1015099. [Link]
-
Kim ES. Broad Therapeutic Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis. Am J Respir Crit Care Med. 2016;193(2):123-124. [Link]
-
Glassberg MK, Nathan SD, Tresolid M, et al. Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis: Experience from 92 Sites in an Open-Label US Expanded Access Program. Adv Ther. 2019;36(11):3103-3114. [Link]
-
Ali E, Singh P, Kumar A, et al. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review. Cureus. 2024;16(9):e68961. [Link]
-
Fournier C, Le-Bousse-Kerdilès M, Jouneau S, et al. Real-world safety profiles of pirfenidone and nintedanib in idiopathic pulmonary fibrosis patients. Eur Respir J. 2022;59(4):2101740. [Link]
-
O'Dwyer DN, Ashley SL, Moore BB. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Am J Respir Cell Mol Biol. 2019;61(3):287-296. [Link]
-
Alakhras M, Al-Alawi M, Al-Biltagi M. Updated Evaluation of the Safety, Efficacy and Tolerability of Pirfenidone in the Treatment of Idiopathic Pulmonary Fibrosis. J Clin Med. 2020;9(5):1398. [Link]
-
Varone F, Dell'Orso D, Macagno F, et al. Proposed mechanism of action of nintedanib in idiopathic pulmonary fibrosis. Pol Arch Intern Med. 2018;128(12):799-800. [Link]
-
Dempsey TM, Chisholm A, Fieuw A, et al. Pirfenidone safety and adverse event management in idiopathic pulmonary fibrosis. ERJ Open Res. 2021;7(3):00803-2020. [Link]
-
What is the mechanism of Pirfenidone? Patsnap Synapse. [Link]
-
Kreuter M, Wuyts W, Renzoni E, et al. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data. Adv Ther. 2024;41(1):210-226. [Link]
-
O'Dwyer DN, Ashley SL, Moore BB. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Am J Respir Cell Mol Biol. 2019;61(3):287-296. [Link]
-
Lee SH, Lee SY, Lee JH, et al. Efficacy of Pirfenidone According to Dose in Patients with Idiopathic Pulmonary Fibrosis: A Prospective, Observational, Single-Center Cohort Study. J Clin Med. 2023;12(11):3810. [Link]
-
Nathan SD, Behr J, Cottin V, et al. P168 Safety and tolerability of nintedanib in patients with idiopathic pulmonary fibrosis (IPF): one-year data from post-marketing surveillance in the united states. Thorax. 2016;71(Suppl 3):A133. [Link]
-
Pesenti C, Rindone E, Crimi C, et al. Pirfenidone in Idiopathic Pulmonary Fibrosis: Real-World Observation on Efficacy and Safety, Focus on Patients Undergoing Antithrombotic and Anticoagulant. J Clin Med. 2024;13(14):4105. [Link]
-
New Analyses Showed Consistent Efficacy of OFEV® (nintedanib) Across Various Patient Populations with Idiopathic Pulmonary Fibrosis (IPF). PR Newswire. [Link]
-
Lei Y, Wen S, Liu Y, et al. Insight into the efficacy and safety of pirfenidone: The treatment of idiopathic pulmonary fibrosis. World J Clin Cases. 2022;10(28):10052-10055. [Link]
-
Dempsey TM, Chisholm A, Fieuw A, et al. A Narrative Review of Real-World Data on the Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis. Adv Ther. 2023;40(5):2071-2090. [Link]
-
Wu X, Liu D, Li Y, et al. Efficacy and safety of pirfenidone in the treatment of idiopathic pulmonary fibrosis patients: a systematic review and meta-analysis of randomised controlled trials. BMJ Open. 2021;11(12):e048624. [Link]
-
Kreuter M, Wuyts W, Renzoni E, et al. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data. Adv Ther. 2024;41(1):210-226. [Link]
-
Wang J, Lyu M, Zhou Y, et al. Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review. Front Pharmacol. 2023;14:1222956. [Link]
-
Schmid U, Kreuter M, Tmentosa Bonora B, et al. Exposure-efficacy analyses of nintedanib in patients with chronic fibrosing interstitial lung disease. Respir Med. 2021;180:106369. [Link]
-
Fournier C, Le-Bousse-Kerdilès M, Jouneau S, et al. Real-world safety profiles of pirfenidone and nintedanib in idiopathic pulmonary fibrosis patients. Eur Respir J. 2022;59(4):2101740. [Link]
-
Valenzuela C, Ancochea J. Efficacy and Safety of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis: An Update. springermedizin.de. [Link]
-
Our IPF trials. Galapagos Annual Report 2020. [Link]
-
Maher TM, Ford P, Brown KK, et al. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials. JAMA. 2023;329(18):1567-1578. [Link]
-
Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Clarivate. [Link]
-
Gilead, Galapagos scrap development programme for IPF drug ziritaxestat. FirstWord Pharma. [Link]
-
Papakyriakou A, Kaffe E, Galaris D. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Expert Opin Investig Drugs. 2024;33(2):105-117. [Link]
-
Maher TM, Ford P, Brown KK, et al. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials. JAMA. 2023;329(18):1567-1578. [Link]
-
Ziritaxestat Fails to Demonstrate Efficacy for Treatment of IPF in 2 Trials. HCPLive. [Link]
-
Ziritaxestat. PubChem. [Link]
-
Maher TM, Ford P, Brown KK, et al. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials. JAMA. 2023;329(18):1567-1578. [Link]
Sources
- 1. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 1326805-42-8|N-((3AR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 7. WO2022074459A2 - Autotaxin inhibitor compounds - Google Patents [patents.google.com]
- 8. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. US12110277B2 - Synthesis of nirogacestat - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ziritaxestat | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 13. ziritaxestat (GLPG1690) Trials - LARVOL Sigma [sigma.larvol.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Pre-Disposal Hazard Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates all subsequent handling, storage, and disposal decisions.
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS No. 1256240-40-0) is a heterocyclic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not broadly available in public databases, data from structurally similar compounds and general chemical principles allow for a robust presumptive hazard profile. The supplier-provided SDS must always be consulted as the definitive source of information.
Presumptive Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds show oral, dermal, and inhalation toxicity.[2]
-
Irritation: Expected to cause skin and serious eye irritation.[1][3] Direct contact should be avoided.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Environmental Hazards: The environmental fate and effects are not well-documented. Therefore, it must be handled as a potential environmental contaminant, and release to the environment must be strictly avoided.[4]
This initial assessment mandates that this compound be treated as hazardous chemical waste .
Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a stringent PPE protocol is required to prevent exposure during all waste handling procedures.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact and absorption.[4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4] | To protect against splashes and eye irritation.[3] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation of airborne particulates and associated respiratory irritation.[3] |
On-Site Waste Management: Segregation and Containment
Proper on-site management is a cornerstone of safe laboratory practice and is mandated by regulations from the Environmental Protection Agency (EPA).[5] The primary principles are waste segregation and proper containment.
Step-by-Step Segregation and Containment Protocol:
-
Designate a Waste Stream: This compound must be disposed of as a non-halogenated organic solid waste . It must not be mixed with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[6] Mixing incompatible chemicals can lead to dangerous reactions.
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container: The label is a critical communication tool for safety and compliance. Per OSHA and EPA standards, the label must include:[7][8]
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[9]
-
The SAA must be under the control of the laboratory personnel and away from general lab traffic.[10]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[6]
-
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]
-
Don Appropriate PPE: Before cleanup, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid raising dust.[3] For solutions, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (wipes, absorbent pads) are now considered hazardous waste and must be placed in the same waste container.[11]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[4][10]
Disposal Workflow Diagram
Caption: Disposal workflow for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol HCl.
Procedure for Removal:
-
Full Container: Once the waste container is full (leaving approximately 10% headspace for liquids, though this is a solid waste best practice), ensure the lid is tightly sealed.[10]
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup from the EHS department.
-
Documentation: EHS will manage the necessary documentation, including the hazardous waste manifest, which tracks the waste from its point of generation to its final disposal ("cradle to grave") as required by the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Final Disposition: The most probable disposal method for this type of organic chemical is controlled incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][10] This high-temperature process destroys the organic molecule, converting it to less harmful components.
Governing Regulatory Framework
All chemical disposal activities are governed by federal and state regulations. A foundational knowledge of these is essential for maintaining compliance.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA is the primary federal law governing the disposal of solid and hazardous waste.[5][12] It establishes the "cradle to grave" management system. Academic labs may operate under the special requirements of Subpart K, which provides more flexibility than industrial standards but still requires a formal Laboratory Management Plan.[5][13]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450), mandate safe handling practices, worker training, and access to safety information like SDSs.[12][14] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) specifically covers requirements for emergency spill response.[14][15]
By implementing this comprehensive disposal plan, research organizations can ensure that this compound is managed in a way that prioritizes the safety of personnel, protects the environment, and maintains strict regulatory compliance.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
- How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- Introduction to Hazardous Waste Management.
- Laboratory Waste Management: The New Regulations. Medlab Magazine.
- Regulation of Laboratory Waste. American Chemical Society.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Managing Hazardous Waste Generated in Laboratories. Ohio EPA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- (3Ar,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride Safety Data Sheet. AK Scientific, Inc.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- rel-(3aR,5s,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Safety Information. Achmem.
- Chemical Safety Data Sheet MSDS / SDS - octahydrocyclopenta[c]pyrrole. ChemicalBook.
- Safety Data Sheet for Pyrrole. (2025, November 6). Sigma-Aldrich.
- This compound | 1256240-40-0. ChemicalBook.
- This compound. ChemUniverse.
- Safety Data Sheet for rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. Enamine.
Sources
- 1. achmem.com [achmem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. justrite.com [justrite.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. media.graphassets.com [media.graphassets.com]
- 13. epa.gov [epa.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Researcher's Guide to the Safe Handling of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
As drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS No: 1256240-40-0), a key building block in the synthesis of various pharmaceutical agents.[1][2][3] By understanding the chemical nature of this compound and adhering to rigorous safety protocols, we can ensure a secure laboratory environment.
Chemical Profile and Hazard Identification
The free base form, octahydrocyclopenta[c]pyrrol-5-ol, is classified as a skin and eye irritant and may cause respiratory irritation.[4] The GHS hazard statements for the free base are:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The hydrochloride salt form introduces the additional hazards associated with strong acids. Hydrochloric acid is corrosive and can cause severe skin burns and eye damage.[5] Therefore, it is prudent to handle this compound with the assumption that it possesses a combination of these irritant and corrosive properties.
Table 1: Hazard Summary
| Hazard Classification | Potential Effects |
| Skin Irritation/Corrosion | Redness, itching, pain, and in severe cases, chemical burns.[4][5][6] |
| Eye Irritation/Damage | Redness, pain, and potential for serious eye damage.[4][5][6] |
| Respiratory Irritation | Irritation of the lungs and respiratory system, coughing, and shortness of breath.[4][6][7] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following recommendations are based on a risk assessment that considers the potential for skin and eye contact, as well as inhalation of dust or aerosols.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to provide a seal around the eyes, protecting them from splashes and airborne particles.[8]
-
Face Shield: In addition to goggles, a full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5][8]
2. Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against incidental contact.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Gloves: Nitrile gloves are a suitable choice for handling this compound.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[10]
3. Respiratory Protection:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4][9]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][11][12]
Diagram 1: PPE Selection Workflow
Caption: Step-by-step process for the safe disposal of waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Hazardous Waste Segregation. [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
What are the Health and Safety Guidelines for Using Amines? [Link]
-
This compound. ChemUniverse. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
-
This compound. ChemiMart. [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
-
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole. Chemsrc. [Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - ChemiMartChemiMart [chemimart.de]
- 3. This compound | 1256240-40-0 [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. support.hpe.com [support.hpe.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemicalbook.com [chemicalbook.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
